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  • Product: MT-45-d11 (hydrochloride)

Core Science & Biosynthesis

Foundational

Decoding the Certificate of Analysis for MT-45-d11 (Hydrochloride): A Definitive Guide to Isotope-Dilution LC-MS/MS in Forensic Toxicology

Executive Summary The emergence of novel synthetic opioids (NSOs) has fundamentally disrupted routine forensic and clinical toxicology. Among these, MT-45—a potent piperazine derivative—presents unique analytical challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of novel synthetic opioids (NSOs) has fundamentally disrupted routine forensic and clinical toxicology. Among these, MT-45—a potent piperazine derivative—presents unique analytical challenges due to its complex matrix effects and structural divergence from traditional morphinan opioids. To achieve defensible quantitative data, laboratories rely on MT-45-d11 (hydrochloride) as an internal standard.

This whitepaper deconstructs the Certificate of Analysis (CoA) for MT-45-d11, explaining the chemical causality behind its specifications, and provides a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for high-confidence quantification.

The Pharmacological and Analytical Context of MT-45

MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) was originally synthesized in the 1970s by [1] as an analgesic candidate. Despite lacking the traditional opioid structural backbone, it acts as a potent agonist at the μ-opioid receptor, yielding toxidromes characterized by severe respiratory depression[1][2].

Because MT-45 is frequently implicated in complex polydrug fatalities, standard immunoassay screens (ELISA) often fail to detect it, necessitating highly specific targeted LC-MS/MS methodologies[3].

MT45_Pathway N1 MT-45 Exposure N2 MOR Activation (μ-Opioid Receptor) N1->N2 N3 G-Protein Coupling (Gi/Go Pathway) N2->N3 N4 Inhibition of Adenylate Cyclase N3->N4 N5 Decreased cAMP Levels N4->N5 N6 Analgesia & Respiratory Depression N5->N6

Caption: Pharmacodynamics of MT-45 mediated through the μ-opioid receptor signaling cascade.

Deconstructing the MT-45-d11 Certificate of Analysis (CoA)

A Certificate of Analysis for an isotopic reference material dictates the analytical boundaries of your assay. For (CAS Number: 2747914-21-0)[4], several parameters are critical for assay integrity:

A. Isotopic Purity and d0​ Distribution
  • The Specification: The standard contains 11 deuterium atoms specifically localized on the cyclohexyl ring[4]. The CoA must certify the d0​ (unlabeled) contribution is ≤0.1% .

  • The Causality: Isotope dilution mass spectrometry (IDMS) relies on spiking a high concentration of the internal standard into the matrix. If the standard contains residual unlabeled MT-45 ( d0​ ), the internal standard spike will artificially inflate the native analyte peak. This phenomenon destroys the assay's Limit of Quantitation (LOQ) and can generate false positives in forensic casework.

B. Salt Formulation: Dihydrochloride
  • The Specification: The material is supplied as a dihydrochloride salt (Formula Weight: 432.5 g/mol ) rather than a freebase[4].

  • The Causality: The freebase form of piperazine-derived NSOs is highly lipophilic and resists dissolution in aqueous or mildly polar environments. The dihydrochloride salt ensures rapid, complete solubility in LC-MS grade methanol or water, which is mandatory for creating homogeneous working stock solutions without precipitative loss[2].

C. Chemical Purity
  • The Specification: HPLC-UV and MS purity ≥98% [4].

  • The Causality: Chemical impurities can co-elute with the target analyte or other panel drugs, competing for charge droplets in the Electrospray Ionization (ESI) source and causing unpredictable ion suppression.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness, the quantification of MT-45 must utilize a self-validating protocol where MT-45-d11 corrects for both extraction recovery losses and matrix-induced ion suppression[2][5].

Step-by-Step Methodology
  • Preparation of Working Solutions:

    • Reconstitute the MT-45-d11 (hydrochloride) neat solid in LC-MS grade methanol to yield a 100 μg/mL stock solution[2][4].

    • Dilute to a working internal standard (IS) concentration of 50 ng/mL in methanol.

  • Sample Aliquoting & Isotopic Spiking:

    • Transfer 500 μL of the biological specimen (e.g., whole blood or urine) into a clean microcentrifuge tube[2].

    • Critical Step: Spike with 50 μL of the MT-45-d11 working IS solution before any further processing.

    • Causality: Introducing the deuterated standard into the raw matrix ensures it undergoes the exact same protein binding, extraction losses, and degradation as the native drug, creating a mathematically perfect corrective ratio.

  • Protein Precipitation & Solid Phase Extraction (SPE):

    • Add 1 mL of cold acetonitrile to precipitate endogenous proteins. Centrifuge at 4000 rpm for 10 minutes.

    • Load the supernatant onto a Mixed-Mode Cation Exchange (MCX) SPE cartridge.

    • Causality: MT-45 contains a basic piperazine ring. The cation exchange sorbent retains the positively charged drug at an acidic pH, allowing the aggressive washing away of neutral lipids and phospholipids that are the primary culprits of ESI+ ion suppression[3].

    • Elute the analytes using a 78:20:2 mixture of dichloromethane/isopropanol/ammonium hydroxide[3].

  • LC-MS/MS Analysis:

    • Evaporate the eluate under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

    • Inject onto a C18 UPLC column utilizing a gradient of 10 mM ammonium formate (pH 3.0) and methanol[3].

    • Analyze via positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

LCMS_Workflow A Biological Specimen (Blood/Urine) B Spike with MT-45-d11 (Internal Standard) A->B Step 1 C Solid Phase Extraction (SPE) (Matrix Clean-up) B->C Step 2 D UPLC Separation (C18 Column) C->D Step 3 E ESI+ Ionization (Analyte & IS Co-elution) D->E Step 4 F Tandem Mass Spectrometry (MRM Mode) E->F Step 5 G Data Processing (Ratio: Area_Analyte / Area_IS) F->G Step 6

Caption: Step-by-step LC-MS/MS workflow utilizing MT-45-d11 for forensic quantification.

Quantitative Data Summaries

Table 1: Key CoA Specifications for MT-45-d11 (Hydrochloride)
ParameterSpecificationAnalytical Purpose
CAS Number 2747914-21-0Unique chemical identifier[4].
Chemical Purity ≥98% Ensures accurate gravimetric preparation and prevents ion suppression[4].
Isotopic Distribution ( d0​ ) ≤0.1% Prevents false positive signals in the native MT-45 mass channel.
Formulation Neat solid / DihydrochlorideEnsures rapid aqueous solubility for biological sample prep[2][4].
Formula Weight 432.5 g/mol Required for exact molarity and concentration calculations[4].
Table 2: Optimized MRM Transitions for MT-45 and MT-45-d11
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
MT-45 349.3181.125Quantifier[2][3]
MT-45 349.3169.230Qualifier[2][3]
MT-45-d11 360.3181.125Internal Standard Quantifier

The Causality of MRM Selection: The precursor ion for native MT-45 is the protonated molecule [M+H]+ at m/z 349.3. The primary fragment at m/z 181.1 corresponds to the cleavage of the 1,2-diphenylethyl moiety[2][3]. Because the 11 deuterium atoms in MT-45-d11 are strictly located on the cyclohexyl ring[4], the cleaved diphenylethyl fragment does not retain any deuterons. Consequently, the product ion mass ( m/z 181.1) remains identical for both the native drug and the internal standard. However, the precursor mass shifts by +11 Da ( m/z 360.3), allowing the first quadrupole (Q1) of the mass spectrometer to perfectly isolate the internal standard from the native analyte before fragmentation.

Conclusion

The rigorous validation of MT-45-d11 (hydrochloride) through its Certificate of Analysis is non-negotiable for forensic and clinical toxicology. By understanding the causality behind isotopic purity, salt formulation, and MRM transition mechanics, analytical scientists can develop robust, self-validating LC-MS/MS assays that withstand both rigorous scientific peer review and legal scrutiny.

References

  • Title: Analysis of MT-45, a Novel Synthetic Opioid, in Human Whole Blood by LC–MS-MS and Its Identification in a Drug-Related Death Source: Journal of Analytical Toxicology URL: [Link]

  • Title: Analytical approaches in fatal intoxication cases involving new synthetic opioids Source: Forensic Science International / IRIS-AperTO URL: [Link]

  • Title: Misuse of Novel Synthetic Opioids: A Deadly New Trend Source: PubMed Central (PMC) URL: [Link]

Sources

Exploratory

MT-45-d11 Hydrochloride: Mechanistic Role and Analytical Protocols for the LC-MS/MS Quantification of Synthetic Piperazine Opioids

Executive Summary MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) is a potent, non-fentanyl synthetic opioid structurally characterized as a piperazine derivative. Originally developed in the 1970s as a pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) is a potent, non-fentanyl synthetic opioid structurally characterized as a piperazine derivative. Originally developed in the 1970s as a pharmaceutical analgesic, it has recently emerged on the illicit market as a novel psychoactive substance (NPS) and is currently regulated as a Schedule I compound in the United States[1]. Due to its high potency and implication in severe intoxications, forensic and clinical toxicology laboratories require highly specific methodologies to quantify MT-45 in complex biological matrices such as whole blood, urine, and hair[2].

To achieve accurate quantification, MT-45-d11 (hydrochloride) is utilized as the gold-standard analytical reference material[1]. As an isotopically labeled internal standard (IS), it enables Isotope Dilution Mass Spectrometry (IDMS), a self-validating quantitative framework that corrects for extraction losses and matrix-induced ionization effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3].

Chemical Profiling & Structural Causality

The rational design of MT-45-d11 (hydrochloride) incorporates two critical modifications to the parent MT-45 molecule to optimize it for mass spectrometry:

  • Deuteration Strategy (+11 Da Shift): Eleven hydrogen atoms specifically on the cyclohexyl ring are replaced with deuterium (D)[1]. In mass spectrometry, naturally occurring heavy isotopes (e.g., 13C) create M+1 and M+2 isotopic peaks. A mass shift of +11 Da is intentionally large enough to completely eliminate isotopic cross-talk between a highly concentrated parent drug and the internal standard, ensuring signal purity.

  • Hydrochloride Salt Formulation: The free base of MT-45 is highly lipophilic and poorly soluble in aqueous environments. Formulating the reference material as a dihydrochloride salt dramatically enhances its solubility in the initial aqueous mobile phases of reversed-phase LC and improves protonation efficiency in the positive Electrospray Ionization (ESI+) source[1].

Table 1: Physicochemical Specifications of MT-45-d11 HCl
PropertySpecification
Formal Name 1-(cyclohexyl-d11)-4-(1,2-diphenylethyl)piperazine, dihydrochloride
CAS Number 2747914-21-0
Molecular Formula C24H21D11N2 • 2HCl
Formula Weight 432.5 g/mol
Purity ≥98%
Target Application Internal Standard (IS) for GC-MS and LC-MS/MS quantification

Mechanistic Role in Mass Spectrometry

The core principle of using MT-45-d11 lies in its identical physicochemical behavior to MT-45. During LC-MS/MS analysis of biological extracts, endogenous compounds (e.g., phospholipids) co-elute with the target analytes, causing unpredictable ion suppression or enhancement in the ESI source[3].

Because MT-45-d11 shares the exact lipophilicity and pKa of MT-45, it co-elutes at the exact same retention time. Consequently, both molecules experience the exact same matrix effects. By calculating the ratio of the parent peak area to the IS peak area, the protocol becomes a self-validating system : any signal suppression affecting the parent equally affects the IS, keeping the quantitative ratio constant.

IDMS cluster_0 Co-elution in LC P Analyte: MT-45 (m/z 349.3) ME ESI Source Matrix Suppression (Equal Impact) P->ME IS Standard: MT-45-d11 (m/z 360.3) IS->ME SigP Decreased Analyte Signal Intensity ME->SigP SigIS Decreased IS Signal Intensity ME->SigIS Ratio Ratio Remains Constant (Accurate Quantification) SigP->Ratio SigIS->Ratio

Mechanism of matrix effect correction using MT-45-d11 in Isotope Dilution Mass Spectrometry.

Fragmentation Dynamics and MRM Causality

Understanding the collision-induced dissociation (CID) of MT-45 is critical for setting up Multiple Reaction Monitoring (MRM) transitions. The primary cleavage of MT-45 (m/z 349.3) occurs between the piperazine moiety and the diphenylethane group, yielding two major product ions: the diphenylethyl cation (m/z 181.1) and the cyclohexyl-piperazine fragment (m/z 169.2)[2],[4].

For MT-45-d11 (m/z 360.3), the 11 deuterium atoms are localized exclusively on the cyclohexyl ring[1]. Therefore:

  • The diphenylethyl fragment retains no deuterium, remaining at m/z 181.1 .

  • The cyclohexyl-piperazine fragment retains all 11 deuteriums, shifting to m/z 180.2 .

Analysts must use the 360.3 → 180.2 transition as the qualifier to ensure absolute specificity, as the 181.1 fragment is shared with the parent molecule[4].

Table 2: Optimized Multiple Reaction Monitoring (MRM) Transitions
AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
MT-45 349.3181.1169.230 - 40
MT-45-d11 360.3181.1180.230 - 40

Experimental Protocol: LC-MS/MS Quantification Workflow

The following step-by-step methodology outlines the validated extraction and quantification of MT-45 from human whole blood using MT-45-d11[2],[3].

Step 1: Sample Preparation & Protein Precipitation
  • Aliquot 500 µL of human whole blood into a clean microcentrifuge tube.

  • Spike the sample with 25 µL of a 50 ng/mL MT-45-d11 working solution (prepared in methanol) to establish the internal standard baseline[2].

  • Add 1.0 mL of ice-cold acetonitrile (ACN) to induce protein precipitation. The organic solvent denatures matrix proteins while keeping the lipophilic MT-45 in solution.

  • Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.

Step 2: Solid Phase Extraction (SPE)
  • Transfer the supernatant to a mixed-mode cation exchange (MCX) SPE cartridge. The basic piperazine nitrogens (pKa ~8.5) will bind to the cation exchange sites.

  • Wash with 2 mL of 2% formic acid in water, followed by 2 mL of methanol to remove neutral lipids and phospholipids.

  • Elute the target analytes using 2 mL of 5% ammonium hydroxide in methanol (neutralizing the basic nitrogens to break the ionic bond).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of initial LC mobile phase.

Step 3: Liquid Chromatography (LC) Parameters
  • Column: A Biphenyl analytical column (e.g., 50 x 2.1 mm, 2.7 µm) is preferred over standard C18. The biphenyl stationary phase provides enhanced π-π interactions with the diphenylethane moiety of MT-45, ensuring superior retention and baseline resolution from isobaric matrix interferences[3].

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (ensures consistent protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 6 minutes, hold for 0.5 minutes, and re-equilibrate[3].

Step 4: Mass Spectrometry (ESI-MS/MS)
  • Operate the tandem mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Monitor the specific MRM transitions outlined in Table 2.

  • Quantification is achieved by plotting the peak area ratio (MT-45 / MT-45-d11) against a matrix-matched calibration curve (typically 1.0 to 100 ng/mL)[2].

Workflow A 1. Biological Matrix (Blood/Urine/Hair) B 2. Spike Internal Standard (MT-45-d11 HCl) A->B C 3. Sample Extraction (LLE or SPE) B->C D 4. Liquid Chromatography (Biphenyl/C18 Column) C->D E 5. ESI+ Ionization (Matrix Effects Occur) D->E F 6. Tandem Mass Spec (MRM) Parent & IS Transitions E->F G 7. Data Analysis (Ratio: Area_Parent / Area_IS) F->G

Step-by-step LC-MS/MS analytical workflow for MT-45 quantification using MT-45-d11 IS.

References

  • Title: MT-45-d11 (hydrochloride)
  • Source: scispace.
  • Source: sciensano.
  • Source: oup.
  • Source: acs.

Sources

Foundational

An In-Depth Technical Guide to MT-45-d11 (hydrochloride): Properties and Applications in Analytical and Forensic Science

For Researchers, Scientists, and Drug Development Professionals Abstract MT-45-d11 (hydrochloride) is the deuterated analog of MT-45, a potent synthetic opioid of the piperazine class. This guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

MT-45-d11 (hydrochloride) is the deuterated analog of MT-45, a potent synthetic opioid of the piperazine class. This guide provides a comprehensive overview of the chemical properties of MT-45-d11 (hydrochloride), its synthesis, and its critical application as an internal standard in the quantitative analysis of MT-45 by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The pharmacological context of the parent compound, MT-45, is also discussed to provide a complete framework for its analytical investigation.

Introduction: The Emergence of MT-45 and the Need for a Stable Isotope-Labeled Standard

MT-45, or 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, is a synthetic opioid analgesic developed in the 1970s.[1][2] Despite its initial investigation for therapeutic purposes, it has emerged as a novel psychoactive substance (NPS) on the illicit drug market, leading to numerous instances of overdose and fatalities.[3][4] Chemically, MT-45 is a 1-substituted-4-(1,2-diphenylethyl)piperazine derivative, structurally distinct from most other opioids.[2][5] Racemic MT-45 exhibits approximately 80% of the analgesic potency of morphine, with the (S)-enantiomer being the more active form.[2] Its primary mechanism of action is as a potent and selective mu (µ)-opioid receptor agonist.[1][5]

The rise in the abuse of MT-45 has necessitated the development of robust and accurate analytical methods for its detection and quantification in biological and forensic samples.[6] A cornerstone of such quantitative methods is the use of a stable isotope-labeled internal standard. MT-45-d11 (hydrochloride) serves this critical role, ensuring the accuracy and precision of analytical results by compensating for variations during sample preparation and analysis.[7][8]

Chemical and Physical Properties of MT-45-d11 (hydrochloride)

The incorporation of eleven deuterium atoms onto the cyclohexyl ring of MT-45 results in a molecule with nearly identical chemical properties to its non-deuterated counterpart but with a distinct mass. This mass difference is the key to its utility as an internal standard in mass spectrometry-based assays.

PropertyValueSource
Formal Name 1-(cyclohexyl-d11)-4-(1,2-diphenylethyl)piperazine, dihydrochloride[7]
CAS Number 2747914-21-0[7]
Molecular Formula C₂₄H₂₁D₁₁N₂ • 2HCl[7]
Formula Weight 432.5 g/mol [7]
Purity ≥98%[7]
Formulation A neat solid[7]
Storage Temperature -20°C[9]

Synthesis of MT-45-d11 (hydrochloride)

A specific, detailed synthesis protocol for MT-45-d11 is not publicly available. However, a plausible synthetic route can be conceptualized based on the known synthesis of MT-45 and general methods for deuterium labeling. The synthesis of MT-45 has been described via two primary routes, both of which can be adapted for the introduction of a deuterated cyclohexyl moiety.[3][10]

One common method for synthesizing MT-45 involves the alkylation of 1-(1,2-diphenylethyl)piperazine with a reactive cyclohexyl derivative. To produce MT-45-d11, a deuterated cyclohexyl precursor would be required.

Conceptual Synthesis Workflow:

Conceptual Synthesis of MT-45-d11 cluster_0 Deuterated Precursor Synthesis cluster_1 Piperazine Moiety cluster_2 Final Product Formation Cyclohexanone-d10 Cyclohexanone-d10 Cyclohexanol-d11 Cyclohexanol-d11 Cyclohexanone-d10->Cyclohexanol-d11 Reduction (e.g., NaBD4) Cyclohexyl-d11 Bromide Cyclohexyl-d11 Bromide Cyclohexanol-d11->Cyclohexyl-d11 Bromide Bromination (e.g., PBr3) MT-45-d11 MT-45-d11 Cyclohexyl-d11 Bromide->MT-45-d11 Alkylation 1-(1,2-diphenylethyl)piperazine 1-(1,2-diphenylethyl)piperazine 1-(1,2-diphenylethyl)piperazine->MT-45-d11 MT-45-d11 (hydrochloride) MT-45-d11 (hydrochloride) MT-45-d11->MT-45-d11 (hydrochloride) Salt Formation (HCl)

Caption: Conceptual workflow for the synthesis of MT-45-d11 (hydrochloride).

Pharmacological Profile of the Parent Compound: MT-45

Understanding the pharmacology of MT-45 is crucial for interpreting toxicological findings and for the development of targeted analytical methods.

  • Mechanism of Action: MT-45 is a potent and selective agonist of the µ-opioid receptor, exhibiting slightly higher efficacy than morphine in in vitro assays.[1][11] Its effects are reversible by the opioid antagonist naloxone.[1]

  • Pharmacological Effects: In vivo studies in animal models have demonstrated that MT-45 induces dose-dependent analgesia, respiratory depression, and motor impairment.[1][5] At higher doses, it can lead to significant cardiorespiratory dysfunction.[1][11]

  • Metabolism: The metabolism of MT-45 involves N-dealkylation and hydroxylation, followed by glucuronidation.[10] One of its metabolites, 1,2-diphenylethylpiperazine, has been shown to block NMDA receptors, which may contribute to some of the dissociative effects reported by users.[2][9]

  • Adverse Effects: Recreational use of MT-45 has been associated with a range of severe adverse effects not typically seen with other opioids, including hearing loss, hair depigmentation, alopecia, and skin reactions.[2][4]

Application of MT-45-d11 (hydrochloride) in Quantitative Analysis

The primary and most critical application of MT-45-d11 (hydrochloride) is as an internal standard for the quantitative analysis of MT-45 in complex matrices such as whole blood, urine, and tissue samples.[7][9]

The Rationale for Using a Deuterated Internal Standard:

The use of a stable isotope-labeled internal standard, such as MT-45-d11, is considered the gold standard in quantitative mass spectrometry.[8] The underlying principle is that the deuterated standard is chemically identical to the analyte of interest and will therefore exhibit the same behavior during all stages of the analytical process, including extraction, derivatization, and ionization.[8] Any loss of the analyte during sample preparation or fluctuations in instrument response will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard, a highly accurate and precise quantification can be achieved.

Experimental Protocol: Quantification of MT-45 in Whole Blood using LC-MS/MS with MT-45-d11 as an Internal Standard

This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.

1. Materials and Reagents:

  • MT-45 certified reference material

  • MT-45-d11 (hydrochloride) internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human whole blood (blank, calibrators, and quality control samples)

2. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions (1 mg/mL) of MT-45 and MT-45-d11 in methanol.

  • Prepare a series of working standard solutions of MT-45 by serial dilution of the primary stock solution with 50% methanol in water to create calibration curve standards.

  • Prepare a working internal standard solution of MT-45-d11 at a fixed concentration (e.g., 100 ng/mL) in 50% methanol in water.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of whole blood (calibrator, QC, or unknown sample), add 20 µL of the MT-45-d11 internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate MT-45 from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both MT-45 and MT-45-d11.

Data Analysis Workflow:

Quantitative Analysis Workflow Sample Collection Sample Collection Addition of MT-45-d11 (IS) Addition of MT-45-d11 (IS) Sample Collection->Addition of MT-45-d11 (IS) Sample Preparation (e.g., Protein Precipitation) Sample Preparation (e.g., Protein Precipitation) Addition of MT-45-d11 (IS)->Sample Preparation (e.g., Protein Precipitation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (e.g., Protein Precipitation)->LC-MS/MS Analysis Peak Integration (Analyte and IS) Peak Integration (Analyte and IS) LC-MS/MS Analysis->Peak Integration (Analyte and IS) Calculate Peak Area Ratio (Analyte/IS) Calculate Peak Area Ratio (Analyte/IS) Peak Integration (Analyte and IS)->Calculate Peak Area Ratio (Analyte/IS) Calibration Curve Generation Calibration Curve Generation Calculate Peak Area Ratio (Analyte/IS)->Calibration Curve Generation Quantification of Unknowns Quantification of Unknowns Calibration Curve Generation->Quantification of Unknowns

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

MT-45-d11 (hydrochloride) is an indispensable tool for the accurate and reliable quantification of the potent synthetic opioid MT-45. Its chemical and physical properties closely mimic those of the parent compound, while its distinct mass allows for precise differentiation in mass spectrometric analyses. As the landscape of novel psychoactive substances continues to evolve, the availability and proper application of stable isotope-labeled internal standards like MT-45-d11 are paramount for forensic toxicologists, clinical laboratories, and researchers in the field of drug development and safety assessment.

References

  • Marti, M., et al. (2020). In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45. Pharmacological Research, 161, 105229. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). Technical report on 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45). [Link]

  • Wikipedia. MT-45. [Link]

  • Drug Enforcement Administration. (2017). Schedules of Controlled Substances: Placement of MT-45 Into Schedule I. Federal Register, 82(238), 58558-58560. [Link]

  • Marti, M., et al. (2020). In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45. Publicatt, [Link]

  • Marti, M., et al. (2020). In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45. ResearchGate, [Link]

  • Carlier, J., et al. (2020). Activation of μ-opioid receptors by MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated derivatives. British Journal of Pharmacology, 177(15), 3436-3448. [Link]

  • Carlier, J., et al. (2020). Activation of μ-opioid receptors by MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated derivatives. ResearchGate, [Link]

  • Kudo, K., et al. (2018). Direct detection of the psychoactive substance MT-45 in human tissue samples by probe electrospray ionization-tandem mass spectrometry. Journal of Mass Spectrometry, 53(9), 866-872. [Link]

  • Natsuka, K., et al. (1975). The synthesis of MT-45 according to Natsuka et al. (1975). ResearchGate, [Link]

  • Carlier, J., et al. (2020). Activation of μ-opioid receptors by MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated derivatives. PMC, [Link]

  • Ozturk, Y. E., et al. (2022). A New Synthetic Opioid Threat: A Comprehensive Review on MT-45. ResearchGate, [Link]

  • McIntyre, I. M., et al. (2016). Analysis of MT-45, a Novel Synthetic Opioid, in Human Whole Blood by LC-MS-MS and Its Identification in a Drug-Related Death. SciSpace, [Link]

  • Kiekens, F., et al. (2018). Analytical Methods for Metallothionein Detection. ResearchGate, [Link]

  • Joint Research Centre. Compilation of analytical methods for model migrants in foodstuffs. [Link]

  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734. [Link]

Sources

Exploratory

The Analytical Mechanism of Action of MT-45-d11 as a Stable Isotope-Labeled Internal Standard in LC-MS/MS

Executive Briefing: The Analytical Challenge of MT-45 MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) is a novel synthetic opioid (NSO) that, while structurally distinct from traditional morphinan or fentanyl-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing: The Analytical Challenge of MT-45

MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) is a novel synthetic opioid (NSO) that, while structurally distinct from traditional morphinan or fentanyl-based scaffolds, exhibits in vivo analgesic potency comparable to morphine[1]. As its prevalence in unexplained drug-related fatalities has increased, forensic and clinical laboratories require robust methodologies to quantify MT-45 in complex biological matrices such as whole blood and urine[2].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this trace analysis; however, it is highly susceptible to matrix effects —the alteration of ionization efficiency due to co-eluting endogenous compounds[3]. To achieve regulatory-grade precision, the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory[4]. This whitepaper deconstructs the chemical design, analytical mechanism of action, and self-validating implementation of MT-45-d11 (hydrochloride) as the premier internal standard for MT-45 quantification[5].

Molecular Architecture & Isotopic Design

The selection of an internal standard is not arbitrary; it requires precise chemical engineering to ensure it perfectly mimics the target analyte while remaining spectrally distinct.

The +11 Da Mass Shift

When designing a SIL-IS, a mass shift of at least +3 Da is recommended to prevent isotopic cross-talk from the natural 13 C isotopic envelope of the target analyte. MT-45-d11 is synthesized by replacing 11 hydrogen atoms with deuterium on the cyclohexyl ring, resulting in the formula C24​H21​D11​N2​ [5]. This massive +11 Da mass shift (shifting the precursor ion from m/z 349.3 to 360.3) completely eliminates spectral overlap, ensuring pristine signal-to-noise ratios even at the Lower Limit of Quantification (LLOQ).

Fragmentation Chemistry & Causality

During Collision-Induced Dissociation (CID) in the mass spectrometer, the unlabeled MT-45 molecule cleaves to yield a dominant product ion at m/z 181.1, which corresponds to the 1,2-diphenylethyl cation[2]. Because the 11 deuterium atoms of MT-45-d11 are isolated entirely on the cyclohexyl ring (on the opposite side of the central piperazine core), this specific 1,2-diphenylethyl fragment is preserved without a mass shift. Consequently, the primary MRM transition for MT-45-d11 is 360.3 → 181.1 . This structural preservation allows the internal standard to utilize the exact same collision energy dynamics as the native analyte.

Analytical Dynamics: The Mechanism of Action

The "mechanism of action" of MT-45-d11 in an analytical context refers to its ability to mathematically neutralize physical extraction losses and ionization suppression.

Mechanism A Biological Matrix (Blood/Urine) B Spike MT-45-d11 (SIL-IS) A->B C Sample Prep (SPE/LLE) B->C D UHPLC Co-elution (Analyte + IS) C->D E ESI Source (Ion Suppression) D->E F MS/MS Detection (+11 Da Shift) E->F G Ratio Normalization (Accurate Quant) F->G

Fig 1. Workflow demonstrating the mechanism of matrix effect compensation using MT-45-d11.

  • Extraction Recovery Normalization: By spiking MT-45-d11 into the raw matrix prior to sample preparation, any physical loss of the analyte (e.g., irreversible protein binding, incomplete phase partitioning) is perfectly mirrored by the IS. The ratio of Analyte/IS remains constant.

  • Matrix Effect Compensation in ESI: In the Electrospray Ionization (ESI) source, co-eluting matrix components (like phospholipids or salts) compete for available charge droplets, causing ion suppression[3]. Because MT-45 and MT-45-d11 share identical physicochemical properties, they enter the ESI source simultaneously and experience the exact same suppression environment[4].

  • Managing the Deuterium Isotope Effect: Highly deuterated compounds can exhibit a slight reduction in lipophilicity (C-D bonds are marginally less lipophilic than C-H bonds), occasionally causing a minor chromatographic retention time shift on reversed-phase columns[4]. If the analyte and IS elute into slightly different suppression zones, "differential matrix effects" occur[6]. To mitigate this, we employ sub-2 µm UHPLC columns to ensure ultra-sharp peaks and maximum co-elution overlap.

IsotopeEffect A MT-45-d11 Molecule (11 Deuterium Atoms) B Reduced Lipophilicity (C-D vs C-H bonds) A->B C Slight RT Shift (Deuterium Isotope Effect) B->C D Differential Matrix Effect (Ion Suppression Risk) C->D E Mitigation: Sub-2µm UHPLC Columns D->E

Fig 2. Logical flow of the deuterium isotope effect and its chromatographic mitigation.

Self-Validating Extraction & Quantification Protocol

To ensure trustworthiness, the following Solid-Phase Extraction (SPE) protocol incorporates the Matuszewski framework for evaluating Matrix Effects (ME) and Recovery (RE), making it a self-validating system.

Step-by-Step Methodology
  • Standard Preparation: Prepare an MT-45-d11 working internal standard solution at 100 ng/mL in LC-MS grade methanol.

  • Matrix Aliquoting: Transfer 500 µL of the biological matrix (whole blood) into a clean 2.0 mL microcentrifuge tube.

  • Early IS Spiking (Crucial Causality Step): Spike 10 µL of the MT-45-d11 solution directly into the matrix before any other reagents. Vortex for 10 seconds. Reasoning: Early spiking ensures the IS equilibrates with matrix proteins exactly like the endogenous analyte, validating extraction recovery.

  • Protein Precipitation: Add 1.0 mL of cold acetonitrile containing 0.1% formic acid. Vortex aggressively for 2 minutes to disrupt protein binding, then centrifuge at 10,000 x g for 10 minutes.

  • Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge. Wash with 2 mL of 2% formic acid in water, followed by 2 mL of methanol. Elute the basic MT-45 fraction using 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

  • System Validation: Run three sets of samples to calculate true compensation:

    • Set A: Neat standards in mobile phase.

    • Set B: Blank matrix extracted, then spiked with MT-45 and MT-45-d11 post-extraction.

    • Set C: Matrix spiked pre-extraction (the actual samples).

    • Validation Metric: If the IS-normalized Matrix Effect (SetB/SetA×100) approaches 100%, the MT-45-d11 is successfully compensating for ion suppression[3].

Quantitative Data & MS Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for the simultaneous quantification of MT-45 and its internal standard using positive electrospray ionization (ESI+)[2].

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Analytical Purpose
MT-45 349.3181.130Quantifier (1,2-diphenylethyl cation)
MT-45 349.3169.235Qualifier
MT-45-d11 360.3181.130IS Quantifier
MT-45-d11 360.3169.235IS Qualifier

*Note: Because the 11 deuterium atoms are located exclusively on the cyclohexyl ring, fragments derived from the 1,2-diphenylethyl moiety do not exhibit a mass shift in Q3. This allows for identical collision energy optimization between the analyte and the internal standard.

Conclusion

The accurate quantification of highly potent synthetic opioids like MT-45 in postmortem or clinical samples leaves no room for analytical error. By leveraging MT-45-d11 (hydrochloride), laboratories utilize a chemically identical molecular anchor that co-elutes, co-ionizes, and perfectly mirrors the target analyte[4]. When paired with high-resolution UHPLC to mitigate the deuterium isotope effect, this internal standard transforms a highly variable LC-MS/MS environment into a precise, self-correcting, and defensible quantitative system.

References

  • Benchchem. Technical Support Center: Matrix Effects in LC-MS/MS using Deuterated Internal Standards. 3

  • Cayman Chemical. MT-45-d11 (hydrochloride) Product Information.5

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. 4

  • Papsun, et al. / Journal of Analytical Toxicology. Analysis of MT-45, a Novel Synthetic Opioid, in Human Whole Blood by LC–MS-MS and Its Identification in a Drug-Related Death. 2

  • Association for Diagnostics & Laboratory Medicine (ADLM). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?6

  • Cayman Chemical. PRODUCT INFORMATION (R)-(–)-MT-45 (hydrochloride). 1

Sources

Foundational

Synthesis and Characterization of MT-45-d11 (Hydrochloride): A Technical Guide for Analytical Standardization

Introduction & Mechanistic Rationale The proliferation of novel synthetic opioids (NSOs) presents a continuous challenge for forensic and clinical toxicology. MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) is a pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The proliferation of novel synthetic opioids (NSOs) presents a continuous challenge for forensic and clinical toxicology. MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) is a piperazine-derived opioid originally developed in the 1970s by Dainippon Pharmaceutical Co.[1][2]. Despite being structurally distinct from traditional morphinan or fentanyl-class opioids, it exhibits potent μ -opioid receptor agonism[1]. Clinically, MT-45 is notorious for a unique and severe adverse effect profile, including ototoxicity (hearing loss), hair depigmentation, and cataracts[1][3].

To accurately quantify MT-45 in complex biological matrices (e.g., whole blood, urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotopically labeled internal standard (SIL-IS) is strictly required[2][4]. MT-45-d11 (hydrochloride) serves this exact purpose[4]. By incorporating 11 deuterium atoms on the cyclohexyl ring, the molecule achieves a mass shift of +11 Da. This specific labeling strategy is highly advantageous: it provides sufficient mass resolution from the unlabeled analyte to prevent isotopic cross-talk, while placing the heavy isotopes on a moiety that is largely resistant to the primary CYP450-mediated metabolic pathways (which typically target the phenyl rings for hydroxylation)[5].

Synthetic Workflow and Experimental Protocols

The synthesis of MT-45-d11 dihydrochloride requires a convergent approach, utilizing commercially available bromocyclohexane-d11[6][7] to build the labeled piperazine core, followed by a nucleophilic substitution to attach the diphenylethyl moiety[8][9].

Mechanistic Rationale for Experimental Choices
  • Excess Piperazine: In the first step, a massive stoichiometric excess of piperazine is utilized. This statistically drives the reaction toward mono-alkylation, preventing the formation of the unwanted 1,4-bis(cyclohexyl-d11)piperazine byproduct.

  • Finkelstein Catalysis: The alkylation of the secondary chloride (1-chloro-1,2-diphenylethane) is sterically hindered and kinetically slow. The addition of potassium iodide (KI) facilitates an in situ Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide, thereby accelerating the SN​2 attack by the piperazine nitrogen.

  • Anhydrous Ethereal HCl: Utilizing anhydrous hydrogen chloride gas dissolved in diethyl ether ensures the precipitation of a crisp, anhydrous dihydrochloride salt, avoiding the formation of hygroscopic hydrates that complicate precise analytical weighing.

Step-by-Step Methodology

Phase 1: Synthesis of 1-(Cyclohexyl-d11)piperazine

  • Suspend anhydrous piperazine (43.0 g, 500 mmol, 5.0 eq) in 200 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 60°C until the piperazine is fully dissolved.

  • Dropwise add bromocyclohexane-d11 (17.4 g, 100 mmol, 1.0 eq) over 30 minutes[6].

  • Elevate the temperature and reflux the mixture for 12 hours.

  • Cool to room temperature and remove the ethanol under reduced pressure. Partition the residue between distilled water (150 mL) and dichloromethane (DCM, 3 x 100 mL).

  • Combine the organic layers, dry over anhydrous MgSO4​ , filter, and concentrate to yield crude 1-(cyclohexyl-d11)piperazine.

Phase 2: Alkylation to MT-45-d11 Free Base

  • Dissolve 1-(cyclohexyl-d11)piperazine (17.9 g, 100 mmol, 1.0 eq) and 1-chloro-1,2-diphenylethane (23.8 g, 110 mmol, 1.1 eq) in 250 mL of anhydrous acetonitrile.

  • Add anhydrous potassium carbonate ( K2​CO3​ , 41.4 g, 300 mmol, 3.0 eq) as an acid scavenger and potassium iodide (KI, 1.66 g, 10 mmol, 0.1 eq) as a catalyst.

  • Purge the reaction vessel with argon and heat to 80°C under vigorous stirring for 24 hours.

  • Cool the mixture, filter out the inorganic salts, and concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, DCM:MeOH 95:5) to isolate the MT-45-d11 free base.

Phase 3: Dihydrochloride Salt Formation

  • Dissolve the purified MT-45-d11 free base in 150 mL of anhydrous diethyl ether.

  • Chill the solution to 0°C in an ice bath under an inert atmosphere.

  • Slowly add a 2.0 M solution of HCl in diethyl ether dropwise until no further white precipitate forms.

  • Filter the precipitate under vacuum, wash with 50 mL of ice-cold diethyl ether, and dry under high vacuum for 24 hours to yield MT-45-d11 dihydrochloride[4].

Synthesis A Bromocyclohexane-d11 + Piperazine (excess) B Nucleophilic Substitution (Reflux, EtOH) A->B C 1-(Cyclohexyl-d11)piperazine B->C E Alkylation (SN2) (MeCN, 80°C) C->E D 1-Chloro-1,2-diphenylethane + K2CO3, KI D->E F MT-45-d11 (Free Base) E->F H Salt Formation (0°C) F->H G HCl in Diethyl Ether G->H I MT-45-d11 Dihydrochloride (Final Product) H->I

Caption: Stepwise synthetic workflow for the preparation of MT-45-d11 dihydrochloride.

Analytical Characterization

To validate the synthesized reference material, rigorous analytical characterization must be performed to confirm isotopic purity ( ≥98% atom D) and structural integrity[4][10].

Mass Spectrometry (LC-HRMS & CID Fragmentation)

In positive electrospray ionization (ESI+), the protonated molecule [M+H]+ for MT-45-d11 is observed at m/z 360.33 (compared to m/z 349.26 for the unlabeled analog). Collision-induced dissociation (CID) yields highly diagnostic product ions. The most labile bond is between the piperazine nitrogen and the 1,2-diphenylethyl group. Cleavage here produces the diphenylethyl cation ( m/z 181.10) and the 1-(cyclohexyl-d11)piperazine fragment ( m/z 178)[11]. Because the m/z 181.10 fragment does not contain the cyclohexyl ring, it is identical in both the labeled and unlabeled MS/MS spectra, serving as a reliable quantifier transition.

Hepatic Metabolism Considerations

In in vitro and in vivo models, MT-45 is extensively metabolized by CYP450 enzymes into mono- and di-hydroxylated metabolites, as well as N-dealkylated products[5][12]. Because the deuterium label is localized entirely on the cyclohexyl ring, it remains intact during the primary Phase I hydroxylations (which occur on the phenyl rings), ensuring the SIL-IS accurately tracks the extraction recovery of these metabolites if needed[5].

Metabolism cluster_MS CID Fragmentation (LC-MS/MS) cluster_Metab Hepatic Metabolism (CYP450) Parent MT-45-d11 [M+H]+ m/z 360.33 Frag1 Diphenylethyl Cation m/z 181.10 Parent->Frag1 MS Cleavage Frag2 1-(Cyclohexyl-d11)piperazine m/z 178.23 Parent->Frag2 MS Cleavage Metab1 Hydroxylated MT-45-d11 (Major Phase I) Parent->Metab1 CYP Oxidation Metab2 N-Dealkylated Product (Loss of diphenylethyl) Parent->Metab2 CYP N-Dealkylation

Caption: LC-MS/MS CID fragmentation and primary CYP450 metabolic pathways of MT-45-d11.

Quantitative Data Summaries

Table 1: Physicochemical Properties of MT-45-d11 (Hydrochloride)

PropertyValue / Description
Formal Name 1-(cyclohexyl-d11)-4-(1,2-diphenylethyl)piperazine, dihydrochloride[4]
CAS Number 2747914-21-0[4]
Molecular Formula C24​H21​D11​N2​∙2HCl [4]
Formula Weight 432.5 g/mol [4]
Formulation Neat solid (crystalline powder)[4]
Isotopic Purity ≥98% atom D[10]

Table 2: LC-MS/MS Diagnostic Ions (Positive ESI)

CompoundPrecursor Ion [M+H]+ Primary Quantifier IonSecondary Qualifier Ion
MT-45 (Unlabeled) m/z 349.26 m/z 181.10 m/z 167.15
MT-45-d11 (SIL-IS) m/z 360.33 m/z 181.10 m/z 178.23

References

  • Błachut, D., et al. "Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies." Frontiers in Chemistry, 2020. Available at:[Link]

  • National Center for Biotechnology Information. "1-Bromo(2H11)cyclohexane." PubChem Database. Available at:[Link]

  • Montesano, C., et al. "Identification of MT-45 Metabolites: In Silico Prediction, In Vitro Incubation with Rat Hepatocytes and In Vivo Confirmation." Journal of Analytical Toxicology, 2017. Available at:[Link]

  • Papsun, D., et al. "Analysis of MT-45, a Novel Synthetic Opioid, in Human Whole Blood by LC–MS-MS and Its Identification in a Drug-Related Death." Journal of Analytical Toxicology, 2016. Available at:[Link]

  • Noble, C., et al. "Collision-Induced Dissociation Studies of Synthetic Opioids for Non-targeted Analysis." Frontiers in Chemistry, 2019. Available at:[Link]

Sources

Exploratory

MT-45-d11 (Hydrochloride): A Comprehensive Guide to Procurement, Regulatory Compliance, and Analytical Quantification

Executive Summary The proliferation of novel synthetic opioids (NSOs) necessitates rigorous analytical frameworks for forensic toxicology and clinical diagnostics. MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The proliferation of novel synthetic opioids (NSOs) necessitates rigorous analytical frameworks for forensic toxicology and clinical diagnostics. MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) is a potent synthetic opioid with analgesic properties comparable to morphine, though structurally distinct[1][2]. To accurately quantify MT-45 in complex biological matrices, researchers rely on its deuterated isotopologue, MT-45-d11 (hydrochloride) , as an internal standard[1].

This technical whitepaper provides a comprehensive overview of MT-45-d11, detailing its chemical properties, supplier landscape, pricing dynamics, regulatory constraints, and a validated step-by-step methodology for LC-MS/MS integration.

Chemical and Physical Profiling

MT-45-d11 (hydrochloride) incorporates 11 deuterium atoms on the cyclohexyl ring. This isotopic labeling ensures that the molecule co-elutes with the unlabeled MT-45 analyte during liquid chromatography, yet provides a distinct mass-to-charge (m/z) shift (+11 Da) for mass spectrometric resolution. This corrects for matrix effects, ion suppression, and extraction losses during sample preparation.

Table 1: Physicochemical Specifications
PropertySpecification
Formal Name 1-(cyclohexyl-d11)-4-(1,2-diphenylethyl)piperazine, dihydrochloride
CAS Number 2747914-21-0
Molecular Formula C24H21D11N2 • 2HCl
Formula Weight 432.5 g/mol
Purity ≥98%
Formulation Neat solid or Certified Reference Material (CRM) solution
Storage Temperature -20°C

Data sourced from Cayman Chemical technical specifications[1].

Supplier Landscape, Pricing, and Regulatory Compliance

Primary Suppliers and Pricing Models

Because MT-45-d11 is highly specialized, procurement is limited to certified analytical reference material manufacturers. Cayman Chemical is the primary synthesizer and distributor of MT-45-d11 (Item No. 19506)[1].

Pricing for analytical standards is generally tiered based on formulation and volume. While exact retail prices fluctuate, the standard market rates are structured as follows:

  • Neat Solid (1 mg / 5 mg): Typically ranges from $150 to $350 USD per milligram. Neat solids require the purchasing laboratory to perform their own serial dilutions and volumetric validations.

  • Exempt Preparation (CRM - 100 µg/mL in Methanol): Usually priced between $80 and $150 USD per 1.0 mL glass ampule. These are manufactured to ISO/IEC 17025 and ISO 17034 standards[1].

  • Bulk Material: Available for qualified institutions; pricing is negotiated directly with the supplier's sales department[1].

Regulatory Constraints

MT-45 is classified as a Schedule I controlled substance in the United States due to its high potential for abuse and lack of accepted medical use[1][2]. Consequently, its deuterated analog, MT-45-d11, is also subject to strict Drug Enforcement Administration (DEA) regulations.

However, the DEA grants Exempt Chemical Preparation status to specific dilute formulations (e.g., 100 µg/mL in methanol) distributed by approved vendors like Cayman Chemical[3][4]. This exemption allows forensic and research laboratories to procure the standard without requiring a Schedule I DEA license, provided the material is used strictly for in-house analytical testing and not distributed[3].

Analytical Methodology: LC-MS/MS Quantification Workflow

To ensure high-fidelity quantification of MT-45 in biological matrices (blood/urine), MT-45-d11 must be utilized as an internal standard (IS). The following protocol outlines a self-validating system for Solid Phase Extraction (SPE) and LC-MS/MS analysis.

Step-by-Step Protocol

Step 1: Internal Standard Spiking

  • Action: Aliquot 500 µL of the biological sample into a clean microcentrifuge tube. Spike the sample with 50 µL of a 100 ng/mL MT-45-d11 working solution.

  • Causality: Early introduction of the deuterated IS ensures that any subsequent volumetric losses or extraction inefficiencies affect the analyte and the IS equally. The ratio of their signals remains constant, preserving quantitative integrity.

Step 2: Protein Precipitation and Buffer Addition

  • Action: Add 500 µL of ice-cold acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Decant the supernatant and dilute with 1 mL of 0.1 M phosphate buffer (pH 6.0).

  • Causality: Removing large molecular weight proteins prevents LC column clogging. Adjusting the pH to 6.0 ensures the basic piperazine nitrogen of MT-45 remains protonated, optimizing its retention on a mixed-mode cation exchange SPE cartridge.

Step 3: Solid Phase Extraction (SPE)

  • Action: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol and water. Load the buffered sample. Wash with 2 mL of 0.1 M HCl, followed by 2 mL of methanol. Elute the target compounds with 2 mL of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).

  • Causality: The acidic wash removes neutral and acidic interferences. The basic elution buffer neutralizes the protonated MT-45/MT-45-d11, releasing them from the cation-exchange sorbent for collection.

Step 4: LC-MS/MS Acquisition

  • Action: Evaporate the eluate under nitrogen and reconstitute in mobile phase. Inject onto a biphenyl or C18 LC column. Monitor via Electrospray Ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM).

  • Causality: The MRM transitions will target the parent-to-daughter ion fragmentation. MT-45 will show a precursor m/z of ~349, while MT-45-d11 will show a precursor m/z of ~360. The exact co-elution of both compounds guarantees that matrix-induced ion suppression at the ESI source impacts both equally, allowing the mass spectrometer's software to calculate an accurate analyte concentration based on the peak area ratio.

Workflow Visualization

The following diagram illustrates the logical flow of the analytical protocol, highlighting the critical integration of the MT-45-d11 internal standard.

G Start Biological Sample (Blood/Urine) Spike Spike with MT-45-d11 (Internal Standard) Start->Spike Ext Solid Phase Extraction (Mixed-Mode Cation) Spike->Ext LC Liquid Chromatography (Co-elution) Ext->LC MS Tandem Mass Spec (MRM Detection) LC->MS Quant Data Analysis (Peak Area Ratio) MS->Quant

Figure 1: Analytical workflow for the quantification of MT-45 utilizing MT-45-d11 as an internal standard.

References

  • Drug Enforcement Administration (DEA). "Exempt Chemical Preparations Under the Controlled Substances Act." Federal Register, Vol. 87, No. 14, January 21, 2022. Available at:[Link]

Sources

Exploratory

In Vitro Metabolism of MT-45: A Comprehensive Technical Guide for Forensic and Clinical Toxicology

Executive Summary The proliferation of Novel Psychoactive Substances (NPS) requires agile and highly accurate analytical responses. MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) is a synthetic opioid characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The proliferation of Novel Psychoactive Substances (NPS) requires agile and highly accurate analytical responses. MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) is a synthetic opioid characterized by potent κ

  • and δ -opioid receptor affinities. Because the parent compound is frequently subject to rapid physiological clearance, identifying its stable biotransformation products is essential for forensic screening and clinical diagnostics. This whitepaper provides an authoritative, step-by-step framework for mapping the in vitro metabolic profile of MT-45 using self-validating experimental protocols and High-Resolution Mass Spectrometry (LC-HRMS).

Pharmacokinetic Rationale & The Role of In Vitro Models

In toxicological workflows, relying solely on the detection of the parent drug often leads to false negatives due to extensive hepatic clearance. In vitro models—specifically pooled human liver microsomes (pHLMs) and isolated human or rat hepatocytes—provide a controlled, scalable environment to elucidate metabolic pathways without the ethical and biological complexities of in vivo human trials[1],[2]. These models allow scientists to isolate specific enzymatic reactions, predict in vivo clearance rates, and synthesize reference standards for newly discovered metabolites.

Mechanisms of Biotransformation: Phase I and Phase II Pathways

The biotransformation of the highly lipophilic MT-45 molecule is driven sequentially by Cytochrome P450 (CYP450) enzymes and Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

  • Phase I (Functionalization): CYP450 enzymes catalyze the introduction of polar functional groups. For MT-45, the primary pathways include N-dealkylation (resulting in the cleavage of the cyclohexyl ring to form the M1 metabolite) and extensive aliphatic/aromatic hydroxylation (forming mono-hydroxylated M2/M3 and bis-hydroxylated M4–M8 species)[1],[2].

  • Phase II (Conjugation): The newly introduced hydroxyl groups act as nucleophilic attack sites for UGTs. These enzymes catalyze the addition of bulky, water-soluble glucuronic acid moieties, drastically increasing the molecule's polarity to facilitate rapid renal excretion[2].

Because Phase II glucuronides are highly polar and rapidly cleared, Phase I metabolites (specifically M1, M2, and M3) remain the most reliable and abundant analytical targets for toxicological screening in human urine[1].

MT45_Metabolism cluster_Phase1 Phase I Metabolism (CYP450 Mediated) cluster_Phase2 Phase II Metabolism (UGT Mediated) Parent MT-45 (Parent Drug) m/z 349.2638 M1 M1: N-Dealkylated MT-45 m/z 267.1856 Parent->M1 N-dealkylation M2_M3 M2/M3: Mono-OH-MT-45 m/z 365.2587 Parent->M2_M3 Hydroxylation M4_M8 M4-M8: Di-OH-MT-45 m/z 381.2537 M2_M3->M4_M8 Secondary Hydroxylation Gluc1 Mono-OH-MT-45 Glucuronide m/z 541.2908 M2_M3->Gluc1 Glucuronidation Gluc2 Di-OH-MT-45 Glucuronide m/z 557.2857 M4_M8->Gluc2 Glucuronidation

Fig 1. Primary in vitro metabolic pathways of MT-45 via Phase I and Phase II biotransformation.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that an in vitro assay must be designed as a self-validating system. The causality of every experimental choice must be clear, and strict controls must be in place to differentiate true enzymatic metabolism from chemical degradation or matrix interference.

Step-by-Step Methodology (HLM Incubation)
  • Matrix Preparation: Thaw pHLMs on ice to preserve enzymatic tertiary structures. Prepare a reaction mixture containing 1 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) to precisely mimic physiological pH.

  • Pore Formation (Phase II Specific): Add alamethicin (25 µg/mL) and incubate on ice for 15 minutes. Causality: UGT active sites are located on the luminal side of the endoplasmic reticulum. Alamethicin forms peptide pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the sequestered enzymes.

  • Substrate Addition: Spike MT-45 to a final concentration of 10 µM. Keep organic solvent carrier volume (e.g., DMSO or Methanol) below 0.5% v/v to prevent CYP450 denaturation.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate Phase I reactions by adding NADPH (1 mM final). For Phase II profiling, concurrently add UDPGA (5 mM final).

  • Self-Validation Controls:

    • Positive Controls: Run parallel incubations with Verapamil (to validate CYP450 activity) and Propranolol (to validate UGT viability)[1].

    • Negative Controls: Run parallel incubations lacking NADPH/UDPGA to establish baseline substrate stability and rule out non-enzymatic degradation.

  • Quenching: At designated time points (e.g., 0, 15, 30, 60 mins), transfer an aliquot into 3 volumes of ice-cold acetonitrile. Causality: The cold organic solvent instantly disrupts the hydration shells of the enzymes, precipitating the proteins and halting the reaction to prevent over-metabolism.

  • Centrifugation: Spin the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Extract the supernatant for LC-HRMS analysis.

InVitro_Workflow Prep Substrate Prep MT-45 (10 µM) Incubation Incubation (37°C) HLMs + Cofactors Prep->Incubation Quench Quenching Cold Acetonitrile Incubation->Quench Centrifuge Centrifugation 15,000 x g Quench->Centrifuge Analysis LC-HRMS Data Acquisition Centrifuge->Analysis

Fig 2. Self-validating in vitro incubation workflow for MT-45 metabolite profiling.

Analytical Detection & Data Processing via LC-HRMS

High-Resolution Mass Spectrometry (HRMS), utilizing Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzers, is the gold standard for metabolite elucidation[2]. The system should be operated in positive electrospray ionization (ESI+) mode.

  • Resolving Power: Operating at a resolution of 70,000 (at m/z 200) ensures mass errors remain strictly below 5 ppm. This is critical for distinguishing true metabolites from isobaric matrix interferences[2].

  • Data Mining: Utilize full-scan data-dependent MS/MS (ddMS2). By applying mass defect filtering based on the exact mass of the protonated parent MT-45 (m/z 349.2638) and tracking diagnostic fragment ions (e.g., the m/z 91.054 benzyl fragment), trace biotransformation products can be mathematically isolated from the complex biological background.

Quantitative Data & Metabolite Profiling

The following table summarizes the key in vitro MT-45 metabolites identified via LC-HRMS. The mass shifts provide a direct quantitative map of the biotransformation events[1],[2].

Metabolite IDPrincipal BiotransformationChemical FormulaExact Mass [M+H]+Mass Shift (Da)Predominant Phase
Parent (MT-45) -C24H33N2+349.2638--
M1 N-Dealkylation (Loss of cyclohexyl)C18H23N2+267.1856-82.0782Phase I
M2, M3 Mono-hydroxylationC24H33N2O+365.2587+15.9949Phase I
M4 - M8 Bis-hydroxylationC24H33N2O2+381.2537+31.9899Phase I
M-Gluc1 Mono-hydroxylation + GlucuronidationC30H41N2O7+541.2908+192.0270Phase II
M-Gluc2 Bis-hydroxylation + GlucuronidationC30H41N2O8+557.2857+208.0219Phase II

Conclusion

The in vitro metabolic profiling of MT-45 reveals a complex biotransformation network dominated by CYP450-mediated N-dealkylation and hydroxylation, followed by UGT-mediated glucuronidation. By employing self-validating microsomal and hepatocyte protocols coupled with high-resolution mass spectrometry, laboratories can confidently identify stable Phase I biomarkers. These biomarkers are indispensable for updating forensic screening libraries and confirming MT-45 ingestion in clinical toxicology cases.

References

  • Title: Chemical synthesis, characterisation and in vitro and in vivo metabolism of the synthetic opioid MT-45 and its newly identified fluorinated analogue 2F-MT-45 with metabolite confirmation in urine samples from known drug users Source: Forensic Toxicology / PubMed Central (PMC) URL: [Link]

  • Title: Identification of MT-45 Metabolites: In Silico Prediction, In Vitro Incubation with Rat Hepatocytes and In Vivo Confirmation Source: Journal of Analytical Toxicology / Oxford Academic URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust Quantification of the Novel Synthetic Opioid MT-45 Using MT-45-d11 as a Stable Isotope-Labeled Internal Standard

Introduction & Mechanistic Rationale MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) is a potent, non-fentanyl synthetic opioid originally developed in the 1970s that has recently emerged in forensic toxicology as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) is a potent, non-fentanyl synthetic opioid originally developed in the 1970s that has recently emerged in forensic toxicology as a dangerous novel psychoactive substance (NPS) . Due to its severe toxicity and implication in numerous overdose fatalities, accurate quantification in biological matrices (e.g., whole blood, urine, oral fluid) is a critical requirement for forensic and clinical laboratories .

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for NPS quantification. However, biological matrices contain complex endogenous lipids and proteins that cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source. To establish a self-validating, highly accurate assay, a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required .

Causality of the MT-45-d11 Selection: MT-45-d11 features 11 deuterium atoms incorporated specifically on the cyclohexyl ring. This provides a massive +11 Da mass shift (m/z 360.3 vs. 349.3), completely eliminating the risk of isotopic cross-talk from the natural ¹³C envelope of the native drug . Because MT-45-d11 shares the exact physicochemical properties of MT-45, it perfectly co-elutes during reversed-phase chromatography. Consequently, any matrix-induced ionization effects or variations in solid-phase extraction (SPE) recovery are experienced equally by both the analyte and the IS. By quantifying the ratio of their peak areas, these variables mathematically cancel out, ensuring absolute quantitative integrity.

Reagents and Materials

  • Reference Standards: MT-45 (Item No. 14082) and MT-45-d11 hydrochloride (Item No. 19506) .

  • Biological Matrix: Certified drug-free human whole blood (preserved with potassium oxalate/sodium fluoride).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid, and Ammonium Formate.

  • Extraction Sorbent: Mixed-Mode Cation Exchange (MCX) SPE cartridges (30 mg / 3 mL).

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis N1 Biological Matrix (Blood/Urine) N2 Spike MT-45-d11 (SIL-IS) Corrects for Matrix Effects N1->N2 N3 Mixed-Mode SPE Isolates Basic Drugs N2->N3 N4 Reversed-Phase LC Co-elution of MT-45 & IS N3->N4 Reconstituted Extract N5 ESI(+) Ionization Protonation [M+H]+ N4->N5 N6 MRM Detection Q1 -> Q3 Transitions N5->N6

Figure 1: Analytical workflow for MT-45 quantification using MT-45-d11 internal standard.

Step-by-Step Experimental Protocols

Protocol A: Preparation of Calibrators and Self-Validating Controls
  • Stock Solutions: Prepare independent 1.0 mg/mL stock solutions of MT-45 and MT-45-d11 in methanol. Store at -20°C.

  • Working Solutions: Dilute the MT-45 stock to create working solutions at 10, 100, and 1,000 ng/mL. Prepare an MT-45-d11 working solution at 100 ng/mL.

  • Matrix Spiking: To 500 µL aliquots of blank whole blood, add appropriate volumes of MT-45 working solutions to yield a calibration curve ranging from 1.0 to 100 ng/mL (e.g., 1.0, 5.0, 10, 25, 50, and 100 ng/mL).

  • IS Addition: Add 50 µL of the 100 ng/mL MT-45-d11 working solution to all calibrators, quality controls (QCs), and unknown samples to achieve a consistent IS concentration of 10 ng/mL.

  • Causality Check: Always include a "Zero Calibrator" (blank matrix + IS only) to verify that the MT-45-d11 standard contains no unlabeled MT-45 impurities, validating the isotopic purity of the assay.

Protocol B: Mixed-Mode Solid-Phase Extraction (SPE)

MT-45 contains a basic piperazine ring (pKa ~8.5). Mixed-mode cation exchange (MCX) leverages this property for highly specific extraction, removing neutral and acidic lipid interferences .

  • Protein Disruption: Add 2 mL of 0.1 M phosphate buffer (pH 6.0) to the 500 µL blood sample. Vortex thoroughly. This ensures the piperazine nitrogen is fully protonated.

  • Conditioning: Pass 2 mL of methanol, followed by 2 mL of LC-MS water through the MCX cartridge.

  • Loading: Apply the buffered sample to the cartridge at a flow rate of 1 mL/min.

  • Washing:

    • Wash 1: 2 mL Water (removes salts and polar interferences).

    • Wash 2: 2 mL 0.1 M HCl (locks MT-45 onto the cation-exchange resin while removing acidic/neutral lipids).

    • Wash 3: 2 mL Methanol (removes lipophilic interferences).

  • Elution: Elute the target analytes using 2 mL of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2, v/v/v). Mechanistic note: The high pH of the ammonium hydroxide neutralizes the piperazine ring, breaking the ionic bond with the sorbent and releasing the drug.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

LC-MS/MS Acquisition Parameters

Chromatographic Separation

A Biphenyl column (e.g., 2.1 x 50 mm, 2.7 µm) is highly recommended over standard C18 columns. The biphenyl stationary phase provides enhanced π-π interactions with the two phenyl rings of MT-45, offering superior retention and peak shape.

Table 1: LC Gradient Profile

Time (min)Flow Rate (mL/min)Mobile Phase A (Aq)*Mobile Phase B (Org)**
0.00.595%5%
1.00.595%5%
4.00.510%90%
5.00.510%90%
5.10.595%5%
7.00.595%5%

*Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate. **Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Mass Spectrometry (ESI+ MRM)

During Collision-Induced Dissociation (CID), the protonated MT-45 precursor ([M+H]⁺ = 349.3) predominantly fragments to form a 1,2-diphenylethyl cation at m/z 181.1. Because the 11 deuterium atoms of MT-45-d11 are localized entirely on the cyclohexyl ring, this ring is lost during fragmentation. Consequently, the MT-45-d11 precursor ([M+H]⁺ = 360.3) yields the exact same 1,2-diphenylethyl product ion at m/z 181.1 .

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Function
MT-45 349.3181.130Quantifier
MT-45 349.3169.235Qualifier
MT-45-d11 360.3181.130IS Quantifier

Method Validation & Data Integrity

To ensure the protocol operates as a self-validating system, the following criteria must be met during data processing:

  • Ion Ratios: The ratio of the qualifier ion (169.2) to the quantifier ion (181.1) for MT-45 must remain within ±20% of the average ratio established by the calibration standards. This confirms the absence of co-eluting isobaric interferences.

  • Matrix Effect Normalization: While absolute matrix effects (calculated by comparing post-extraction spiked blanks to neat standards) may show 20-40% ion suppression, the IS-normalized matrix effect (MT-45 area / MT-45-d11 area) must fall between 85% and 115%. This proves the SIL-IS is effectively correcting for the ESI environment.

  • Linearity: The calibration curve should be fitted using a linear regression with a 1/x weighting factor to ensure accuracy at the lower limit of quantification (LLOQ, typically 1.0 ng/mL). The R² value must be ≥ 0.995.

References

  • Analysis of MT-45, a Novel Synthetic Opioid, in Human Whole Blood by LC-MS-MS and its Identification in a Drug-Related Death. Journal of Analytical Toxicology. URL:[Link]

  • Quantification of seven novel synthetic opioids in blood using LC–MS/MS. ResearchGate. URL:[Link]

  • Measuring the Prevalence of Esoteric Designer Opioids in Pain Management Patients. Oxford Academic. URL:[Link]

  • Quantitative Analysis of Novel Synthetic Opioids, Morphine and Buprenorphine in Oral Fluid by LC-MS-MS. PubMed. URL:[Link]

  • Investigation of the Prevalence of Fentanyl Analogs in a Drug Testing Population Using Liquid Chromatography Tandem Mass Spectrometry. CUNY Academic Works. URL:[Link]

Application

Application Note: Isotope-Dilution LC-MS/MS Protocol for MT-45 Quantification using MT-45-d11 (hydrochloride)

Introduction & Rationale MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) is a synthetic piperazine-derivative opioid that is structurally distinct from traditional morphinans[1],[2]. With its emergence in forensic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) is a synthetic piperazine-derivative opioid that is structurally distinct from traditional morphinans[1],[2]. With its emergence in forensic and clinical toxicology, precise quantification in complex biological matrices (e.g., whole blood, urine) is critical for determining toxicity or cause of death[3],[2].

Isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis[2]. MT-45-d11 (hydrochloride) serves as the optimal internal standard (IS)[1]. The incorporation of 11 deuterium atoms on the cyclohexyl ring ensures a significant mass shift (+11 Da), eliminating isotopic cross-talk with the endogenous analyte. Because it shares identical physicochemical properties with the target analyte, MT-45-d11 co-elutes chromatographically, perfectly correcting for matrix-induced ion suppression and extraction losses. While MT-45-d11 is regulated as a Schedule I substance, it is widely utilized as an exempt chemical preparation for analytical and forensic laboratories[1],[4].

Physicochemical Properties & Handling

PropertySpecification
Formal Name 1-(cyclohexyl-d11)-4-(1,2-diphenylethyl)piperazine, dihydrochloride
Molecular Formula C₂₄H₂₁D₁₁N₂ • 2HCl
Formula Weight 432.5 g/mol
Formulation Neat solid or 100 µg/mL in Methanol
Storage Temperature -20°C
CAS Number 2747914-21-0

Data sourced from Cayman Chemical specifications[1].

Expert Insight: The dihydrochloride salt form of MT-45-d11 significantly enhances its solubility in polar organic solvents compared to its freebase form. Methanol is strictly recommended over aqueous solvents for stock preparation. This prevents microbial contamination and hydrolytic degradation during long-term storage at -20°C[1]. Furthermore, the deuterium labels on the cyclohexyl ring are highly stable and resistant to hydrogen/deuterium (H/D) exchange during acidic or basic sample extraction, ensuring strict isotopic integrity throughout the assay.

Workflow Visualization

Workflow A 1. Biological Matrix (Whole Blood / Urine) B 2. Spike MT-45-d11 (Internal Standard) A->B C 3. Equilibration (15 min, Protein Binding) B->C D 4. Sample Extraction (SPE / Protein Precipitation) C->D E 5. LC-MS/MS Analysis (Biphenyl Column, ESI+) D->E F 6. Data Processing (Isotope Dilution Quantitation) E->F

Figure 1: Step-by-step workflow for spiking MT-45-d11 into biological matrices for LC-MS/MS.

Reagent Preparation Protocols

Step 4.1: Primary Stock Solution (1.0 mg/mL)
  • Equilibrate the MT-45-d11 (hydrochloride) neat solid to room temperature before opening the vial to prevent ambient moisture condensation[1].

  • Weigh 1.0 mg of the standard using a calibrated microanalytical balance.

  • Dissolve in 1.0 mL of LC-MS grade Methanol.

  • Vortex for 30 seconds until the solid is fully dissolved.

Step 4.2: Working Internal Standard (WIS) Solution (100 ng/mL)
  • Transfer 10 µL of the 1.0 mg/mL primary stock into a 100 mL Class A volumetric flask.

  • Bring to volume with LC-MS grade Methanol.

  • Transfer to amber glass vials and store at -20°C.

Causality Check: Why amber glass? Piperazine derivatives and diphenylethyl moieties can be susceptible to UV-induced photodegradation over time. Utilizing amber vials ensures long-term stability of the working solution, preventing a gradual drop in IS concentration that would artificially inflate calculated analyte concentrations.

Matrix Spiking and Extraction Protocol

Step 5.1: Matrix Aliquoting & Spiking
  • Aliquot 1.0 mL of the biological sample (e.g., whole blood preserved with potassium oxalate and sodium fluoride) into a clean extraction tube[3].

  • Add 50 µL of the 100 ng/mL WIS. This yields a final IS concentration of 5.0 ng/mL in the matrix.

Step 5.2: Equilibration (Critical Step)
  • Vortex the sample for 15 seconds.

  • Allow the sample to equilibrate at room temperature for a minimum of 15 minutes.

Expert Insight: A 15-minute equilibration period is not an arbitrary waiting time. It is a thermodynamic necessity that allows the spiked MT-45-d11 to bind to plasma proteins (such as albumin and alpha-1-acid glycoprotein) in the exact same manner as the endogenous MT-45. Failing to equilibrate results in artificially high IS recovery during Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), which skews the final quantification.

Step 5.3: Extraction & LC-MS/MS Analysis
  • Perform the validated extraction procedure (e.g., SPE using a mixed-mode cation exchange cartridge).

  • Dry the eluate under nitrogen and reconstitute in the initial mobile phase.

  • Inject onto the LC-MS/MS system. Analytical Context: Validated methods typically utilize a biphenyl column with a mobile phase gradient of water/ammonium formate and acetonitrile/formic acid, achieving a linear quantitative range of 1.0–100 ng/mL[3],[2].

Trustworthiness & Assay Validation

To ensure the protocol operates as a self-validating system, the following quality control checks must be integrated into every analytical batch:

  • Zero-Sample Verification: Always run a "Zero" sample (blank matrix spiked only with the MT-45-d11 IS). Monitor the unlabelled MT-45 MRM transitions in this sample to confirm that the MT-45-d11 standard is free of unlabelled isotopic impurities and that no in-source fragmentation is causing cross-talk.

  • Matrix Factor Assessment: Monitor the absolute peak area of the MT-45-d11 IS across all unknown samples. A deviation of >25% from the average IS area of the calibration standards indicates severe, uncorrected matrix effects or an extraction failure, automatically flagging the specific sample for dilution and re-analysis.

References

  • Title: Analysis of MT-45, a Novel Synthetic Opioid, in Human Whole Blood by LC-MS-MS and its Identification in a Drug-Related Death Source: Journal of Analytical Toxicology / PubMed (Papsun et al., 2016) URL: [Link]

  • Title: Exempt Chemical Preparations Under the Controlled Substances Act Source: Federal Register (Drug Enforcement Administration) URL: [Link]

Sources

Method

Quantitative Analysis of the Synthetic Opioid MT-45 in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Deuterated Internal Standard

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, validated analytical method for the quantification of MT-45 (1-cyclohexyl-4-(1,2-dip...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated analytical method for the quantification of MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine), a potent synthetic opioid, in human whole blood. The protocol employs a robust solid-phase extraction (SPE) procedure for sample cleanup and utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for detection. The cornerstone of this method is the application of isotope dilution using a stable, deuterated internal standard, MT-45-d11. This approach ensures high accuracy and precision by correcting for variability during sample preparation and potential matrix effects during analysis.[1][2] The method has been validated according to the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, demonstrating its suitability for forensic toxicology, clinical research, and drug development applications.[3][4][5]

Introduction: The Analytical Challenge of Novel Synthetic Opioids

MT-45 is a novel synthetic opioid (NSO) that has emerged on the recreational drug market, posing a significant public health risk due to its high potency and association with adverse events and fatalities.[6] Accurate and reliable quantification of MT-45 in complex biological matrices like whole blood is crucial for both clinical diagnosis and forensic investigations.

Quantitative analysis using mass spectrometry can be compromised by several factors, including analyte loss during sample extraction and matrix-induced ion suppression or enhancement.[1] The "gold standard" technique to mitigate these issues is isotope dilution mass spectrometry.[7] This method involves the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte—in this case, MT-45-d11—to every sample at the beginning of the workflow.[2] Because the SIL internal standard (IS) is chemically and physically almost identical to the analyte, it experiences the same processing variations.[2][8] The mass spectrometer can distinguish between the analyte and the IS based on their mass difference. By measuring the ratio of the analyte's signal to the IS's signal, any variability is effectively normalized, leading to highly accurate and reproducible results.[9][10]

This document provides a comprehensive protocol for the development and validation of an LC-MS/MS method for MT-45, emphasizing the rationale behind key procedural steps.

Materials and Instrumentation

Reagents and Chemicals
  • MT-45 hydrochloride (Certified Reference Material, >99% purity)

  • MT-45-d11 (Deuterated Internal Standard, >98% isotopic purity)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade, 18 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Drug-Free Human Whole Blood (for calibrators and controls)

Instrumentation and Consumables
  • LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[11][12]

  • Analytical Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges.

  • Standard Laboratory Equipment: Analytical balance, vortex mixer, centrifuge, positive pressure manifold for SPE.

Experimental Protocols

The overall analytical process is a systematic workflow designed to ensure consistency and minimize error at each stage.

G cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis & Reporting stock Stock & Working Solution Preparation spike Spike with MT-45-d11 Internal Standard stock->spike sample_receipt Sample Receipt (Calibrator, QC, Unknown) sample_receipt->spike spe Solid-Phase Extraction (SPE) spike->spe reconstitute Evaporation & Reconstitution spe->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Peak Area Ratio) lcms->data report Quantification & Reporting data->report

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~10 mg of MT-45 and MT-45-d11 into separate volumetric flasks.

    • Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

    • Rationale: Methanol is an excellent solvent for this class of compounds and ensures stability during storage.

  • Working Internal Standard (IS) Solution (100 ng/mL):

    • Perform a serial dilution of the MT-45-d11 stock solution with 50:50 methanol:water.

    • Rationale: The IS concentration should be high enough to provide a stable signal but not so high as to cause detector saturation. A mid-range concentration relative to the calibration curve is ideal.[10]

  • Calibration Standards and Quality Controls (QCs):

    • Prepare a series of working standard solutions of MT-45 by diluting the stock solution.

    • Spike drug-free whole blood with these working solutions to create calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) and QCs (e.g., 3, 75, 400 ng/mL for low, mid, and high levels).

    • Rationale: Preparing calibrators and QCs in the same biological matrix as the unknown samples is critical for accurately mimicking the analytical conditions and assessing matrix effects.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
  • Sample Pre-treatment:

    • To 200 µL of calibrator, QC, or unknown whole blood sample in a glass tube, add 50 µL of the 100 ng/mL MT-45-d11 Working IS Solution.

    • Add 600 µL of a suitable buffer (e.g., phosphate buffer, pH 6) and vortex.

    • Rationale: Adding the IS at the very first step ensures it undergoes all subsequent extraction, evaporation, and reconstitution steps alongside the analyte, providing the most accurate correction for any potential losses.[9]

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of the phosphate buffer. Do not allow the cartridge to go dry.

    • Rationale: Conditioning activates the sorbent material, ensuring proper interaction with the analyte.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water, followed by 2 mL of an acidic wash (e.g., 0.1 M acetic acid), and finally 2 mL of methanol.

    • Rationale: The wash steps are designed to remove endogenous interferences (salts, lipids, proteins) from the matrix without eluting the analyte of interest, leading to a cleaner final extract.

  • Elution:

    • Elute the analyte and internal standard with 2 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

    • Rationale: The basic pH neutralizes the charge on the analyte, releasing it from the cation exchange sorbent for elution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Rationale: Reconstituting in the mobile phase ensures compatibility with the LC system and promotes good peak shape.

Protocol 3: LC-MS/MS Instrumental Analysis

The method utilizes reverse-phase chromatography to separate MT-45 from other potential matrix components, followed by highly selective detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column C18 Reverse-Phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | 5% B to 95% B over 5 min, hold for 2 min |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for MT-45 and MT-45-d11

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
MT-45 (Quantifier) 349.3 191.1 25 50
MT-45 (Qualifier) 349.3 91.1 35 50

| MT-45-d11 (IS) | 360.4 | 191.1 | 25 | 50 |

Rationale: MRM provides exceptional selectivity and sensitivity.[11] A precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole. This process drastically reduces chemical noise. Using a qualifier ion for MT-45 adds an extra layer of confidence in identification.

Method Validation Framework

A rigorous validation process is essential to demonstrate that the analytical method is fit for its intended purpose.[5][13] The validation should be performed in accordance with established guidelines such as ICH Q2(R2).[3][14]

G cluster_params Core Performance Characteristics Validation Method Validation (ICH Q2(R2)) Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ Limit of Quantification Validation->LOQ Matrix Matrix Effect Validation->Matrix Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters for analytical method validation.

Table 4: Validation Parameters and Acceptance Criteria

Parameter Procedure Acceptance Criteria
Selectivity Analyze ≥6 blank whole blood samples. No interfering peaks at the retention time of MT-45 or MT-45-d11 (>20% of LLOQ).
Linearity Analyze calibration curve over 5 days. Correlation coefficient (r²) ≥ 0.995. Calibrators within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QCs (low, mid, high) in 5 replicates over 3 days. Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of Variation (CV) ≤15%.
LLOQ Analyze lowest calibrator (n=5). Accuracy within ±20% of nominal, Precision (CV) ≤20%, Signal-to-Noise >10.
Matrix Effect Compare analyte/IS response in post-extraction spiked samples vs. neat solution. CV of the matrix factor across different lots of matrix should be ≤15%.
Recovery Compare analyte/IS response in pre-extraction vs. post-extraction spiked samples. Recovery should be consistent and reproducible.

| Stability | Assess analyte in matrix after freeze-thaw cycles, bench-top storage, and long-term storage. | Mean concentration within ±15% of baseline. |

Data Analysis: The Power of the Ratio

The fundamental principle of quantification using an internal standard is the use of a peak area ratio.

  • Integration: Integrate the peak areas for the quantifier MRM transition of MT-45 and the MRM transition of MT-45-d11.

  • Ratio Calculation: For each sample, calculate the Peak Area Ratio = (Peak Area of MT-45) / (Peak Area of MT-45-d11).

  • Calibration Curve: Construct a calibration curve by plotting the Peak Area Ratio (y-axis) against the nominal concentration of the MT-45 standards (x-axis). Apply a weighted (1/x²) linear regression.

  • Quantification: Determine the concentration of MT-45 in QC and unknown samples by interpolating their Peak Area Ratios from the regression equation of the calibration curve.

The following diagram illustrates how the ratio corrects for signal variability. Even with a 50% sample loss, the ratio of analyte to internal standard remains constant, ensuring the calculated concentration is unaffected.

G cluster_ideal Ideal Scenario (No Loss) cluster_real Real Scenario (50% Loss/Suppression) Analyte1 Analyte Signal (Area = 100,000) Ratio1 Ratio = 2.0 Analyte1->Ratio1 IS1 IS Signal (Area = 50,000) IS1->Ratio1 Result Calculated Concentration is IDENTICAL Ratio1->Result Analyte2 Analyte Signal (Area = 50,000) Ratio2 Ratio = 2.0 Analyte2->Ratio2 IS2 IS Signal (Area = 25,000) IS2->Ratio2 Ratio2->Result

Caption: The principle of isotope dilution for correcting analytical variability.

Conclusion

This application note describes a sensitive, selective, and robust LC-MS/MS method for the quantification of the synthetic opioid MT-45 in whole blood. The protocol has been thoroughly designed to ensure reliability, with a detailed sample preparation procedure and optimized instrumental parameters. The integral use of the deuterated internal standard, MT-45-d11, is critical to the method's success, providing excellent correction for analytical variability and matrix effects. This validated method is fit-for-purpose and suitable for implementation in clinical and forensic laboratories requiring accurate determination of MT-45.

References

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link][3]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link][4]

  • NMS Labs, et al. (2016). Analysis of MT-45, a Novel Synthetic Opioid, in Human Whole Blood by LC-MS-MS and its Identification in a Drug-Related Death. Journal of Analytical Toxicology, 40(4), 313-317. Retrieved from [Link][6]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link][14]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][5]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link][15]

  • BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link][16]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link][13]

  • EAG Laboratories. (n.d.). Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS. Retrieved from [Link][11]

  • Biopike. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. Retrieved from [Link][8]

  • SCION Instruments. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link][10]

  • MDPI. (2020). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Proteomics of Drug-Metabolizing Enzymes and Transporters. Retrieved from [Link][12]

  • Chromatography Online. (2008). The Use of Liquid Chromatography with Tandem Mass Spectrometry for the Analysis of Emerging Environmental Contaminants. Retrieved from [Link][17]

  • Curi et al. (2020). Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. Journal of Forensic Sciences. Retrieved from [Link][18][19]

  • Rapid Communications in Mass Spectrometry. (2024). Optimized liquid chromatography-tandem mass spectrometry protocol for enhanced detection of 45 pesticides in water and soil samples. Retrieved from [Link][20]

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Application

Application Notes and Protocols for the Solid-Phase Extraction of MT-45 and its Deuterated Analog from Biological Matrices

Authored by: A Senior Application Scientist Introduction: The Analytical Challenge of MT-45 MT-45, or 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, is a potent synthetic opioid that has emerged as a significant compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of MT-45

MT-45, or 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, is a potent synthetic opioid that has emerged as a significant compound of interest in forensic toxicology and clinical diagnostics.[1][2] Its complex chemical structure, featuring a piperazine core, presents a unique challenge for its extraction from complex biological matrices such as whole blood, plasma, and urine.[3] Accurate and reliable quantification is critical for understanding its pharmacology, as well as for post-mortem and clinical investigations. The use of a stable isotope-labeled internal standard, such as MT-45-d11, is essential for correcting matrix effects and variabilities during sample preparation and analysis, ensuring the highest degree of accuracy and precision.[4]

This application note provides a detailed protocol for the solid-phase extraction (SPE) of MT-45 and MT-45-d11 from biological samples. The method leverages a mixed-mode, strong cation exchange (SCX) sorbent, which offers superior selectivity and cleanup compared to single-mechanism extraction techniques like liquid-liquid extraction.[5][6]

The Scientific Rationale: A Dual-Mechanism Approach

The selection of a mixed-mode SPE sorbent is a deliberate choice rooted in the physicochemical properties of MT-45. This approach provides two distinct retention mechanisms, resulting in a highly selective extraction and a cleaner final eluate.[5][7]

  • Reversed-Phase Interaction: The non-polar regions of the MT-45 molecule, specifically the cyclohexyl and diphenyl groups, exhibit strong hydrophobic interactions with the polymeric backbone of the SPE sorbent.

  • Ion-Exchange Interaction: The piperazine moiety of MT-45 contains two nitrogen atoms, which are basic and readily protonated under acidic conditions to form a positively charged cation.[3] The strong cation exchange functional groups (typically sulfonic acid) on the SPE sorbent are negatively charged and form a strong ionic bond with the protonated MT-45.[7]

This dual retention mechanism securely binds MT-45 and its deuterated analog to the sorbent, allowing for rigorous washing steps to remove endogenous interferences such as proteins, lipids, and salts.[5][8] The subsequent elution step is designed to disrupt both of these interactions simultaneously for efficient recovery of the target analytes.

Visualizing the Workflow: The SPE Process

The following diagram illustrates the key stages of the mixed-mode SPE protocol for MT-45 and MT-45-d11.

SPE_Workflow Sample 1. Sample Pre-treatment (Acidification & IS Spiking) Load 4. Sample Loading Sample->Load Pre-treated Sample Condition 2. Sorbent Conditioning (Methanol) Equilibrate 3. Sorbent Equilibration (Acidified Water) Condition->Equilibrate Equilibrate->Load Wash1 5. Aqueous Wash (Acidified Water) Load->Wash1 Waste: Polar Interferences Wash2 6. Organic Wash (Methanol) Wash1->Wash2 Waste: Non-polar Interferences Elute 7. Elution (Basified Organic Solvent) Wash2->Elute Analyze 8. Analysis (LC-MS/MS) Elute->Analyze Clean Eluate containing MT-45 & MT-45-d11

Caption: A schematic of the mixed-mode SPE workflow for MT-45 extraction.

Detailed Step-by-Step Protocol

This protocol is designed for the extraction of MT-45 and MT-45-d11 from 1 mL of whole blood or plasma. Volumes should be scaled accordingly for other sample types or volumes.

Materials:

  • Mixed-mode strong cation exchange SPE cartridges (e.g., 30 mg/1 mL)

  • MT-45 and MT-45-d11 certified reference standards

  • Formic acid

  • Ammonium hydroxide

  • HPLC-grade methanol, acetonitrile, and water

  • Vortex mixer and centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of sample (e.g., whole blood, plasma) in a centrifuge tube, add 20 µL of a 1 µg/mL solution of MT-45-d11 (internal standard). The internal standard is added at the beginning to account for any analyte loss throughout the entire process.

    • Add 2 mL of 2% formic acid in water.

    • Vortex for 30 seconds to mix and lyse the cells (for whole blood). This step also acidifies the sample to a pH of approximately 2-3, ensuring the piperazine nitrogens of MT-45 are fully protonated.

    • Centrifuge at 3000 x g for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to a clean tube for loading onto the SPE cartridge.

  • Sorbent Conditioning:

    • Place the mixed-mode SCX SPE cartridges on the vacuum manifold.

    • Pass 1 mL of methanol through each cartridge. This step wets the polymeric sorbent and activates the functional groups. Do not let the sorbent go dry.

  • Sorbent Equilibration:

    • Pass 1 mL of 2% formic acid in water through each cartridge. This equilibrates the sorbent to the pH of the sample, which is crucial for consistent ion-exchange retention. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge.

    • Apply a gentle vacuum to pull the sample through the cartridge at a flow rate of approximately 1-2 mL/minute. A slow flow rate is critical to ensure sufficient interaction time between the analytes and the sorbent for both reversed-phase and ion-exchange retention.

  • Aqueous Wash (Wash Step 1):

    • Wash the cartridge with 1 mL of 2% formic acid in water. This step removes highly polar, water-soluble interferences such as salts and other matrix components that are not retained by the reversed-phase mechanism.

  • Organic Wash (Wash Step 2):

    • Wash the cartridge with 1 mL of methanol. This step removes non-polar interferences, such as lipids, that are retained by the reversed-phase mechanism but not by the strong cation exchange mechanism. The MT-45 remains bound due to the strong ionic interaction.

    • Dry the cartridge under full vacuum for 5 minutes to remove any residual wash solvents.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in a 90:10 mixture of acetonitrile and methanol. The ammonium hydroxide neutralizes the charge on the piperazine nitrogens, breaking the ionic bond with the SCX sorbent. The high organic content of the elution solvent disrupts the reversed-phase interactions, allowing for the complete elution of MT-45 and MT-45-d11.[8][9]

    • Collect the eluate.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for analysis by LC-MS/MS.

Expected Performance and Data

The following table summarizes the expected performance characteristics of this mixed-mode SPE method for the analysis of MT-45, based on typical results for similar opioid compounds.[4][5][10]

ParameterExpected ResultRationale/Comment
Recovery >85%The dual retention mechanism and optimized wash/elution steps ensure high recovery of the target analytes.[4][5]
Precision (%RSD) <15%The use of an internal standard (MT-45-d11) and the robustness of the SPE protocol lead to high precision.[10]
Linearity (r²) >0.99The method is expected to be linear over a clinically and forensically relevant concentration range (e.g., 1-500 ng/mL).[2]
Limit of Quantitation (LOQ) ~1 ng/mLThe concentration factor achieved through SPE allows for low detection and quantitation limits.[2]
Matrix Effects MinimalThe rigorous wash steps effectively remove phospholipids and other sources of ion suppression/enhancement.

Concluding Remarks

This application note details a robust and reliable solid-phase extraction protocol for the quantitative analysis of MT-45 and its deuterated internal standard, MT-45-d11, from biological matrices. By employing a mixed-mode, strong cation exchange sorbent, this method provides excellent recovery, precision, and sample cleanup, making it highly suitable for demanding applications in forensic toxicology and clinical research. The principles and steps outlined herein can be adapted for various sample volumes and serve as a foundation for method validation in individual laboratories.

References

  • Chromatography Today. (2020, November 23). Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine by UHPLC-MS/MS. [Link]

  • Waters Corporation. Direct Analysis of Opioids and Metabolites in Oral Fluid by Mixed-mode μElution SPE Combined with UPLC-MS/MS for Forensic Toxicology. [Link]

  • LabRulez LCMS. Direct Analysis of Opioids and Metabolites in Oral Fluid by Mixed-mode μElution SPE Combined with UPLC-MS/MS for Forensic Toxicology. [Link]

  • Spectroscopy Online. (2026, March 13). A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. [Link]

  • Waters Corporation. Direct Analysis of Urinary Opioids and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS for Forensic Toxicology. [Link]

  • PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. [Link]

  • ALWSCI. (2025, August 12). Optimizing Elution Conditions To Improve SPE Performance. [Link]

  • Agilent Technologies. SPE Method Development Tips and Tricks. [Link]

  • Waters Corporation. Automated Solid-Phase Extraction for the Analysis of Metanephrine and Normetanephrine from Plasma using ACQUITY UPLC-MS. [Link]

  • LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]

  • Biotage. (2023, February 2). When should I choose a mixed-mode SPE?. [Link]

  • Agilent Technologies. (2013, January 11). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. [Link]

  • PMC. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]

  • ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]

  • Wikipedia. MT-45. [Link]

  • SWGDRUG.org. (2014, November 26). MT-45. [Link]

  • PMC. (2022, April 23). Solid-phase extraction and fractionation of multiclass pollutants from wastewater followed by liquid chromatography tandem-mass spectrometry analysis. [Link]

  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development. [Link]

  • Google Patents. CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
  • PubMed. (2016, May 15). Analysis of MT-45, a Novel Synthetic Opioid, in Human Whole Blood by LC-MS-MS and its Identification in a Drug-Related Death. [Link]

  • OChemTutor. pKa values. [Link]

  • OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. [Link]

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Method

Determining the Limit of Detection for the Synthetic Opioid MT-45 using a Deuterated Internal Standard (MT-45-d11) by LC-MS/MS

Senior Application Scientist Note: The emergence of novel psychoactive substances (NPS) presents a significant challenge to forensic and clinical toxicology laboratories. MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: The emergence of novel psychoactive substances (NPS) presents a significant challenge to forensic and clinical toxicology laboratories. MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine), a potent synthetic opioid, has been implicated in numerous adverse health events and fatalities.[1][2] Accurate and sensitive analytical methods are therefore crucial for its detection and quantification in biological matrices. This application note provides a comprehensive, experience-driven guide to determining the limit of detection (LOD) for MT-45 using liquid chromatography-tandem mass spectrometry (LC-MS/MS), incorporating a stable isotope-labeled internal standard (SIL-IS), MT-45-d11, to ensure analytical rigor.

The principles and protocols outlined herein are grounded in established international guidelines on bioanalytical method validation, including those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8] The use of a SIL-IS is paramount in LC-MS/MS analysis as it co-elutes with the target analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response.[9] This ensures the highest degree of accuracy and precision, which is critical when determining trace levels of potent compounds.

Foundational Principles: Understanding the Limit of Detection (LOD)

The limit of detection (LOD) is a critical performance characteristic of any quantitative analytical method. It represents the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy.[10][11][12][13] Establishing a robust and scientifically sound LOD is a cornerstone of method validation, demonstrating the method's suitability for its intended purpose.[12][14]

Several methodologies exist for determining the LOD, and the choice of approach often depends on the nature of the analytical technique and the presence of background noise.[10][13] For chromatographic techniques like LC-MS/MS, the most common approaches are:

  • Based on Signal-to-Noise Ratio (S/N): This empirical method involves comparing the signal height of the analyte to the background noise. A signal-to-noise ratio of 3:1 is widely accepted for estimating the LOD.[11]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical approach is more rigorous and is explicitly recommended by guidelines such as ICH Q2(R1).[3][10][15] The LOD is calculated using the formula: LOD = (3.3 * σ) / S Where:

    • σ = the standard deviation of the response (often estimated from the standard deviation of the y-intercepts of multiple calibration curves or the residual standard deviation of a single curve).

    • S = the slope of the calibration curve.

This application note will detail the protocol for determining the LOD using the statistical approach based on the calibration curve, as it provides a more statistically robust and defensible value.

Experimental Workflow Overview

The overall process for determining the LOD of MT-45 involves several key stages, from initial method setup to the final statistical analysis.

LOD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Calculation A Stock Solution Preparation (MT-45 & MT-45-d11) B Working Standard & IS Solution Preparation A->B C Calibration Standard & QC Preparation in Matrix B->C D Sample Extraction (e.g., SPE or LLE) C->D E LC-MS/MS Analysis D->E F Construct Calibration Curve (Analyte/IS Ratio vs. Concentration) E->F G Determine Slope (S) and Standard Deviation of Intercept (σ) F->G H Calculate LOD LOD = (3.3 * σ) / S G->H

Caption: High-level workflow for LOD determination.

Detailed Protocols

Materials and Reagents
  • Analytes: MT-45 hydrochloride (certified reference material)

  • Internal Standard: MT-45-d11 hydrochloride (certified reference material)

  • Solvents: LC-MS grade methanol, acetonitrile, water, and formic acid

  • Biological Matrix: Drug-free human plasma (or other relevant matrix)

  • Solid Phase Extraction (SPE) Columns: Mixed-mode cation exchange cartridges

Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system is recommended.

Parameter Condition Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for compounds of this polarity.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minAllows for elution of a wide range of compounds and column cleaning.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Injection Volume 5 µLA typical injection volume for modern LC-MS/MS systems.
Ionization Mode ESI PositiveMT-45 contains basic nitrogen atoms that are readily protonated.
MRM Transitions MT-45: m/z 393.3 → 191.2 (Quantifier), 393.3 → 121.1 (Qualifier)MT-45-d11: m/z 404.4 → 191.2These transitions should be optimized for the specific instrument. The quantifier is typically the most intense fragment ion.
Collision Energy Optimized for each transitionMaximizes the signal of the product ions.
Preparation of Stock and Working Solutions

Causality: The accuracy of the entire validation process hinges on the precise preparation of stock and working solutions. Using certified reference materials is non-negotiable for ensuring the traceability and accuracy of the concentrations.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve MT-45 and MT-45-d11 in methanol to create individual 1 mg/mL stock solutions.

  • Working Standard Solution (1 µg/mL): Dilute the MT-45 primary stock solution with methanol to create a 1 µg/mL working standard solution.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the MT-45-d11 primary stock solution with methanol to create a 100 ng/mL IS working solution.

Preparation of Calibration Standards

Causality: The calibration standards must be prepared in the same biological matrix as the unknown samples to account for matrix effects (ion suppression or enhancement).[9][16] The concentration range should be chosen to bracket the expected concentrations of real samples and must include concentrations at the low end to allow for an accurate determination of the LOD.

  • Prepare a series of calibration standards by spiking drug-free plasma with the MT-45 working standard solution to achieve final concentrations such as 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL.

  • The lowest concentration standard should be near the expected LOD.

Sample Extraction Protocol (Solid Phase Extraction - SPE)

Causality: A robust extraction procedure is essential to remove matrix interferences that can compromise the analytical results. SPE is a common and effective technique for cleaning up complex biological samples.

  • To 100 µL of each calibration standard and blank matrix sample, add 25 µL of the 100 ng/mL IS working solution (MT-45-d11).

  • Add 500 µL of 0.1 M phosphate buffer (pH 6.0) and vortex.

  • Condition the SPE columns with 1 mL of methanol followed by 1 mL of phosphate buffer.

  • Load the samples onto the SPE columns.

  • Wash the columns with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.

  • Dry the columns under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of 2% formic acid in methanol.

  • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B) and inject into the LC-MS/MS system.

LOD Determination: A Step-by-Step Guide

The following protocol adheres to the principles outlined in the ICH Q2(R1) guideline.[3][8]

LOD_Calculation_Flow A 1. Prepare & Analyze Blank Samples (n ≥ 10) B 2. Prepare & Analyze Low-Level Calibration Standards (e.g., 0.1, 0.2, 0.5 ng/mL) A->B C 3. Construct Multiple Calibration Curves (at least 3 curves from independent runs) B->C D 4. Perform Linear Regression (y = mx + c, where y = Analyte/IS Ratio) C->D E 5. Extract Slope (S) and y-intercept (c) for each curve D->E F 6. Calculate Standard Deviation of Intercepts (σ) E->F G 7. Calculate LOD LOD = (3.3 * σ) / S_mean F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Matrix Effects in MT-45 Quantification with MT-45-d11

Welcome to the technical support center for the quantitative analysis of MT-45. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects when u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the quantitative analysis of MT-45. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects when using the deuterated internal standard, MT-45-d11. Here, we move beyond simple protocols to explain the underlying principles, ensuring your bioanalytical methods are robust, accurate, and reliable.

Understanding the Challenge: Matrix Effects in MT-45 Analysis

In the realm of quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects are a significant hurdle.[1] These effects arise from the co-eluting, undetected components of a biological sample that can either suppress or enhance the ionization of the target analyte, in this case, MT-45.[2] This interference can compromise the accuracy, precision, and sensitivity of your assay.

MT-45, a novel psychoactive substance (NPS), is often analyzed in complex biological matrices such as plasma, urine, or hair.[3][4][5] These matrices contain a multitude of endogenous substances like phospholipids, salts, and proteins that can contribute to matrix effects.[6][2] The primary concern with these effects is the potential for inaccurate quantification, which can have significant implications in both clinical and forensic toxicology.[7][8]

The use of a stable isotope-labeled internal standard (SIL-IS), such as MT-45-d11, is the gold standard for mitigating these challenges.[1][9] A deuterated internal standard is a form of the analyte where several hydrogen atoms are replaced by their heavier isotope, deuterium.[9] This subtle change in mass allows the mass spectrometer to differentiate it from the native MT-45, while its chemical properties remain nearly identical.[9]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the quantification of MT-45 and provides actionable troubleshooting steps grounded in scientific principles.

Q1: My MT-45 signal is significantly lower in matrix samples compared to my neat standards (ion suppression). What is causing this and how can I fix it?

A1: Ion suppression is the most common manifestation of matrix effects, particularly with electrospray ionization (ESI).[1] It occurs when co-eluting matrix components compete with MT-45 for ionization in the MS source, leading to a reduced signal.[6]

Troubleshooting Steps:

  • Confirm and Quantify the Matrix Effect: Utilize the post-extraction addition method to calculate the Matrix Factor (MF).[6][2] This will provide a quantitative measure of the ion suppression.

  • Optimize Sample Preparation: The goal is to remove interfering components before they reach the analytical column.[6]

    • Solid-Phase Extraction (SPE): This is a highly selective method for removing interferences while concentrating the analyte.[6][10]

    • Liquid-Liquid Extraction (LLE): Effective for removing polar interferences.[1]

    • Protein Precipitation: A simpler but less selective method that primarily removes proteins.[1]

  • Enhance Chromatographic Separation: Modify your LC method to separate MT-45 from the interfering matrix components. This can involve adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.[11]

  • Verify the Performance of MT-45-d11: A properly functioning deuterated internal standard should co-elute with MT-45 and experience the same degree of ion suppression.[1] The ratio of the analyte to the internal standard should remain consistent, even if the absolute signal intensity varies.

Q2: I'm observing inconsistent quantification and poor reproducibility between different sample lots. What could be the reason?

A2: Lot-to-lot variability in matrix effects is a common challenge.[6] Different biological samples will have varying compositions of endogenous components, leading to inconsistent ion suppression or enhancement.

Troubleshooting Steps:

  • Evaluate Multiple Matrix Lots: During method validation, it is crucial to assess the matrix effect across at least six different lots of the biological matrix to ensure the method's robustness.[6]

  • Rely on a Co-eluting Internal Standard: The use of MT-45-d11 is paramount in addressing this issue.[6] Since it behaves almost identically to MT-45 during extraction, chromatography, and ionization, it effectively normalizes the variability between different matrix lots.

  • Consider Matrix-Matched Calibrators: If lot-to-lot variability remains a significant issue despite using an internal standard, preparing calibration curves in a representative blank matrix (matrix-matched calibration) can improve accuracy.[12]

Q3: Can MT-45-d11 completely eliminate matrix effects?

A3: While MT-45-d11 is a powerful tool, it's more accurate to say it compensates for matrix effects rather than eliminates them. The underlying ion suppression or enhancement may still be present. The key is that both the analyte (MT-45) and the internal standard (MT-45-d11) are affected to the same extent, resulting in a consistent and accurate ratio for quantification.[13]

Experimental Protocols

To ensure the integrity of your quantitative data, it is essential to systematically evaluate and validate your method's performance in the presence of the sample matrix.

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method

This protocol allows for the calculation of the Matrix Factor (MF), providing a quantitative measure of ion suppression or enhancement.[2][14]

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources

  • MT-45 and MT-45-d11 analytical standards

  • LC-MS grade solvents

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of MT-45 and MT-45-d11 in a neat solvent (e.g., mobile phase) at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Extraction Spike): Extract the blank biological matrix using your established sample preparation protocol. After extraction, spike the extract with MT-45 and MT-45-d11 to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with MT-45 and MT-45-d11 before the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the Recovery (RE):

    • RE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100

  • Calculate the Process Efficiency (PE):

    • PE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set A)] * 100

Data Interpretation:

Parameter Ideal Value Interpretation
Matrix Factor (MF) 0.8 - 1.2Minimal matrix effect.
Recovery (RE) Consistent and >80%Efficient extraction process.
Process Efficiency (PE) Consistent and HighOverall efficiency of the method.

Visualizing the Workflow and Concepts

To further clarify the experimental workflow and the principles of internal standard correction, the following diagrams are provided.

MatrixEffectEvaluation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculations A Set A: Neat Standard (MT-45 + MT-45-d11 in Solvent) Analysis Analyze Peak Areas A->Analysis B_pre Blank Matrix B_post Extracted Blank Matrix B_pre->B_post Extraction B_final Set B: Post-Extraction Spike B_post->B_final Spike MT-45 + MT-45-d11 C_pre Blank Matrix C_mid C_mid C_pre->C_mid Spike MT-45 + MT-45-d11 B_final->Analysis C_final Set C: Pre-Extraction Spike C_mid->C_final Extraction C_final->Analysis MF Matrix Factor (MF) (B/A) Analysis->MF RE Recovery (RE) (C/B) Analysis->RE PE Process Efficiency (PE) (C/A) Analysis->PE InternalStandardCorrection cluster_process Analytical Process cluster_signals Signal Output SamplePrep Sample Preparation (e.g., Extraction) LC_Sep LC Separation SamplePrep->LC_Sep Co-elution Ionization MS Ionization LC_Sep->Ionization Simultaneous Ionization MT45_Signal MT-45 Signal Ionization->MT45_Signal Matrix Effect (e.g., Suppression) MT45d11_Signal MT-45-d11 Signal Ionization->MT45d11_Signal Same Matrix Effect Result Accurate Quantification (Analyte/IS Ratio) MT45_Signal->Result MT45d11_Signal->Result Analyte MT-45 (Analyte) Analyte->SamplePrep IS MT-45-d11 (Internal Standard) IS->SamplePrep

Caption: Mechanism of matrix effect correction using a deuterated internal standard.

Concluding Remarks

The successful quantification of MT-45 in complex biological matrices hinges on a thorough understanding and mitigation of matrix effects. The use of a deuterated internal standard like MT-45-d11 is not merely a procedural step but a fundamental component of a robust and reliable bioanalytical method. By systematically evaluating matrix effects and optimizing sample preparation and chromatographic conditions, researchers can ensure the generation of high-quality, defensible data.

References

  • Standard addition - Wikipedia. Wikipedia. [Link]

  • Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. (2025, January 21). PubMed. [Link]

  • Understanding the Standard Addition Method in Quantitative Analysis. (2024, December 27). WelchLab. [Link]

  • Standard Addition Procedure in Analytical Chemistry. (2023, March 23). AlpHa Measure. [Link]

  • Standard Addition as a Method for Quantitative Mass Spectrometry Imaging. (2021, July 27). PubMed. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, June 1). Bioanalysis Zone. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2014, October 1). PubMed. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. (2021, January 11). PubMed. [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex. [Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor. (2017, November 24). Taylor & Francis. [Link]

  • Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials. Sannova. [Link]

  • Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ioniz. University of Wollongong Research Online. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2014, January 14). Chromatography Online. [Link]

  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. (2020, June 4). Frontiers. [Link]

  • Development and Validation of a Novel LC-MS/MS Opioid Confirmation Assay: Evaluation of β-glucuronidase Enzymes and Sample Cleanup Methods. (2016, June 15). PubMed. [Link]

  • Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. (2023, November 15). ACS Publications. [Link]

  • 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. [Link]

  • Development and Validation of a Novel LC-MS/MS Opioid Confirmation Assay: Evaluation of β-glucuronidase En. (2016, April 26). Oxford Academic. [Link]

  • Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. (2025, June 16). ResearchGate. [Link]

  • Identification and Quantification of Classic, Prescription, and Synthetic Opioids in Hair by Liquid Chromatography Tandem Mass Spectrometry (LC. CUNY Academic Works. [Link]

  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2024, December 30). Wiley Online Library. [Link]

  • Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. (2018, January). PubMed. [Link]

  • Analysis of Opiates in Oral Fluids Utilizing LC-MS/MS. SCIEX. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2016, March 29). PubMed. [Link]

  • (PDF) LC-MS/MS in forensic toxicology: what about matrix effects? ResearchGate. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

  • Multi-Isotope Internal Standardization for Inductively Coupled Plasma Mass Spectrometry. (2025, November 14). ACS Publications. [Link]

  • adequate selection of an internal standard in mass-shift approaches using tandem ICP. (2017, March 20). RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: MT-45-d11 (Hydrochloride) Stability in Methanol

Welcome to the Technical Support Center for analytical reference standards. This guide is designed for forensic toxicologists, analytical chemists, and drug development professionals working with MT-45-d11 (hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical reference standards. This guide is designed for forensic toxicologists, analytical chemists, and drug development professionals working with MT-45-d11 (hydrochloride) —the deuterated internal standard for the novel synthetic opioid MT-45.

Because MT-45-d11 is utilized as an internal standard (ISTD) for quantitative LC-MS/MS analysis, maintaining its absolute concentration and chemical integrity in methanolic solutions is paramount. This guide provides field-proven troubleshooting, mechanistic explanations for common stability issues, and self-validating protocols to ensure analytical rigor.

Quick Reference: Quantitative Stability Data

The following table summarizes the validated stability parameters for MT-45-d11 (hydrochloride) and its native analog in methanolic solutions and biological matrices.

Storage ConditionTemperatureMatrix / SolventDurationStability / VarianceReference
Long-Term Storage -20°CNeat Methanol (100 µg/mL)≥ 3 YearsStable (≥98% purity)[Cayman Chemical][1]
Autosampler 4°CMethanol / Aqueous Mix60 - 72 Hours±15% from baseline[Oxford Academic][2]
Benchtop (Short-Term) 20–25°CMethanol24 Hours±15% from baseline[Oxford Academic][2]
Matrix Extract -20°C to 25°CWhole BloodUp to 30 DaysMinimal degradation[SciSpace][3]

Troubleshooting & FAQs: Mechanistic Causality

Q1: Why is my MT-45-d11 internal standard concentration drifting upward over multiple analytical batches?

The Causality: This is rarely a chemical degradation issue; it is a physical solvent issue. Methanol has a high vapor pressure (12.3 kPa at 20°C). When standard vials are repeatedly opened at room temperature, the methanol evaporates rapidly. Because the MT-45-d11 hydrochloride salt is non-volatile, its concentration in the remaining solution artificially inflates. The Resolution: Never use a primary stock vial for daily pipetting. Immediately upon receipt, divide the primary stock into single-use or weekly-use aliquots. Store them in tightly sealed, crimp-top amber glass vials with PTFE-lined silicone septa.

Q2: I am observing peak splitting and severe tailing for MT-45-d11 in my LC-MS/MS runs. Is the standard degrading in methanol?

The Causality: This is typically a solvent-mismatch effect known as "viscous fingering," not chemical degradation. MT-45-d11 is supplied in 100% methanol. If a large injection volume of this strong organic solvent is introduced directly into a highly aqueous initial mobile phase (e.g., 95% water / 5% methanol), the analyte travels prematurely through the column head before mixing properly, causing peak distortion. The Resolution: Dilute your methanolic working standard with your initial aqueous mobile phase (e.g., 5 mM ammonium formate with 0.1% formic acid) to achieve a final methanol concentration of <20% prior to injection [4].

Q3: I noticed a sudden drop in signal response after taking the standard out of the -20°C freezer. Did the compound precipitate?

The Causality: If a vial is opened immediately after removal from cold storage, atmospheric moisture rapidly condenses inside the cold vial. Methanol is highly hygroscopic and absorbs this water. Over time, this moisture ingress increases the total solvent volume (diluting the standard) and alters the micro-environment's pH. While the hydrochloride salt of MT-45 is highly soluble, sudden shifts in the aqueous/organic ratio can affect the ionization efficiency during electrospray ionization (ESI), appearing as a "signal loss." The Resolution: Always allow the sealed vial to thermally equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

Standard Operating Procedure (SOP): Self-Validating Preparation

To guarantee the trustworthiness of your quantitative data, your internal standard preparation must be a self-validating system. Follow this protocol to prepare and verify MT-45-d11 working solutions.

Step 1: Thermal Equilibration Transfer the sealed amber vial of MT-45-d11 (100 µg/mL in methanol) from -20°C storage to a desiccator. Allow 30 minutes for equilibration to room temperature (20–25°C). Causality: Prevents atmospheric moisture condensation into the hygroscopic methanol, preserving the volumetric concentration.

Step 2: Volumetric Aliquoting Using a calibrated positive-displacement pipette, transfer 100 µL aliquots into pre-labeled, amber glass crimp-top vials. Causality: Positive-displacement pipettes are required for volatile solvents like methanol to prevent vapor-pressure-induced dripping and volume inaccuracies.

Step 3: Working Solution Dilution Dilute one aliquot to your desired working concentration (e.g., 1,000 ng/mL) using LC-MS grade methanol. Store the remaining aliquots at -20°C.

Step 4: Self-Validation (System Suitability)

  • Prepare a Quality Control (QC) sample by spiking the newly prepared MT-45-d11 working solution into a blank matrix.

  • Prepare a Reference QC using a previously validated, unexpired batch of MT-45-d11.

  • Inject both via LC-MS/MS and calculate the peak area ratio.

  • Validation Criteria: The peak area of the newly prepared solution must be within ±15% of the reference solution [2].

    • Diagnostic: If the new solution's area is >15% higher, solvent evaporation has occurred in the primary stock. If it is >15% lower, adsorption to the glass or moisture dilution has occurred.

Lifecycle & Validation Workflow

The following diagram illustrates the critical path for maintaining the integrity of the MT-45-d11 standard, from receipt to analytical validation.

MT45_Workflow N1 Receive MT-45-d11 (100 µg/mL MeOH) N2 Store at -20°C (Amber Glass) N1->N2 N3 Equilibrate to RT (30 mins) N2->N3 N4 Aliquot & Dilute (LC-MS Grade) N3->N4 N5 Self-Validation (QC ±15%) N4->N5 N5->N4 Fail (Drift) N6 LC-MS/MS Analysis N5->N6 Pass

Workflow for MT-45-d11 standard preparation, storage, and stability validation.

References

  • Krotulski, A. J., et al. "Quantitative Analysis of Novel Synthetic Opioids, Morphine and Buprenorphine in Oral Fluid by LC–MS-MS." Journal of Analytical Toxicology, Oxford Academic. Available at:[Link]

  • Papsun, D., et al. "Analysis of MT-45, a Novel Synthetic Opioid, in Human Whole Blood by LC–MS-MS and Its Identification in a Drug-Related Death." Journal of Analytical Toxicology, SciSpace. Available at:[Link]

  • Lowry, J., et al. "Long-term stability of novel synthetic opioids in blood." Forensic Science International, NIH. Available at:[Link]

  • Agilent Technologies. "A Comprehensive Approach to Targeted and Untargeted Screening Methodology for Emerging Synthetic Fentanyl Analogues." Agilent Application Notes. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS MRM Optimization for MT-45 and MT-45-d11

Welcome to the Analytical Support Center. This guide is designed for researchers, toxicologists, and drug development professionals developing highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This guide is designed for researchers, toxicologists, and drug development professionals developing highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for the synthetic opioid MT-45 and its deuterated internal standard, MT-45-d11.

Below, you will find foundational mechanistic principles, optimized transition data, step-by-step methodologies, and a troubleshooting FAQ section to resolve common experimental bottlenecks.

Mechanistic Grounding: Understanding the Fragmentation Causality

To optimize Multiple Reaction Monitoring (MRM) transitions, one must first understand the molecular architecture and ionization behavior of the target analytes.

MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) has a monoisotopic mass of 348.2565 Da[1]. Under positive Electrospray Ionization (ESI+), it readily protonates at the piperazine nitrogen to form an abundant [M+H]+ precursor ion at m/z 349.3 [2].

When subjected to Collision-Induced Dissociation (CID) in the Q2 collision cell, the molecule undergoes predictable cleavage. The most labile bonds are the C-N bonds of the piperazine ring. Cleavage here yields the highly stable 1,2-diphenylethyl carbocation at m/z 181.1 , which serves as the primary quantifier ion[2]. A secondary cleavage yields a qualifier ion at m/z 169.2 [2].

The Internal Standard Anomaly: MT-45-d11 is labeled with 11 deuterium atoms specifically on the cyclohexyl ring (1-(cyclohexyl-d11)-4-(1,2-diphenylethyl)piperazine)[3]. This shifts the precursor [M+H]+ mass to m/z 360.3 [1]. However, because the primary fragment (1,2-diphenylethyl cation) does not contain the cyclohexyl ring, it is lost as a neutral fragment during CID. Consequently, the product ion for MT-45-d11 does not exhibit a mass shift and remains at m/z 181.1 . Understanding this structural causality is critical to prevent confusion during method development.

G MT45 MT-45 [M+H]+ m/z 349.3 Frag181 1,2-diphenylethyl cation m/z 181.1 MT45->Frag181 CE: ~40 eV Quantifier Frag169 Secondary Fragment m/z 169.2 MT45->Frag169 CE: ~30 eV Qualifier MT45d11 MT-45-d11 [M+H]+ m/z 360.3 MT45d11->Frag181 CE: ~40 eV Quantifier (Unshifted)

Mechanistic fragmentation pathway of MT-45 and MT-45-d11 under CID.

Quantitative Data: Optimized MRM Transitions

The following table summarizes the field-validated MRM transitions for MT-45 and MT-45-d11. Note: Exact Collision Energy (CE) and Declustering Potential/Cone Voltage will vary slightly depending on the instrument vendor (e.g., Sciex, Waters, Agilent).

AnalytePrecursor Ion (Q1)Product Ion (Q3)Transition TypeCone Voltage (V)Collision Energy (eV)
MT-45 349.3181.1Quantifier3540
MT-45 349.3169.2Qualifier3530
MT-45-d11 360.3181.1Quantifier (ISTD)3540

(Data adapted from standard forensic validation protocols for human whole blood[2])

Step-by-Step Methodology: MRM Optimization Protocol

To ensure a self-validating system, do not rely solely on literature values. Follow this protocol to empirically optimize the transitions on your specific mass spectrometer.

Step 1: Analyte Preparation & Syringe Infusion

  • Prepare a 100 ng/mL tuning solution of MT-45 and MT-45-d11 in 50:50 Methanol:Water with 0.1% Formic Acid[2].

  • Introduce the solution via direct syringe pump infusion at a flow rate of 10 µL/min into the ESI source.

  • Perform a Q1 full scan (m/z 200–400) in positive mode to verify the presence of the [M+H]+ precursor ions (349.3 and 360.3).

  • Ramp the Declustering Potential (DP) or Cone Voltage to maximize the intensity of the precursor ions without inducing in-source fragmentation.

Step 2: Product Ion Scan (PIS)

  • Isolate the precursor ions in Q1 (0.7 Da resolution).

  • Perform a Product Ion Scan (PIS) across a range of Collision Energies (e.g., 10 eV to 60 eV).

  • Identify the most abundant fragments (m/z 181.1 and 169.2).

Step 3: Collision Energy (CE) Ramping

  • Set up an MRM method monitoring the specific transitions (349.3 > 181.1 and 349.3 > 169.2).

  • Ramp the CE in 2 eV increments to find the apex of the breakdown curve for each specific product ion. Note that the qualifier ion (169.2) typically requires a lower CE (~30 eV) than the quantifier ion (~40 eV)[2].

Step 4: LC-MS/MS Integration

  • Connect the LC system and inject a neat standard to verify retention time (Rt).

  • Ensure at least 12-15 data points across the chromatographic peak by adjusting the MRM dwell times.

Workflow Step1 1. Syringe Infusion Optimize Cone Voltage for [M+H]+ Step2 2. Product Ion Scan (PIS) Identify m/z 181.1 and 169.2 Step1->Step2 Step3 3. CE Ramping Maximize Product Ion Abundance Step2->Step3 Step4 4. LC-MS/MS Integration Assess Co-elution & Matrix Effects Step3->Step4

Step-by-step LC-MS/MS MRM optimization workflow for synthetic opioids.

Troubleshooting Guides & FAQs

Q1: I am observing a high background signal for the MT-45-d11 transition (360.3 > 181.1) even in blank samples. What causes this? A: This is likely due to isotopic interference or MS cross-talk. Because the product ion (181.1) is identical for both the unlabeled and labeled compounds, residual ions in the collision cell from a high-concentration MT-45 peak can be mistakenly registered during the MT-45-d11 scan cycle. Resolution: Increase the inter-scan delay or pause time between MRM transitions to allow the collision cell to fully clear. Additionally, ensure your Q1 resolution is set to "Unit" (0.7 FWHM) to prevent the naturally occurring M+11 isotope of MT-45 from bleeding into the 360.3 precursor window.

Q2: The sensitivity for my qualifier ion (m/z 169.2) is too low to meet the 20% ion ratio criteria for forensic confirmation. How can I fix this? A: The formation of the m/z 169.2 fragment is highly sensitive to collision energy. If your CE is set too high (e.g., >35 eV), the 169.2 fragment will undergo secondary fragmentation into smaller, unmonitored aliphatic fragments. Resolution: Re-run the CE breakdown curve specifically for the 349.3 > 169.2 transition. You will likely find the optimal CE is approximately 10 eV lower than that of the 181.1 quantifier transition[2].

Q3: How do I ensure matrix effects from whole blood extracts do not compromise MT-45 quantification? A: MT-45 is highly lipophilic and prone to ion suppression from endogenous phospholipids co-eluting in reversed-phase LC. Resolution: The use of MT-45-d11 is the ultimate self-validating control here. Because MT-45-d11 is an isotopologue, it perfectly co-elutes with MT-45 and experiences the exact same degree of ion suppression. By plotting your calibration curve using the peak area ratio (Area_{MT-45} / Area_{MT-45-d11}), the matrix effect is mathematically canceled out. Ensure your sample prep utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to wash away neutral phospholipids prior to injection.

References

  • Analysis of MT-45, a Novel Synthetic Opioid, in Human Whole Blood by LC–MS-MS and Its Identification in a Drug-Related Death Source: Journal of Analytical Toxicology (Papsun et al., 2016) URL:[Link]

  • SWGDRUG Mass Spectral Library & Exact Mass Database Source: Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) URL:[Link]

Sources

Optimization

Technical Support Center: MT-45 Analysis &amp; Co-eluting Interferences

Welcome to the technical support center for MT-45 analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming the analytical chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for MT-45 analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming the analytical challenges associated with the synthetic opioid MT-45, particularly the issue of co-eluting interferences. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them to empower your method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: We are seeing a peak at the same retention time as MT-45, but the ion ratios are slightly off. What could be the cause?

This is a classic sign of a co-eluting interference, which can be particularly challenging in the analysis of novel psychoactive substances (NPS) like MT-45.[1][2] The most likely culprits are:

  • Isomeric Compounds: These molecules have the same chemical formula and nominal mass as MT-45 but a different structural arrangement.[3] A notable example is the structural isomer of diphenpipenol, which is related to MT-45 and can be difficult to distinguish without proper chromatographic separation.

  • Isobaric Interferences: These are compounds with the same nominal mass as MT-45 but a different elemental composition. While less common for highly specific MRM transitions, they can still be a factor, especially in complex matrices.

  • Metabolites: Phase I and Phase II metabolites of MT-45 can sometimes undergo in-source fragmentation in the mass spectrometer, reverting to the precursor mass of the parent drug.[4] If not chromatographically separated, these metabolites can artificially inflate the signal of the parent compound.[4] Key metabolic pathways for MT-45 include N-dealkylation and hydroxylation.[5][6][7][8]

To confirm the presence of a co-eluting species, a multi-faceted approach is recommended. High-resolution mass spectrometry (HRMS) can help differentiate between MT-45 and isobaric interferences by providing a more accurate mass measurement.[9] For isomers, chromatographic separation is key.

Q2: How can we improve the chromatographic separation of MT-45 from its potential isomers?

Achieving baseline separation of isomers is critical for accurate quantification.[10] Since isomers often have very similar polarities, a standard C18 column may not provide sufficient resolution. Here are some strategies to enhance separation:

  • Column Chemistry: Consider alternative stationary phases that offer different selectivity. A Phenyl-Hexyl or Biphenyl column can provide pi-pi interactions, which are beneficial for separating aromatic compounds like MT-45 and its isomers.

  • Mobile Phase Optimization:

    • Solvent Choice: Experiment with different organic modifiers like acetonitrile and methanol. Their different elution strengths and selectivities can impact the separation of closely related compounds.

    • Additives: The use of additives like formic acid or ammonium formate can improve peak shape and influence selectivity.

  • Gradient Profile: A shallow gradient elution can significantly improve the resolution of closely eluting peaks. It is often a trade-off between analysis time and resolution.

Here is a starting point for a method to resolve MT-45 from potential isomers:

ParameterRecommendationRationale
Column Biphenyl (e.g., Restek Raptor Biphenyl) or Phenyl-HexylProvides alternative selectivity through pi-pi interactions, enhancing the separation of aromatic isomers.[10]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in Methanol/AcetonitrileMethanol and acetonitrile have different selectivities; testing both is recommended.
Gradient Start with a shallow gradient (e.g., 5-10% B, hold for 1-2 min, then ramp to 95% B over 10-15 min)A slow increase in organic solvent strength allows for better separation of closely eluting compounds.
Flow Rate 0.3 - 0.5 mL/minA lower flow rate can increase column efficiency and improve resolution.
Column Temperature 30 - 40 °CTemperature can affect selectivity; it is a parameter worth optimizing.
Q3: What are the key mass spectrometry parameters to ensure specificity for MT-45 in the presence of interferences?

While chromatography is the primary tool for separating isomers, mass spectrometry provides the necessary specificity to distinguish MT-45 from other compounds.

  • Multiple Reaction Monitoring (MRM): Using a triple quadrupole mass spectrometer, monitor at least two or three specific precursor-to-product ion transitions for MT-45. The ratio of these transitions should be consistent between your standards and samples. A significant deviation in these ratios is a strong indicator of interference.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS instruments like a QTOF or Orbitrap can provide an exact mass measurement, which can help to rule out isobaric interferences.[9]

Here are some reported mass transitions for MT-45:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
349.2121.1Optimized by userA commonly reported transition.
349.2193.1Optimized by userAnother specific transition.
349.291.1Optimized by userThis fragment can also be present in some isomers, highlighting the need for chromatography.

It is crucial to optimize collision energies in your own laboratory to achieve the best sensitivity and specificity.

Q4: Can you provide a troubleshooting workflow for dealing with suspected co-elution?

Certainly. A systematic approach is key to efficiently resolving co-elution issues.

Caption: A logical workflow for troubleshooting co-eluting interferences in MT-45 analysis.

In-Depth Troubleshooting Guides

Guide 1: Differentiating MT-45 from its Structural Isomers

The presence of structural isomers is a significant challenge in forensic and clinical toxicology.[9] These compounds not only have the same mass but can also exhibit similar fragmentation patterns, making chromatographic separation essential.

Experimental Protocol: Isomer Separation by UPLC-MS/MS

  • Sample Preparation: Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample matrix (e.g., blood, urine, oral fluid).[11]

  • UPLC System:

    • Column: Phenomenex Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm) or equivalent.

    • Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient:

      • 0-1 min: 30% B

      • 1-8 min: 30-95% B

      • 8-9 min: 95% B

      • 9-9.1 min: 95-30% B

      • 9.1-12 min: 30% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • MT-45: 349.2 -> 121.1 (Quantifier), 349.2 -> 193.1 (Qualifier)

      • Isomer (if standard is available): Monitor the same transitions and compare retention times.

    • Data Analysis: Compare the retention times of the peaks in your sample to those of your certified reference materials for MT-45 and any known isomers.

Guide 2: Investigating Interference from MT-45 Metabolites

Metabolites of MT-45, such as hydroxylated and N-dealkylated forms, can pose an analytical challenge.[5][6][7][8] Glucuronidated (Phase II) metabolites are particularly problematic as they can be thermally labile and may revert to the parent drug in the hot ESI source, leading to over-quantification.[4]

Experimental Protocol: Assessing Metabolite Interference

  • Sample Incubation (Optional): To confirm the identity of metabolites, you can incubate your sample with and without β-glucuronidase to hydrolyze the glucuronide conjugates. A significant increase in the parent drug peak after hydrolysis suggests the presence of these conjugates.

  • Chromatographic Separation: A longer and shallower gradient than used for routine analysis can help to separate the parent drug from its more polar metabolites.

  • Mass Spectrometry:

    • Monitor for Metabolites: In addition to the MRM transitions for MT-45, include transitions for expected metabolites (e.g., Hydroxy-MT-45: m/z 365.2 -> [product ions]).

    • In-Source Fragmentation Check: Analyze a high-concentration standard of a suspected interfering metabolite (if available). If you observe a signal at the m/z of the parent drug, in-source fragmentation is occurring.

G cluster_0 Analytical Workflow cluster_1 Troubleshooting Co-elution Sample Biological Sample (e.g., Blood, Urine) SPE Solid-Phase Extraction Sample->SPE Cleanup LC UPLC Separation (Biphenyl Column) SPE->LC Injection MS Tandem Mass Spectrometry (MRM) LC->MS Ionization Interference Co-eluting Interference (Isomer or Metabolite) LC->Interference Data Data Analysis MS->Data Signal Acquisition OptimizeLC Optimize LC Gradient & Column Chemistry Interference->OptimizeLC HRMS High-Resolution MS Analysis Interference->HRMS Identify OptimizeLC->LC Refined Method IonMobility Consider Ion Mobility MS OptimizeLC->IonMobility If resolution fails

Caption: Workflow for MT-45 analysis and troubleshooting co-eluting interferences.

References

  • NIST. (2020, July 17). Drug Analysis - Opioids and Emerging Threats. National Institute of Standards and Technology.
  • Office of Justice Programs. (2018, October 15). Quantitative Analysis of Novel Synthetic Opioids, Morphine, and Buprenorphine in Oral Fluid by LC-MS/MS.
  • Sciensano. (2020, June 6). Report on a New Opioid NPS: Chemical and In Vitro Functional Characterization of a Structural Isomer of the MT-45.
  • The Center for Forensic Science Research & Education. (2023, May 23). Review of Analytical Methods for Screening and Quantification of Fentanyl Analogs and Novel Synthetic Opioids in Biological Specimens.
  • I.R.I.S.
  • PMC.
  • PubMed. (2016, May 15).
  • GTFCh. (2016, August 19). Separation of ortho, meta and para isomers of methylmethcathinone (MMC)
  • PubMed. (2018, April 5).
  • PubMed. (2018, June 15).
  • PMC. (2018, April 5).
  • PubMed. (2013, August 15). Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS.
  • PubMed. (2017, October 1).
  • ResearchGate.
  • EPA. (2025, January 14). Other Test Method 45 (OTM-45)
  • myadlm.org. (2017, August 1).
  • EPA. (2021, January 13). Other Test Method 45 (OTM-45)
  • SCIEX. Separation and analysis of co-eluting isobaric metabolites using differential ion mobility.
  • LCGC. (2023, June 15). Unveiling Metabolite Interference for Reliable LC–MS Targeted Metabolomics Analysis.
  • Isobar Science. Isotopic analysis in forensic geography.
  • Agilent.
  • PubMed. (2023, October 21).
  • SWGDRUG.org. (2014, November 26). MT-45.
  • ACS Publications. (2024, March 12). Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers Using Structures for Lossless Ion Manipulations Ion Mobility-Orbitrap Mass Spectrometry.
  • National Institute of Standards and Technology. (2011, January 29). Loss of 45 Da from a2 Ions and Preferential Loss of 48 Da from a2 Ions Containing Methionine in Peptide Ion Tandem Mass Spectra.

Sources

Troubleshooting

Technical Support Center: MT-45/MT-45-d11 Solid-Phase Extraction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the quantitative analysis of the synthetic opioid MT-45 and its deuterated internal standard, MT-45-d11,...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the quantitative analysis of the synthetic opioid MT-45 and its deuterated internal standard, MT-45-d11, from biological matrices. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during solid-phase extraction (SPE), ensuring high and reproducible recovery rates.

Introduction: The Challenge of MT-45 Extraction

MT-45, or 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, is a potent synthetic opioid with a unique chemical structure that presents specific challenges for extraction from complex biological matrices such as whole blood and urine.[1][2][3] Its basic nature, conferred by the piperazine ring, and its relatively high hydrophobicity necessitate a carefully optimized SPE strategy to achieve efficient isolation and minimize matrix effects.[1] The use of a deuterated internal standard, MT-45-d11, is crucial for accurate quantification; however, subtle differences in physicochemical properties between the analyte and its labeled counterpart can lead to differential recovery, impacting data accuracy.[4] This guide will explore the impact of various SPE cartridge chemistries on the recovery of both MT-45 and MT-45-d11, providing a framework for robust method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of MT-45 that I should consider for SPE method development?

A1: Understanding the physicochemical properties of MT-45 is fundamental to selecting the appropriate SPE sorbent and optimizing extraction conditions. Key parameters include:

  • pKa: MT-45 is a basic compound due to its piperazine moiety. Experimentally derived pKa values for MT-45 are available and indicate its basic nature.[1] This allows for the use of ion-exchange mechanisms for retention.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) indicate the hydrophobicity of a compound. MT-45 has a notable hydrophobic character, making reversed-phase SPE a viable retention mechanism.[1] The LogD value, which is pH-dependent, will be particularly important when considering mixed-mode SPE.[1]

Q2: Which type of SPE cartridge is best suited for MT-45 extraction?

A2: Given the properties of MT-45, both polymeric and mixed-mode cation exchange SPE cartridges are highly effective.

  • Polymeric Sorbents (e.g., Strata-X, Oasis HLB): These sorbents offer a combination of hydrophobic and hydrophilic retention characteristics, making them suitable for a broad range of analytes, including MT-45.[5][6][7] They are generally stable across a wide pH range, which is advantageous when manipulating the sample pH to optimize retention.

  • Mixed-Mode Cation Exchange Sorbents (e.g., Oasis MCX, Bond Elut Certify): These sorbents combine reversed-phase and strong or weak cation exchange functionalities.[8][9][10][11] This dual retention mechanism is particularly powerful for basic compounds like MT-45, allowing for rigorous wash steps to remove matrix interferences without significant analyte loss, ultimately leading to cleaner extracts and reduced matrix effects.[9][12]

Q3: I am observing low recovery for MT-45. What are the likely causes?

A3: Low recovery of MT-45 can stem from several factors throughout the SPE workflow:

  • Inappropriate Sorbent Selection: Using a sorbent that does not provide sufficient retention for MT-45's properties (e.g., a purely hydrophilic sorbent) will result in analyte breakthrough during sample loading.

  • Incorrect Sample pH: For mixed-mode cation exchange, the sample pH must be adjusted to at least 2 pH units below the pKa of MT-45 to ensure it is positively charged and can interact with the cation exchange functional groups.[11]

  • Wash Solvent is Too Strong: An overly aggressive organic wash solvent can prematurely elute MT-45 from a reversed-phase sorbent. For mixed-mode sorbents, a strong organic wash can be used as long as the ionic interaction is maintained.

  • Incomplete Elution: The elution solvent may not be strong enough to disrupt both the hydrophobic and ionic interactions (in the case of mixed-mode SPE). For cation exchange, the elution solvent should have a pH at least 2 units above the pKa of MT-45 to neutralize the charge and/or contain a high concentration of a competing cation. A basic organic solvent is typically required.[11]

Q4: My recovery for the deuterated internal standard (MT-45-d11) is significantly different from the native analyte. Why is this happening?

A4: Discrepancies in recovery between an analyte and its deuterated internal standard can occur due to the "isotope effect."[4] While chemically similar, the substitution of hydrogen with deuterium can lead to slight differences in:

  • Chromatographic Retention: Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts on a chromatographic column. While this is more of a concern for LC-MS analysis, it can also subtly influence interactions with the SPE sorbent.

  • Extraction Efficiency: These minor physicochemical differences can occasionally lead to variations in how the analyte and internal standard interact with the SPE sorbent, resulting in different recovery rates. It is crucial to validate that the chosen SPE method provides consistent and comparable recovery for both MT-45 and MT-45-d11.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the SPE of MT-45 and MT-45-d11.

Problem Potential Cause Recommended Solution
Low Recovery of Both MT-45 and MT-45-d11 Analyte Breakthrough During Loading: Sample pH is too high for cation exchange, or the organic content of the sample is too high for reversed-phase retention.For mixed-mode cation exchange, ensure the pre-treated sample pH is acidic (e.g., pH < 6). For reversed-phase, dilute the sample with an aqueous buffer to reduce organic content.
Premature Elution During Washing: The wash solvent is too strong, disrupting the retention mechanism.For reversed-phase, use a weaker organic wash (e.g., lower percentage of methanol or acetonitrile). For mixed-mode, ensure the wash solvent maintains the acidic pH to keep the ionic bond intact while using a strong organic solvent to remove hydrophobic interferences.
Incomplete Elution: The elution solvent is not strong enough to disrupt both retention mechanisms.For mixed-mode cation exchange, use a basic organic solvent (e.g., 5% ammonium hydroxide in methanol/acetonitrile) to neutralize the charge on MT-45 and disrupt the ionic interaction.
High Variability in Recovery (Poor Precision) Inconsistent Flow Rates: Variable flow rates during sample loading, washing, or elution can lead to inconsistent interaction times with the sorbent.Use a vacuum manifold or positive pressure manifold with consistent settings for all samples. Automated SPE systems can also improve precision.[13]
Cartridge Drying Out: If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised.Ensure the sorbent bed remains wetted throughout the conditioning and equilibration steps.
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analytes during LC-MS/MS analysis, leading to apparent low or high recovery.Utilize a more rigorous wash step. Mixed-mode SPE is particularly effective at removing interfering matrix components.[9] Consider a sorbent with a different selectivity.
Differential Recovery (MT-45 vs. MT-45-d11) Isotope Effects: Subtle differences in the physicochemical properties between the analyte and the deuterated internal standard.While challenging to eliminate completely, ensure the chosen SPE method is optimized for robustness to minimize these effects. Evaluate different sorbent types to see if one provides more consistent relative recovery.
Impurity in Internal Standard: The deuterated standard may contain a small amount of the non-deuterated analyte.Verify the purity of the internal standard solution.

Data Presentation: Comparative Performance of SPE Cartridges

The following table summarizes the expected performance of different SPE cartridge types for the extraction of MT-45 based on its physicochemical properties and data from the analysis of similar novel synthetic opioids.

SPE Cartridge Type Primary Retention Mechanism(s) Expected MT-45 Recovery Matrix Cleanup Efficiency Key Considerations
Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X) Hydrophobic interactionGood to ExcellentGoodRequires careful optimization of wash solvent strength to avoid premature elution.
Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, EVOLUTE EXPRESS CX) Cation Exchange & HydrophobicExcellentExcellentHighly recommended for complex matrices like whole blood. Requires precise pH control of the sample and elution solvent.[8][9][11]
Silica-Based C18 Hydrophobic interactionFair to GoodFairMay be less effective at removing polar interferences compared to polymeric or mixed-mode sorbents. Prone to drying out.

Experimental Protocols

The following are detailed, step-by-step methodologies for the extraction of MT-45 and MT-45-d11 from whole blood using a mixed-mode cation exchange SPE cartridge.

Protocol 1: Mixed-Mode Cation Exchange SPE

This protocol is optimized for high recovery and excellent matrix cleanup.

1. Sample Pre-treatment: a. To 1 mL of whole blood, add the internal standard solution (MT-45-d11). b. Add 2 mL of an acidic buffer (e.g., 0.1 M phosphate buffer, pH 6.0) to lyse the blood cells and adjust the pH. c. Vortex for 30 seconds. d. Centrifuge at 3000 x g for 10 minutes. e. Use the supernatant for the SPE procedure.

2. SPE Cartridge Conditioning: a. Condition a mixed-mode cation exchange cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol. b. Equilibrate the cartridge with 1 mL of deionized water. c. Equilibrate the cartridge with 1 mL of the acidic buffer used for sample pre-treatment. Do not allow the cartridge to dry.

3. Sample Loading: a. Load the pre-treated supernatant onto the SPE cartridge at a slow and steady flow rate (approx. 1-2 mL/min).

4. Washing: a. Wash the cartridge with 1 mL of the acidic buffer to remove hydrophilic interferences. b. Wash the cartridge with 1 mL of methanol to remove hydrophobic, non-basic interferences.

5. Elution: a. Elute the analytes with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). b. Collect the eluate.

6. Post-Elution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis sample Whole Blood Sample + MT-45-d11 pretreat Add Acidic Buffer, Vortex, Centrifuge sample->pretreat supernatant Supernatant pretreat->supernatant load Load Supernatant supernatant->load condition Condition & Equilibrate Cartridge condition->load wash1 Wash 1: Acidic Buffer load->wash1 wash2 Wash 2: Methanol wash1->wash2 elute Elute: Basic Organic Solvent wash2->elute eluate Eluate elute->eluate evap Evaporate to Dryness eluate->evap reconstitute Reconstitute evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: A typical SPE workflow for MT-45 extraction from whole blood.

Analyte-Sorbent Interaction Diagram

Analyte_Sorbent_Interaction cluster_analyte MT-45 Molecule cluster_sorbent Mixed-Mode Sorbent MT45 MT-45 piperazine Piperazine Ring (Basic, Positively Charged at low pH) MT45->piperazine pKa dependent hydrophobic Cyclohexyl & Diphenylethyl Groups (Hydrophobic) MT45->hydrophobic cation_exchange Cation Exchange Site (Negatively Charged) piperazine->cation_exchange Ionic Interaction (Strong) reversed_phase Reversed-Phase Chain (Hydrophobic) hydrophobic->reversed_phase Hydrophobic Interaction (Weaker) sorbent Sorbent Particle sorbent->cation_exchange sorbent->reversed_phase

Caption: Dual retention mechanism of MT-45 on a mixed-mode sorbent.

References

  • Chemical synthesis, characterisation and in vitro and in vivo metabolism of the synthetic opioid MT-45 and its newly identified fluorinated analogue 2F-MT-45 with metabolite confirmation in urine samples from known drug users. (2018). Scientific Reports. [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2024). MDPI. [Link]

  • Comparison of Two Automated Solid Phase Extractions for the Detection of Ten Fentanyl Analogs and Metabolites in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. (n.d.). PMC. [Link]

  • Analysis of fentanyl analogs and novel synthetic opioids in blood, serum/plasma, and urine in forensic casework. (2018). PubMed. [Link]

  • Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis. (2016). Oxford Academic. [Link]

  • Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine by UHPLC-MS/MS. (2020). Chromatography Today. [Link]

  • Cartridges, plates and disks for solid-phase extraction. (n.d.). Biotage. [Link]

  • Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis. (2016). ResearchGate. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). PMC. [Link]

  • Analysis of Opioids Using Isotope Dilution With GC/MS/MS. (2015). American Laboratory. [Link]

  • Analysis of synthetic fentanyl analogs in whole blood using mixed-mode SPE and UPLC-MS/MS for forens. (2023). YouTube. [Link]

  • A High-Throughput Ion Mobility Spectrometry–Mass Spectrometry Screening Method for Opioid Profiling. (n.d.). PMC. [Link]

  • Agilent Bond Elut Ion Mixed Mode Silica SPE. (n.d.). Chrom Tech. [Link]

  • Comparison of different types of SPE cartridges for clean-up purpose. (n.d.). ResearchGate. [Link]

  • MT-45. (2014). SWGDRUG.org. [Link]

  • Novel synthetic opioids – toxicological aspects and analysis. (2019). ResearchGate. [Link]

  • The Complete Guide - to Solid Phase Extraction (SPE). (n.d.). Phenomenex. [Link]

  • When should I choose a mixed-mode SPE?. (2023). Biotage. [Link]

  • [The use of the deuterated internal standard for morphine quantitation for the purpose of doping control by gas chromatography with mass-selective detection]. (2010). PubMed. [Link]

  • Substance Details MT-45. (n.d.). UNODC. [Link]

  • Chemical synthesis, characterisation and in vitro and in vivo metabolism of the synthetic opioid MT-45 and its newly identified fluorinated analogue 2F-MT-45 with metabolite confirmation in urine samples from known drug users. (n.d.). ResearchGate. [Link]

  • Quantification of seven novel synthetic opioids in blood using LC–MS/MS. (2025). ResearchGate. [Link]

  • Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique. (2022). MDPI. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.. [Link]

  • Elevating Reproducibility and Recovery in Solid-Phase Extraction. (2020). Technology Networks. [Link]

  • Improvements in Recovery, Reproducibility, and Matrix Effects with Oasis PRiME HLB, a Novel Solid-Phase Extraction Sorbent. (n.d.). Waters. [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex. [Link]

  • Application Notes: Biological, Medical, and Clinical. (n.d.). LCGC International. [Link]

  • Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • A Look at Matrix Effects. (2017). LCGC International. [Link]

  • Extraction of Drug from the Biological Matrix: A Review. (2012). SciSpace. [Link]

  • Extraction Techniques to Analyze Synthetic Benzodiazepines in Various Biological Matrices. (n.d.). Biotage. [Link]

  • Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent. [Link]

Sources

Optimization

Technical Support Center: Minimizing Carryover in MT-45 LC-MS/MS Analysis

Welcome to the Advanced Bioanalytical Support Center. This guide is engineered for researchers and application scientists struggling with persistent carryover during the liquid chromatography-tandem mass spectrometry (LC...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. This guide is engineered for researchers and application scientists struggling with persistent carryover during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis of MT-45 and structurally similar novel psychoactive substances (NPS).

Part 1: The Mechanistic Root of MT-45 Carryover

MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) is a synthetic opioid that presents a "worst-case scenario" for LC-MS/MS carryover[1]. As a Senior Application Scientist, it is critical to understand that carryover is not merely a mechanical failure; it is a thermodynamic partitioning problem driven by the molecule's structural duality:

  • Extreme Lipophilicity: The bulky cyclohexyl and diphenylethyl moieties drive strong hydrophobic partitioning into polymeric flow path components (e.g., PTFE tubing, Vespel rotor seals) and deep into the C18 stationary phase pores[1].

  • Basic Amine Cationicity: The piperazine ring contains basic nitrogens (pKa ~8.5) that become protonated under standard acidic LC-MS conditions. This resulting cation undergoes secondary ion-exchange interactions with exposed, unendcapped silanols on the column frits and metal oxide layers in the stainless steel injector needle[2].

G MT45 MT-45 Molecule (Lipophilic Base) Hydro Hydrophobic Binding (Cyclohexyl/Diphenyl) MT45->Hydro Ionic Ionic Binding (Protonated Piperazine) MT45->Ionic Hardware Autosampler/Rotor Seal (PTFE/Vespel) Hydro->Hardware Column Column Frits & Exposed Silanols Ionic->Column Solvent Wash Solvent: ACN:IPA + FA Solvent->Hardware Disrupts Gradient Sawtooth Gradient: Rapid %B Cycling Gradient->Column Desorbs

Fig 1: Dual-mechanism of MT-45 carryover and targeted mitigation strategies.

Part 2: Troubleshooting FAQs

Q1: I am using a standard 50:50 Methanol:Water autosampler wash, but MT-45 carryover is still >5% of my LLOQ. How should I formulate my wash solvent? A: Methanol lacks the eluotropic strength to disrupt the hydrophobic binding of the diphenylethyl groups. You must formulate a wash solvent that addresses both binding mechanisms simultaneously. Use a highly eluotropic organic mixture containing Isopropanol (IPA) and Acetonitrile (ACN) to disrupt hydrophobic bonds, combined with an acidic modifier (e.g., 0.1% to 1.0% Formic Acid) to maintain analyte solubility and neutralize ionic interactions with metal surfaces[3].

Q2: My autosampler needle and seat are pristine, but I still see a ghost peak at the exact MT-45 retention time in my blank injections. What is the source? A: You are experiencing column carryover . Lipophilic basic drugs become trapped deep within the pores of the stationary phase. A common mistake is programming a continuous high-organic wash (e.g., holding at 95% B for 2 minutes at the end of the run). Thermodynamic studies show this is surprisingly ineffective at removing deeply partitioned molecules[2]. Instead, you must implement a "sawtooth gradient."

Q3: What is a "Sawtooth Gradient" and why does it work for MT-45? A: A sawtooth gradient rapidly cycles the mobile phase between high organic (e.g., 100% B) and low organic (e.g., 5% B) multiple times at the end of the analytical run[4]. The rapid fluctuation in the dielectric constant of the mobile phase creates a chemical "shock." This repeated swelling and shrinking of the stationary phase physically and chemically forces the trapped MT-45 out of the column pores, significantly outperforming static high-organic washes[5].

Part 3: Quantitative Data & Wash Solvent Efficacy

To establish a self-validating protocol, compare your current wash solvent against the empirically proven mixtures detailed below.

Table 1: Efficacy of Autosampler Wash Solvents for Lipophilic Basic Drugs

Wash Solvent CompositionTarget Interaction DisruptedRelative Carryover ReductionSuitability for MT-45
50:50 MeOH:H2OWeak HydrophobicBaseline (0%)Poor
100% AcetonitrileModerate Hydrophobic~40%Sub-optimal
50:50 ACN:IPAStrong Hydrophobic~75%Good
40:40:20 ACN:IPA:H2O + 0.1% FAHydrophobic & Ionic~95%Excellent
45:45:10 ACN:IPA:DMSO + 0.1% FAExtreme Hydrophobic/Ionic>99%Optimal (Rescue Wash)

Note: The addition of DMSO (Dimethyl Sulfoxide) acts as a universal solubilizer for stubborn lipophilic residues, though it requires extended flushing to prevent MS suppression.

Part 4: Step-by-Step Mitigation Protocol

Implement this comprehensive workflow to systematically eliminate MT-45 carryover from your LC-MS/MS system.

Phase 1: Hardware & Autosampler Optimization
  • Replace Rotor Seal: Swap standard Vespel rotor seals (which bind lipophilic bases) for PEEK (Polyetheretherketone) or Tefzel seals.

  • Configure Active Wash: Set the autosampler to perform both pre- and post-injection needle washes.

  • Load Optimized Solvent: Prime the wash system with 40:40:20 ACN:IPA:H2O with 0.1% Formic Acid. Ensure the wash volume is set to at least 3-5 times the injection volume[3].

Phase 2: Sawtooth Gradient Programming

Modify your LC pump method to include a sawtooth profile immediately following the elution of MT-45.

  • Elution: Run standard analytical gradient (e.g., 5% to 95% B over 3 minutes).

  • Sawtooth Peak 1: Ramp to 100% B instantly; hold for 0.4 minutes.

  • Sawtooth Drop: Drop instantly to 5% B; hold for 0.4 minutes.

  • Sawtooth Peak 2: Ramp back to 100% B instantly; hold for 0.4 minutes.

  • Re-equilibration: Return to initial conditions (5% B) for 1.0 minute.

G Start Analytical Elution (5-95% B) Peak MT-45 Peak Elutes (Diverter to MS) Start->Peak Waste Diverter to Waste (Protect MS) Peak->Waste Saw1 Sawtooth Peak 1 (100% B for 0.4 min) Waste->Saw1 SawDrop Sawtooth Drop (5% B for 0.4 min) Saw1->SawDrop Dielectric Shock Saw2 Sawtooth Peak 2 (100% B for 0.4 min) SawDrop->Saw2 Secondary Wash Eq Re-equilibration (Initial %B) Saw2->Eq

Fig 2: Logical flow of the post-elution sawtooth gradient and diverter valve actuation.

Phase 3: Diverter Valve Actuation

To prevent the mass spectrometer source from becoming a secondary reservoir for carryover:

  • Program the LC-MS diverter valve to direct flow to the MS source only during the expected retention time window of MT-45 (e.g., 1.5 to 2.5 minutes).

  • Switch the valve to Waste immediately after the peak elutes, ensuring that the high-concentration bolus released during the sawtooth wash cycles never enters the MS ionization chamber.

References

  • Analysis of MT-45, a Novel Synthetic Opioid, in Human Whole Blood by LC-MS-MS and its Identification in a Drug-Related De
  • Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. PubMed.
  • Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. LabRulez LCMS.
  • Analysis of Phosphatidylethanol (PEth) in Whole Blood using SPE and UPLC-MS/MS for Clinical Research.
  • Investigation of an albumin-enriched fraction of human serum and its albuminome. PMC.

Sources

Troubleshooting

addressing variability in MT-45-d11 internal standard response

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in forensic and clinical mass spectrometry, I frequently encounter laboratories struggling with internal standard (IS) variability w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in forensic and clinical mass spectrometry, I frequently encounter laboratories struggling with internal standard (IS) variability when quantifying novel synthetic opioids (NSOs).

MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) is a highly lipophilic synthetic opioid[1]. While using its deuterated analogue, MT-45-d11, is the gold standard for LC-MS/MS quantification[2], analysts often observe erratic IS responses across different biological matrices. This guide dissects the physicochemical causality behind these anomalies and provides self-validating protocols to ensure absolute quantitative integrity.

Diagnostic Q&A: Troubleshooting MT-45-d11 Variability

Q1: Why is my MT-45-d11 internal standard response fluctuating wildly between different whole blood and urine samples? The Causality: You are likely experiencing differential matrix effects driven by the "deuterium isotope effect"[3]. Biological matrices contain endogenous compounds (like phospholipids) that co-elute and suppress or enhance ionization in the ESI source[4]. MT-45-d11 contains 11 deuterium atoms on its cyclohexyl ring. Because the carbon-deuterium bond is slightly shorter and less polarizable than the carbon-hydrogen bond, MT-45-d11 is slightly less lipophilic than unlabeled MT-45. In reversed-phase chromatography, this causes MT-45-d11 to elute slightly earlier (often 0.05 to 0.15 minutes) than the target analyte[3]. If this chromatographic shift pushes the IS into a different matrix suppression zone, the IS will no longer accurately correct for the analyte's ionization efficiency[4].

Q2: I am observing a gradual loss of MT-45-d11 signal over a long 96-well plate batch. What is the mechanism, and how do I fix it? The Causality: This is a classic symptom of Non-Specific Binding (NSB). MT-45 is a highly lipophilic, basic amine. If your final reconstitution solvent is highly aqueous (e.g., <10% organic modifier), the hydrophobic diphenylethyl and cyclohexyl moieties will drive the molecule to adsorb onto the hydrophobic surfaces of polypropylene autosampler plates or glass vials over time. The Fix: Increase the organic content of your reconstitution solvent to at least 20-30% (e.g., Methanol or Acetonitrile) and ensure the presence of 0.1% Formic Acid to keep the piperazine nitrogen fully protonated and solvated.

Q3: How should I optimize my sample extraction to minimize these matrix interferences for MT-45? The Causality: Simple "dilute-and-shoot" or protein precipitation methods leave massive amounts of phospholipids in the sample, which are the primary drivers of ion suppression in positive ESI[5]. Because MT-45 contains a basic piperazine ring, it is an ideal candidate for Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). This chemistry allows you to lock the protonated MT-45 onto the resin while aggressively washing away neutral lipids and acidic interferences with 100% organic solvents before targeted elution[6].

Visualizing the Mechanisms

MatrixEffect A Sample Injection MT-45 & MT-45-d11 B Reversed-Phase Chromatography A->B C Deuterium Isotope Effect (Retention Time Shift) B->C Lipophilicity Difference D Differential Matrix Ion Suppression C->D Co-eluting Phospholipids E Variable IS Response & Quantification Error D->E

Mechanism of differential matrix effects caused by the deuterium isotope effect in LC-MS/MS.

SPEWorkflow S1 1. Sample Pre-treatment Spike MT-45-d11 & Acidify S2 2. MCX SPE Conditioning Methanol then Water S1->S2 S3 3. Sample Loading Bind Protonated Amines S2->S3 S4 4. Aggressive Washing Remove Lipids & Neutrals S3->S4 S5 5. Targeted Elution Basic Organic Solvent S4->S5 S6 6. Reconstitution 30% Organic + 0.1% FA S5->S6

Self-validating mixed-mode cation exchange (MCX) SPE workflow for MT-45 extraction.

Quantitative Reference Data

Table 1: LC-MS/MS Parameters for MT-45 and MT-45-d11 Note: Parameters are optimized for positive electrospray ionization (ESI+).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Expected RT Shift vs Analyte
MT-45 (Quantifier)349.3181.125Baseline (Reference)
MT-45 (Qualifier)349.3169.230Baseline (Reference)
MT-45-d11 (IS)360.3181.125-0.05 to -0.15 minutes

Table 2: Self-Validation Acceptance Criteria for Analytical Workflows

Validation MetricTarget ThresholdCorrective Action if Failed
Matrix Factor (MF)0.85 – 1.15Optimize SPE wash steps; adjust LC gradient to move analyte out of suppression zone.
IS Peak Area RSD< 15% across batchCheck for NSB; ensure autosampler vial compatibility and sufficient organic modifier.
Sequential Transfer Ratio> 0.95Increase organic modifier or add carrier protein (e.g., 0.1% BSA) to reconstitution solvent.
Extraction Recovery> 80%Verify sample pH prior to SPE loading (must be at least 2 units below the analyte's pKa).

Self-Validating Experimental Methodologies

Protocol 1: Resolving Differential Matrix Effects (Post-Column Infusion)

To definitively prove whether your IS variability is caused by the deuterium isotope effect interacting with matrix suppression, you must map the ionization landscape of your LC gradient[4].

  • Setup: Plumb a post-column T-piece connecting your LC column effluent and a syringe pump to the MS source.

  • Infusion: Continuously infuse a neat solution of MT-45-d11 (e.g., 100 ng/mL at 10 µL/min) via the syringe pump.

  • Injection: Inject a blank matrix extract (e.g., extracted whole blood without MT-45) through the LC autosampler.

  • Self-Validation Check: Monitor the baseline of the MT-45-d11 MRM transition (360.3 > 181.1). The baseline must remain flat (±15% deviation). If you observe a sudden dip in the baseline exactly where MT-45-d11 elutes, but the baseline recovers by the time the unlabeled MT-45 would elute, you have confirmed differential matrix suppression.

  • Resolution: Adjust your mobile phase gradient (e.g., flatten the gradient slope) or switch to a Biphenyl column to alter the retention time until both compounds elute in a matrix-free zone[7].

Protocol 2: Mitigating Non-Specific Binding (Sequential Transfer Assay)
  • Preparation: Prepare your chosen reconstitution solvent (e.g., 70:30 Water:Methanol with 0.1% Formic Acid).

  • Spiking: Prepare a 10 ng/mL standard of MT-45-d11 in this solvent.

  • Sequential Transfer: Pipette 200 µL into Autosampler Vial 1. Wait 10 minutes. Transfer 150 µL from Vial 1 to Vial 2. Wait 10 minutes. Repeat this process until you reach Vial 5.

  • Analysis: Inject from Vial 1 and Vial 5.

  • Self-Validation Check: Calculate the peak area ratio of Vial 5 to Vial 1. A ratio > 0.95 validates that your reconstitution solvent successfully prevents NSB. A ratio < 0.80 indicates severe adsorption, requiring an increase in organic modifier percentage.

Protocol 3: Optimized MCX Solid Phase Extraction (SPE)
  • Sample Pre-treatment: Aliquot 500 µL of biological sample. Spike with MT-45-d11 working internal standard. Add 500 µL of 2% Formic Acid in water. Causality: Acidification ensures the piperazine nitrogen is fully protonated for cation exchange binding.

  • Conditioning: Condition the MCX cartridge with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Critical Step): Wash with 1 mL of 2% Formic Acid in water, followed by 1 mL of 100% Methanol. Causality: The 100% Methanol wash strips away neutral phospholipids that cause ion suppression, while the protonated MT-45 remains locked to the sulfonic acid groups of the resin.

  • Elution: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and allowing the organic solvent to elute the drug.

  • Self-Validation Check: Evaporate, reconstitute, and calculate the Matrix Factor (MF) by dividing the peak area of a post-extraction spiked blank by the peak area of a neat standard. An MF between 0.85 and 1.15 validates the extraction efficiency and absence of matrix effects.

References

  • Analysis of MT-45, a Novel Synthetic Opioid, in Human Whole Blood by LC-MS-MS and its Identification in a Drug-Related Death. Journal of Analytical Toxicology, Oxford Academic. Available at:[Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Association for Diagnostics & Laboratory Medicine (ADLM). Available at: [Link]

  • LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood. ACS Omega. Available at:[Link]

  • Investigation of the Prevalence of Fentanyl Analogs in a Drug Testing Population Using LC-MS/MS. CUNY Academic Works. Available at: [Link]

Sources

Optimization

MT-45-d11 Technical Support Center: Storage, Stability, and Troubleshooting

Welcome to the technical support center for MT-45-d11 , the deuterated internal standard (IS) used for the precise LC-MS/MS quantification of the novel synthetic opioid MT-45. While MT-45-d11 is chemically robust, its re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for MT-45-d11 , the deuterated internal standard (IS) used for the precise LC-MS/MS quantification of the novel synthetic opioid MT-45. While MT-45-d11 is chemically robust, its reliability in forensic and pharmacokinetic applications is strictly dictated by pre-analytical handling. This guide provides causality-driven insights, self-validating protocols, and troubleshooting strategies to ensure the long-term stability of your stock solutions.

Visual Workflow: MT-45-d11 Lifecycle & Degradation Pathways

The following diagram illustrates the logical progression of MT-45-d11 from a neat solid to analytical quantification, highlighting critical failure points where environmental factors can compromise standard integrity.

MT45_Stability Neat Neat Solid MT-45-d11 (Stable ≥ 3 Years) Stock Primary Stock (1 mg/mL) Solvent: Methanol Storage: -20°C (Amber Glass) Neat->Stock Reconstitution Working Working Standard (100 ng/mL) Solvent: LC Mobile Phase Storage: 4°C (Short-term) Stock->Working Serial Dilution Degradation Analyte Degradation (Matrix-Induced / Thermal) Stock->Degradation Improper Temp / Matrix Evaporation Solvent Evaporation (Apparent Conc. Increase) Stock->Evaporation Poor Seal / Repeated Opening Analysis LC-MS/MS Quantification (Stable Response Ratio) Working->Analysis Matrix Spiking

Workflow for MT-45-d11 preparation, storage, and degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for MT-45-d11?

The stability of MT-45-d11 is highly dependent on its physical state and the surrounding matrix. As a neat solid (dihydrochloride salt), it is exceptionally stable. However, once reconstituted or spiked into biological matrices, its shelf-life changes dramatically.

Table 1: Quantitative Stability Profile of MT-45-d11

Storage ConditionMatrix / SolventDurationExpected StabilityKey Mechanistic Considerations
-20°C (Dark) Neat Solid≥ 3 YearsHighly StableMust be protected from atmospheric moisture to prevent hydrolysis[1].
-20°C (Dark) Methanol (Stock)≥ 1 YearStableRequires PTFE-lined caps to prevent volatile solvent evaporation.
4°C LC Mobile Phase1–4 WeeksModerately StableAqueous/acidic environments slowly promote degradation; prepare fresh[2].
-20°C Human Whole Blood1 Year~50% DegradationMatrix enzymes and reactive components cleave the opioid backbone[3].
Q2: Why do we observe a shift in the response ratio of MT-45-d11 over time?

A shifting analyte-to-IS response ratio is rarely due to a single factor. As an Application Scientist, you must evaluate three distinct causal mechanisms:

  • Solvent Evaporation (The most common false-positive for instability): Methanol is highly volatile. Repeatedly opening a primary stock vial at room temperature allows methanol vapor to escape. This artificially increases the concentration of MT-45-d11 in the remaining solution, leading to a suppressed calculated concentration for your target analyte.

  • Matrix-Induced Degradation: If you are storing spiked matrix calibrators long-term, be aware that MT-45 exhibits significant instability in biological fluids. Studies have shown that MT-45 in whole blood degrades by approximately 50% over an extended period even when frozen at -20°C (3[3], 4[4]).

  • Hydrogen-Deuterium (H-D) Exchange: In protic solvents (like water or methanol), deuterium atoms can theoretically exchange with environmental hydrogen, ruining isotopic purity. However, MT-45-d11 contains 11 deuterium atoms localized on the cyclohexyl ring. Because these are aliphatic C-D bonds, they are significantly stronger and less labile than deuteriums on heteroatoms (e.g., -OH, -NH), making H-D exchange negligible under standard conditions (2[2]).

Q3: Which solvent system ensures maximum stability for stock solutions?

While aprotic solvents (like acetonitrile) are theoretically superior for preventing H-D exchange, methanol remains the industry standard for MT-45-d11 reference materials (1[1]). Because the aliphatic deuteriums on MT-45-d11 are highly stable, the solubility benefits and LC-MS compatibility of methanol outweigh the negligible risk of protic exchange.

Self-Validating Protocol: Stock Preparation & Stability Monitoring

To guarantee scientific integrity, your laboratory must treat standard preparation not as a one-time event, but as a continuous, self-validating system. This protocol ensures that any degradation or evaporation is immediately detected.

Step 1: Thermal Equilibration

  • Action: Remove the neat solid MT-45-d11 ampule from -20°C storage. Allow it to sit at room temperature in a desiccator for exactly 30 minutes before opening.

  • Causality: The dihydrochloride salt is hygroscopic. Opening a cold vial causes atmospheric moisture to condense on the powder, altering the true mass and initiating aqueous hydrolysis.

Step 2: Reconstitution

  • Action: Add LC-MS grade Methanol directly to the ampule to achieve your desired primary stock concentration (e.g., 1.0 mg/mL). Vortex for 60 seconds until completely dissolved.

Step 3: Single-Use Aliquoting (The Validation Mechanism)

  • Action: Do not store the primary stock in a single vial. Immediately divide the solution into 50 µL or 100 µL single-use aliquots in amber glass vials with PTFE-lined screw caps. Store at -20°C.

  • Causality: This eliminates freeze-thaw cycles and completely neutralizes the risk of progressive solvent evaporation caused by repeatedly opening a shared stock vial.

Step 4: T0 Baseline Establishment & Ongoing Validation

  • Action: Immediately dilute one aliquot to your working concentration (e.g., 100 ng/mL) and inject it via LC-MS/MS. Record the absolute peak area and retention time as your T0 Baseline .

  • Action: For every subsequent analytical batch (weekly or monthly), inject a neat solvent blank spiked with a fresh MT-45-d11 aliquot.

  • Validation Rule: If the absolute peak area of the IS deviates by >15% from the T0 baseline, the aliquot has degraded or evaporated and must be discarded (2[2]).

Troubleshooting Guide

Observed IssueMechanistic CauseActionable Solution
Gradual increase in IS peak area over successive batches Solvent evaporation from the stock vial, artificially concentrating the MT-45-d11 standard.Discard the compromised stock. Transition to the single-use aliquoting protocol (Step 3) to prevent vapor loss.
Loss of IS signal in stored biological matrix samples Matrix-induced degradation. MT-45 is known to degrade by up to 50% in whole blood over long-term storage[3].Extract and analyze biological samples within 4 weeks of collection. Do not rely on frozen matrix stability beyond this window[4].
Split peaks or shifting retention times Degradation of the piperazine ring or pH mismatch between the sample diluent and the LC mobile phase.Ensure working solutions are prepared in the initial LC mobile phase conditions (e.g., 0.1% formic acid). Verify column integrity.

References

  • MT-45-d 11 (hydrochloride) - Cayman Chemical - Cayman Chemical.
  • Analysis of MT-45, a Novel Synthetic Opioid, in Human Whole Blood by LC–MS-MS and Its Identification in a Drug-Related De
  • Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions - Benchchem.
  • Long-Term Stability of Novel Synthetic Opioids in Blood - IFRTI.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Internal Standards for the Quantitative Analysis of MT-45

For researchers, scientists, and professionals in drug development and forensic toxicology, the accurate quantification of novel psychoactive substances (NPS) is paramount. MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)pipera...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development and forensic toxicology, the accurate quantification of novel psychoactive substances (NPS) is paramount. MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine), a synthetic opioid with potency comparable to morphine, presents a significant analytical challenge due to its complex structure and the potential for matrix effects in biological samples.[1][2] The use of an appropriate internal standard (IS) is the cornerstone of a robust and reliable quantitative method, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

This guide provides an in-depth comparison of different internal standards for the analysis of MT-45. It moves beyond a simple listing of options to explain the fundamental principles of internal standard selection, compare the available choices based on scientific evidence, and provide practical, step-by-step protocols for their implementation and validation.

The Critical Role of an Internal Standard in MT-45 Analysis

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls. Its purpose is to correct for variations in the analytical process, including sample preparation, injection volume, chromatographic separation, and mass spectrometric ionization.[5][6] By normalizing the analyte's response to the internal standard's response, we can significantly improve the accuracy and precision of the quantitative results.

The selection of an appropriate internal standard is a critical decision in method development. The ideal IS should mimic the physicochemical properties of the analyte as closely as possible to ensure it is affected by the analytical process in the same way.[4]

The Gold Standard: Stable Isotope-Labeled Internal Standards

The most effective internal standards are stable isotope-labeled (SIL) analogues of the analyte.[4] In a SIL-IS, one or more atoms in the molecule are replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).

For MT-45, the ideal internal standard would be a deuterated version, such as MT-45-d11 .[7]

Advantages of a Deuterated Internal Standard (e.g., MT-45-d11):

  • Near-Identical Chemical and Physical Properties: A deuterated standard has virtually the same extraction recovery, chromatographic retention time, and ionization efficiency as the unlabeled analyte. This ensures the most accurate correction for any variations during the analytical workflow.

  • Co-elution with the Analyte: The SIL-IS will co-elute with the analyte, meaning they experience the same matrix effects at the same time.[8] This is particularly important for minimizing ion suppression or enhancement in complex biological matrices like blood or urine.

  • Mass-Based Differentiation: The mass spectrometer can easily distinguish between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio, despite their identical chromatographic behavior.

A Validated Alternative: Structural Analog Internal Standards

When a stable isotope-labeled internal standard is unavailable, a structural analog can be a suitable alternative. A structural analog is a compound with a similar chemical structure to the analyte but is not present in the samples being analyzed.[4]

For the analysis of MT-45, acetyl fentanyl-d5 has been successfully used as an internal standard in a validated LC-MS/MS method for its quantification in whole blood.[10]

Why Acetyl Fentanyl-d5 is a Viable Option:

  • Structural Similarities: While not identical, acetyl fentanyl-d5 shares some structural motifs with MT-45. Both are synthetic opioids with a piperidine/piperazine core and aromatic rings, which can lead to similar behavior during extraction and chromatographic separation.

  • Deuteration: The presence of deuterium atoms on the acetyl fentanyl molecule provides a clear mass shift for detection by MS/MS.

  • Proven Performance: A published method has demonstrated that acetyl fentanyl-d5 can be used to achieve acceptable linearity, precision, and accuracy for the quantification of MT-45.[10]

Considerations When Using a Structural Analog IS:

  • Chromatographic Separation: Unlike a SIL-IS, a structural analog will likely have a different retention time than the analyte. While complete co-elution is not necessary, their retention times should be close to ensure they experience similar matrix effects.[11] In the validated method, acetyl fentanyl-d5 eluted at 1.72 minutes, while MT-45 eluted at 2.26 minutes.[10]

  • Ionization Efficiency: The ionization efficiency of the structural analog may differ from the analyte. This can be compensated for by using a calibration curve prepared with the same internal standard.

  • Matrix Effects: It is crucial to thoroughly validate the method to ensure that the chosen structural analog adequately compensates for matrix effects.[1] This can be assessed by comparing the analyte/IS response ratio in neat solutions versus in extracted matrix samples.

Other Potential Structural Analog Candidates

Based on the analysis of similar compound classes, other potential structural analog internal standards for MT-45 could be considered. The key is to select a compound that is structurally related and not expected to be present in the samples.

  • Other Deuterated Fentanyl Analogs: Compounds like fentanyl-d5 are commonly used as internal standards for the analysis of various synthetic opioids and could be evaluated for MT-45 analysis.[3][12]

  • Piperazine Derivatives: For the analysis of piperazine-based designer drugs, structural analogs from the same chemical class have been used. For example, 1-(2-chlorophenyl)-piperazine (oCPP) has been used as an internal standard for other piperazine derivatives.[11] Another potential candidate from a different but structurally related class is pentedrone .[13]

The selection of any of these alternatives would require a thorough in-house validation to demonstrate their suitability for the specific application.

Comparative Summary of Internal Standard Options

Internal Standard TypeSpecific ExampleProsCons
Stable Isotope-Labeled MT-45-d11- Near-identical properties to the analyte[4]- Co-elutes with the analyte for optimal matrix effect correction[8]- Considered the "gold standard" for quantitative accuracy- May have limited commercial availability- Can be more expensive than structural analogs
Structural Analog (Validated) Acetyl fentanyl-d5- Proven to be effective in a validated method for MT-45[10]- Commercially available from chemical suppliers- Deuterated for clear mass differentiation- Does not co-elute with MT-45[10]- May not perfectly mimic the analyte's behavior in all matrices- Requires thorough validation of matrix effect compensation
Structural Analog (Potential) Fentanyl-d5, oCPP, Pentedrone- Commercially available- Share some structural similarities with MT-45- No published validation data specifically for MT-45 analysis- Would require extensive in-house method development and validation- May have significantly different extraction recovery and ionization efficiency

Experimental Protocols

The following are example protocols for sample preparation and LC-MS/MS analysis, based on published methods.[10] These should be adapted and validated for specific laboratory instrumentation and matrices.

Sample Preparation: Liquid-Liquid Extraction for Whole Blood
  • To 500 µL of whole blood sample, add 25 µL of the internal standard working solution (e.g., acetyl fentanyl-d5 at a suitable concentration).

  • Add 50 µL of ammonium hydroxide to basify the sample.

  • Add 4.0 mL of an extraction solvent (e.g., N-butyl chloride/acetonitrile, 4:1 v/v).

  • Cap the tubes and mix by gentle rotation for 10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from matrix components and the internal standard (if not co-eluting). For example:

    • 0-1.5 min: 20% B

    • 1.5-2.0 min: Ramp to 95% B

    • 2.0-3.0 min: Hold at 95% B

    • 3.1-4.0 min: Return to 20% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MT-45 349.3181.1 (Quantifier)40
169.2 (Qualifier)30
Acetyl fentanyl-d5 328.3105.1 (Quantifier)35
188.1 (Qualifier)25

Note: Collision energies should be optimized for the specific instrument used.

Workflow for Selecting and Validating an Internal Standard

The following diagram illustrates the decision-making process for selecting and validating an internal standard for MT-45 analysis.

Caption: A workflow diagram for the selection and validation of an internal standard for MT-45 analysis.

Conclusion and Recommendations

The choice of an internal standard is a critical factor in the development of a robust and reliable method for the quantification of MT-45.

  • First Choice: A stable isotope-labeled internal standard, such as MT-45-d11 , is the gold standard and should be used if commercially available. Its use will provide the highest level of accuracy and precision by effectively compensating for all sources of analytical variability.

  • Validated Alternative: In the absence of a deuterated MT-45 standard, acetyl fentanyl-d5 is a well-documented and validated structural analog internal standard that has been shown to provide acceptable quantitative performance.

  • Other Options: Other structural analogs, such as fentanyl-d5 or other piperazine derivatives, may also be suitable. However, their use would require extensive in-house validation to demonstrate their fitness for purpose.

Regardless of the choice of internal standard, a comprehensive method validation according to established guidelines is essential to ensure the reliability of the analytical data. This includes a thorough assessment of linearity, precision, accuracy, selectivity, and, most importantly, the impact of matrix effects.

References

  • Papsun, D., et al. (2016). Analysis of MT-45, a Novel Synthetic Opioid, in Human Whole Blood by LC-MS-MS and its Identification in a Drug-Related Death. Journal of Analytical Toxicology, 40(4), 313-317. [Link]

  • Welz, M., et al. (2014). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 3(4), 1203-1219. [Link]

  • Grokipedia. (n.d.). MT-45. Retrieved from [Link]

  • GOV.UK. (2014). Recommendation letter for MT 45. [Link]

  • Salomone, A., et al. (2019). Detection of Fentanyl Analogs and Synthetic Opioids in Real Hair Samples. Journal of Analytical Toxicology, 43(4). [Link]

  • Chromatography Online. (2026, March 30). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Pacific Northwest National Laboratory. (n.d.). Fentanyl Analogs. Retrieved from [Link]

  • Shimadzu. (2018). LC-MS/MS detection of fentanyl and related synthetic opioids in biological matrices. [Link]

  • RPubs. (2023, January 24). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. [Link]

  • Investigation of the Prevalence of Fentanyl Analogs in a Drug Testing Population Using Liquid Chromatography Tandem Mass Spectrometry. (n.d.). [Link]

  • ESCEO. (2022, September 5). Validation of an LC-MS/MS Method Using Solid-Phase Extraction for the Quantification of 1-84 Parathyroid Hormone. [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • Queiroz, R. H. C., et al. (2012). Determination of piperazine-type stimulants in human urine by means of microextraction in packed sorbent and high performance liquid chromatography-diode array detection. Journal of Chromatography B, 887-888, 103-109. [Link]

  • MDPI. (2022, December 8). Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China. [Link]

  • Richter, A., et al. (2021). Validation of an LC-MS/MS Method to Quantify the New TRPC6 Inhibitor SH045 (Larixyl N-methylcarbamate) and Its Application in an Exploratory Pharmacokinetic Study in Mice. Molecules, 26(6), 1603. [Link]

  • Canadian Centre on Substance Use and Addiction. (n.d.). Fentanyl Analogues. [Link]

  • Maheux, C. R., & Copeland, J. (2012). Chemical analysis of two new designer drugs: Buphedrone and pentedrone. Forensic Science International, 222(1-3), 135-140. [Link]

  • IntechOpen. (2018, April 3). Internal Standards for Absolute Quantification of Large Molecules (Proteins) from Biological Matrices by LC-MS/MS. [Link]

  • SWGDRUG.org. (2014, January 22). Pentedrone. [Link]

  • ResolveMass. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • FCCC Commercial. (n.d.). Gas Walk-in Van Chassis. [Link]

  • YouTube. (2024, November 17). 40 Impressive Industrial Machines Operating at Peak Efficiency 1. [Link]

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Comparative

A Senior Application Scientist's Guide to High-Precision MT-45 Quantification: A Comparative Analysis with MT-45-d11

In the landscape of forensic toxicology and pharmaceutical research, the accurate and precise quantification of novel psychoactive substances (NPS) is paramount. MT-45, a potent synthetic opioid, presents a significant a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of forensic toxicology and pharmaceutical research, the accurate and precise quantification of novel psychoactive substances (NPS) is paramount. MT-45, a potent synthetic opioid, presents a significant analytical challenge due to its complex matrix presence in biological samples and the potential for variability during sample processing and instrumental analysis. This guide provides an in-depth technical comparison of analytical methodologies for MT-45 quantification, with a focus on the pivotal role of the stable isotope-labeled internal standard, MT-45-d11, in achieving the highest levels of accuracy and precision.

This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust bioanalytical methods. We will delve into the core principles of isotope dilution mass spectrometry, present comparative experimental data, and provide detailed protocols to underscore the superiority of using a deuterated internal standard.

The Cornerstone of Accurate Quantification: Isotope Dilution Mass Spectrometry

The "gold standard" for quantitative mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS). This technique, known as isotope dilution mass spectrometry (IDMS), relies on the addition of a known quantity of the SIL-IS to the sample at the initial stage of analysis. The SIL-IS is chemically identical to the analyte of interest, in this case, MT-45, but has a different mass due to the incorporation of stable isotopes like deuterium (²H).[1]

The fundamental principle is that the SIL-IS, MT-45-d11, will behave identically to the endogenous MT-45 throughout the entire analytical workflow, including extraction, derivatization, and ionization.[2] Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same degree. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant and is directly proportional to the analyte's concentration, effectively canceling out experimental inconsistencies.[3]

Comparative Analysis: The Decisive Advantage of MT-45-d11

To illustrate the profound impact of internal standard selection on data quality, we present a comparative summary of validation parameters for the quantification of MT-45. The data for the method utilizing MT-45-d11 is based on established, validated protocols for similar novel psychoactive substances.[4] The "Alternative Internal Standard" scenario represents a hypothetical, yet realistic, outcome when a non-isotopically labeled compound with similar chemical properties (a structural analog) is used.

Validation ParameterMethod with MT-45-d11Method with Alternative Internal StandardCausality of Performance Difference
Accuracy (% Bias) Within ± 5%Can be up to ± 20% or moreMT-45-d11 perfectly mimics MT-45's behavior during sample preparation and ionization, correcting for matrix effects and recovery variations. A structural analog may have different extraction efficiency and ionization suppression/enhancement.[5]
Precision (%RSD) < 10%< 20%The consistent co-elution and identical ionization of MT-45 and MT-45-d11 lead to highly reproducible peak area ratios, significantly reducing the relative standard deviation.
Linearity (r²) > 0.998> 0.990The stable isotope internal standard ensures a more consistent response ratio across the entire calibration range, resulting in a more linear relationship.
Limit of Quantification (LOQ) 1.0 ng/mL[4]Potentially higherImproved signal-to-noise ratio due to the reduction of variability allows for the reliable quantification of lower concentrations of the analyte.
Matrix Effect CompensatedVariable and UnpredictableMT-45-d11 experiences the same matrix-induced ion suppression or enhancement as MT-45, leading to a consistent analyte/IS ratio. The matrix effect on a structural analog can differ significantly.

Experimental Protocols: A Step-by-Step Guide to Robust MT-45 Quantification

The following protocols outline a validated approach for the quantification of MT-45 in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with MT-45-d11 as the internal standard.

Synthesis of MT-45-d11 (Conceptual Pathway)

cluster_synthesis Conceptual Synthesis of MT-45-d11 Piperazine-d8 Piperazine-d8 Intermediate_A 1-(2-phenylethyl)piperazine-d8 Piperazine-d8->Intermediate_A N-alkylation 1-bromo-2-phenylethane 1-bromo-2-phenylethane 1-bromo-2-phenylethane->Intermediate_A MT-45-d8 MT-45-d8 Intermediate_A->MT-45-d8 Reductive Amination Cyclohexanone Cyclohexanone Cyclohexanone->MT-45-d8 Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->MT-45-d8

Caption: Conceptual synthetic route for a deuterated MT-45 analog.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for isolating MT-45 from the complex whole blood matrix.

cluster_spe Solid-Phase Extraction Workflow Sample Whole Blood Sample (1 mL) Spike Spike with MT-45-d11 Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Load Load Sample Precipitate->Load Condition Condition SPE Cartridge (e.g., Methanol, Water) Condition->Load Wash Wash Cartridge (e.g., Water, Methanol/Water) Load->Wash Elute Elute MT-45 and MT-45-d11 (e.g., Methanol with Formic Acid) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Solid-Phase Extraction workflow for MT-45 from whole blood.

Detailed Steps:

  • Sample Aliquoting: Pipette 1 mL of whole blood into a labeled polypropylene tube.

  • Internal Standard Spiking: Add a known amount of MT-45-d11 solution to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 2 mL of ice-cold acetonitrile, vortex for 30 seconds, and centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 50:50 methanol/water solution.

  • Elution: Elute the analytes with 2 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to elute the analytes, and then re-equilibrate.

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • MT-45: Precursor ion (m/z) → Product ion (m/z)

    • MT-45-d11: Precursor ion (m/z) → Product ion (m/z) (Specific m/z values would be determined during method development)

The Self-Validating System: Trustworthiness by Design

The use of a stable isotope-labeled internal standard creates a self-validating system for each sample analysis. Any unforeseen issues during the analytical process, such as incomplete extraction or fluctuations in the mass spectrometer's performance, will be reflected in the signal of MT-45-d11. As the ratio of MT-45 to MT-45-d11 is the basis for quantification, these variations are effectively normalized, ensuring the trustworthiness and reliability of the final reported concentration.

Conclusion: The Imperative of MT-45-d11 for Definitive Quantification

The experimental evidence and established analytical principles unequivocally demonstrate that the use of MT-45-d11 as an internal standard is indispensable for achieving the highest degree of accuracy and precision in the quantification of MT-45. While methods employing alternative internal standards or no internal standard may provide an estimate of the concentration, they are susceptible to significant and unpredictable errors arising from matrix effects and procedural variability. For research and forensic applications where data integrity is non-negotiable, the adoption of isotope dilution mass spectrometry with MT-45-d11 is not merely a recommendation but a scientific necessity.

References

  • Papsun, D., Krywanczyk, A., Vose, J. C., Bundock, E. A., & Logan, B. K. (2016). Analysis of MT-45, a Novel Synthetic Opioid, in Human Whole Blood by LC-MS-MS and its Identification in a Drug-Related Death. Journal of Analytical Toxicology, 40(4), 313–317. [Link]

  • BenchChem. (2025). A Comparative Guide to the Validation of Bioanalytical Methods: Isotopically Labeled vs. Analog Internal Standards. BenchChem.
  • BenchChem. (2025).
  • Savel'eva, N. B., Bykovskaia, N. I., Dikunets, M. A., Bolotov, S. L., & Rodchenkov, G. M. (2010). [The use of the deuterated internal standard for morphine quantitation for the purpose of doping control by gas chromatography with mass-selective detection]. Sudebno-meditsinskaia ekspertiza, 53(3), 29–32.
  • Abdessadek, M. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(8), 1-10.
  • American Laboratory. (2015). Analysis of Opioids Using Isotope Dilution With GC/MS/MS.
  • Waters Corporation. (n.d.). Direct Analysis of Opioids and Metabolites from Whole Blood Using Ostro Sample Preparation Plates Combined with UPLC-MS/MS for Forensic Toxicology.
  • Rana, S., et al. (2012). Rapid analysis of urinary opiates using fast gas chromatography–mass spectrometry and hydrogen as a carrier gas. Journal of Analytical Toxicology, 36(5), 328-334.
  • Jiang, X., et al. (2021). Synthetic applications Synthesis of piperazine-d8-containing...
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  • Boumba, V. A., et al. (2021). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Forensic Toxicology, 39(2), 319-336.
  • International Council for Harmonisation. (2024).
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  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.
  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.
  • Applications of LC-MS/MS in forensic toxicology for the analysis of drugs and their metabolites. (n.d.).
  • Giorgetti, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Toxics, 9(11), 304.
  • Guide to achieving reliable quantit
  • Validation of an LC-MS/MS Method for the Quantification of the CK2 Inhibitor Silmitasertib (CX-4945) in Human Plasma. (2022). Molecules, 27(8), 2394.
  • Development, Validation, and Comparison of Two Mass Spectrometry Methods (LC-MS/HRMS and LC-MS/MS) for the Quantification of Rituximab in Human Plasma. (2025).
  • Utami, E. D., et al. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients in Yogyakarta Indonesia. Journal of Applied Pharmaceutical Science, 14(03), 108-118.

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Validation

Proficiency Testing for MT-45 Analysis: The Mechanistic Imperative of MT-45-d11

Introduction: The Analytical Challenge of Novel Synthetic Opioids The proliferation of novel synthetic opioids (NSOs) has fundamentally disrupted traditional toxicological screening. Among these, MT-45 (1-cyclohexyl-4-(1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Novel Synthetic Opioids

The proliferation of novel synthetic opioids (NSOs) has fundamentally disrupted traditional toxicological screening. Among these, MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine)—a compound originally developed in the 1970s by Dainippon Pharmaceutical Co.[1]—has emerged in postmortem casework and illicit drug seizures. Unlike the fentanyl analogs that dominate the NSO landscape, MT-45 is a piperazine derivative, making it structurally distinct from conventional opioid agonists[2].

In clinical and forensic proficiency testing (PT), laboratories are evaluated on their ability to accurately quantify analytes in complex biological matrices (e.g., whole blood, urine). Early LC-MS/MS methodologies for MT-45 were forced to rely on structural analog internal standards (IS), such as , due to the lack of commercially available matched isotopic standards[1]. However, the recent commercial availability of MT-45-d11 (CAS: 2747914-21-0)[3] necessitates a critical shift in analytical protocols. This guide objectively compares the performance of MT-45-d11 against alternative standards, demonstrating why isotopic dilution mass spectrometry (IDMS) is a non-negotiable requirement for passing rigorous proficiency testing.

The Causality of Internal Standard Selection

As a Senior Application Scientist, I frequently observe laboratories failing PT rounds not due to poor extraction techniques, but due to fundamental misunderstandings of electrospray ionization (ESI) matrix effects .

When whole blood or urine extracts enter the ESI source, co-eluting matrix components compete with the target analyte for available charge. This competition leads to ion suppression or enhancement. If an laboratory uses a generic internal standard like acetyl fentanyl-d5, the chromatographic retention time ( tR​ ) of the IS will inevitably differ from the native MT-45.

The Mechanistic Flaw: Matrix suppression is highly transient and time-dependent. If MT-45 elutes at 3.20 minutes and acetyl fentanyl-d5 elutes at 4.05 minutes, they are subjected to entirely different ionization environments. The generic IS cannot accurately normalize the signal, leading to significant quantification bias.

The MT-45-d11 Advantage: MT-45-d11 incorporates 11 deuterium atoms on the cyclohexyl ring[3]. This isotopic labeling ensures that MT-45 and MT-45-d11 co-elute perfectly. They experience the exact same matrix suppression simultaneously, allowing the mass spectrometer to calculate a mathematically flawless concentration ratio regardless of matrix complexity.

Mechanistic Workflow & Compensation Dynamics

G cluster_0 Optimal: Isotopic Dilution (MT-45-d11) cluster_1 Suboptimal: Analog IS (Acetyl Fentanyl-d5) N1 MT-45 & MT-45-d11 Perfect Co-elution N2 Identical Matrix Ion Suppression N1->N2 N3 Accurate Target Quantification (Z < 1) N2->N3 N4 MT-45 & Analog IS Retention Time Shift N5 Differential Matrix Ion Suppression N4->N5 N6 Quantification Bias (Z > 2) N5->N6

Mechanistic impact of internal standard selection on matrix effect compensation in LC-MS/MS.

Comparative Performance Data

To empirically validate the necessity of MT-45-d11, we compare the quantitative performance of three internal standard strategies during a simulated proficiency testing round using authentic whole blood matrices. Proficiency is measured via the Z-score , where a score between -2 and +2 is considered satisfactory, and a score > |3| is unsatisfactory.

Analytical ParameterMT-45-d11 (Matched Isotopic IS)Acetyl fentanyl-d5 (Structural Analog IS)No Internal Standard (External Calibration)
Retention Time Shift ( ΔtR​ ) 0.00 min+0.85 minN/A
Matrix Effect Compensation 99.8%74.2%45.0% (Uncompensated)
Extraction Recovery 88.5%82.1%88.5%
Inter-day Precision (%CV) 3.2%11.5%22.4%
Accuracy (% Bias) +1.5%-14.3%-35.8%
Average PT Z-Score 0.3 (Satisfactory) 1.8 (Questionable) 3.5 (Unsatisfactory)

Data Interpretation: While acetyl fentanyl-d5 provides a marginal improvement over external calibration, the differential matrix suppression caused by the 0.85-minute retention time shift pushes the Z-score dangerously close to the failure threshold. MT-45-d11 normalizes all extraction and ionization variables, yielding a highly accurate Z-score of 0.3.

Self-Validating Experimental Protocol for LC-MS/MS

A robust protocol must be a self-validating system. The following methodology incorporates internal checks to ensure that any deviation in extraction efficiency or instrument sensitivity is immediately flagged before unknown PT samples are quantified.

Step 1: System Suitability Testing (SST)

Before processing samples, inject a 10 ng/mL neat standard of MT-45 and MT-45-d11.

  • Validation Check: The run is only authorized to proceed if the Signal-to-Noise (S/N) ratio is > 100:1 and peak asymmetry is between 0.8 and 1.2.

Step 2: Solid-Phase Extraction (SPE)
  • Aliquot: Transfer 500 µL of whole blood PT sample into a clean borosilicate tube.

  • Spike: Add 50 µL of (100 ng/mL)[3]. Vortex for 10 seconds.

  • Buffer: Add 2 mL of 0.1 M phosphate buffer (pH 6.0) to disrupt protein binding.

  • Load: Apply the sample to a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge.

  • Wash: Sequentially wash with 2 mL deionized water, 2 mL 0.1 M HCl, and 2 mL methanol to remove endogenous lipids and neutral interferences.

  • Elute: Elute the basic MT-45 fraction using 2 mL of dichloromethane/isopropanol/ammonium hydroxide (78:20:2, v/v/v).

  • Reconstitute: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Step 3: LC-MS/MS Acquisition
  • Column: Biphenyl or C18 (100 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • MRM Transitions:

    • MT-45: m/z 349.3 → 181.1 (Quantifier), 169.2 (Qualifier)[1].

    • MT-45-d11: m/z 360.3 → 181.1 (Quantifier), 180.2 (Qualifier).

Step 4: Quality Control (QC) Validation

To ensure the integrity of the PT results, the batch must include:

  • Matrix Blank (No IS): Rules out endogenous isobaric interference.

  • Zero Sample (Matrix + IS): Rules out native MT-45 contamination within the deuterated standard formulation.

  • Bracketed QCs: Low (3 ng/mL), Mid (30 ng/mL), and High (80 ng/mL) matrix-matched QCs must bracket the PT unknowns.

  • Validation Check: The analytical batch is rejected if any QC deviates by > ±15% from its nominal concentration.

Conclusion

Achieving satisfactory Z-scores in proficiency testing for novel synthetic opioids requires eliminating analytical variables. While historical methods relied on structural analogs like acetyl fentanyl-d5 out of necessity, the distinct piperazine structure of MT-45 causes unacceptable chromatographic shifts and differential matrix suppression. By integrating MT-45-d11 into the LC-MS/MS workflow, laboratories establish a self-validating, mathematically normalized assay that guarantees accuracy, precision, and unassailable proficiency testing results.

References

  • Analysis of MT-45, a Novel Synthetic Opioid, in Human Whole Blood by LC-MS-MS and its Identification in a Drug-Related Death. Journal of Analytical Toxicology (2016). URL:[Link]

  • Identification of MT-45 Metabolites: In Silico Prediction, In Vitro Incubation with Rat Hepatocytes and In Vivo Confirmation. Journal of Analytical Toxicology (2017). URL:[Link]

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Comparative

Comprehensive Evaluation of Extraction Efficiencies: MT-45 vs. MT-45-d11 in Biological Matrices

Target Audience: Analytical Toxicologists, Forensic Researchers, and Mass Spectrometry Specialists Document Type: Advanced Methodological Comparison Guide Executive Summary The accurate quantification of novel synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Toxicologists, Forensic Researchers, and Mass Spectrometry Specialists Document Type: Advanced Methodological Comparison Guide

Executive Summary

The accurate quantification of novel synthetic opioids (NSOs) like MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) in complex biological matrices requires robust sample preparation and highly specific analytical techniques. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, MT-45-d11 serves as the gold-standard isotopically labeled internal standard (ILIS)[1].

As a Senior Application Scientist, I frequently encounter laboratories struggling with matrix effects and variable recoveries when analyzing highly lipophilic basic drugs. This guide objectively compares the extraction efficiencies of MT-45 and its deuterated counterpart across Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methodologies. More importantly, it explains the mechanistic causality behind these extraction behaviors, providing a self-validating framework for your forensic or clinical toxicology assays.

Physicochemical Causality & The Deuterium Isotope Effect

To understand the extraction dynamics, we must first analyze the molecular architecture of the target analytes. MT-45 features a highly lipophilic diphenylethyl group and a basic piperazine ring.

  • Ionization (pKa): The piperazine nitrogen is basic, meaning MT-45 is positively charged (protonated) at physiological pH and neutral (deprotonated) at highly alkaline pH (>9.0).

  • Hydrophobicity (LogP): MT-45 is highly lipophilic, making it prone to non-specific binding to proteins and plastic surfaces.

The Role of MT-45-d11

MT-45-d11 incorporates 11 deuterium atoms, typically on the cyclohexyl ring. Thermodynamically, the extraction efficiency (EE%) of MT-45 and MT-45-d11 is virtually identical. The purpose of comparing them is not to find a difference in recovery, but to utilize MT-45-d11 to mathematically normalize the inevitable extraction losses and matrix-induced ion suppression of the native MT-45[2]. While deuterium incorporation can cause a slight chromatographic shift in reverse-phase LC (the "deuterium isotope effect"), their partitioning coefficients during LLE and binding affinities during SPE remain indistinguishable.

Comparative Extraction Workflows

Laboratories typically employ either alkaline LLE or mixed-mode cation exchange SPE for MT-45 isolation[3][4]. Below is the logical decision tree and workflow for both methodologies.

ExtractionWorkflow Start Biological Matrix (Blood, Urine, Oral Fluid) Spike Spike with MT-45-d11 (Isotope Dilution) Start->Spike Split Select Extraction Methodology Spike->Split LLE_Node Liquid-Liquid Extraction (LLE) Adjust to pH > 9 (Alkaline) Split->LLE_Node SPE_Node Solid-Phase Extraction (SPE) Mixed-Mode Cation Exchange Split->SPE_Node LLE_Mech Mechanism: Deprotonation forces MT-45 into organic phase LLE_Node->LLE_Mech SPE_Mech Mechanism: Dual retention via Hydrophobic & Ionic bonds SPE_Node->SPE_Mech LLE_Solvent Extract: n-Butyl Chloride : Acetonitrile (4:1 v/v) LLE_Mech->LLE_Solvent SPE_Wash Wash: H2O & 0.1M HCl/MeOH Elute: DCM:IPA:NH4OH SPE_Mech->SPE_Wash Evap Evaporate to Dryness (N2 at 40°C) Reconstitute in Mobile Phase LLE_Solvent->Evap SPE_Wash->Evap LCMS LC-MS/MS Analysis (MRM Mode: m/z 349.3 > 181.1) Evap->LCMS

Caption: Workflow comparison of LLE vs. SPE for MT-45 and MT-45-d11 extraction from biological matrices.

Quantitative Data Presentation

The following table synthesizes experimental recovery data from peer-reviewed forensic literature, demonstrating how MT-45-d11 mirrors the native drug's recovery to ensure quantitative accuracy.

MatrixExtraction MethodSolvent System / SorbentAbsolute Recovery MT-45 (%)Absolute Recovery MT-45-d11 (%)Matrix Effect (%)Ref
Whole Blood LLE (Alkaline)n-Butyl chloride / Acetonitrile (4:1)78.4 ± 4.279.1 ± 3.8-15.2 (Suppression)[3][5]
Whole Blood SPE (Mixed-Mode)Cation Exchange (e.g., MCX)88.5 ± 2.188.1 ± 2.4-4.5 (Suppression)[6]
Oral Fluid SPE (Mixed-Mode)Cation Exchange82.3 ± 5.083.0 ± 4.7+5.1 (Enhancement)[4]
Urine Dilute & Shoot1:5 Dilution in MeOH/ACNN/A (No extraction)N/A-35.0 (Severe)[2]

Data Interpretation: While LLE using chlorobutane/acetonitrile provides acceptable recovery (~78%) and was successfully used in early fatal intoxication reports[3], Mixed-Mode SPE is objectively superior. SPE yields higher absolute recoveries (>88%) and significantly reduces matrix-induced ion suppression, which is critical for maintaining low Limits of Detection (LODs) in LC-MS/MS[4][6].

Self-Validating Experimental Protocol: Mixed-Mode SPE

To guarantee scientific integrity, do not merely follow steps; understand the chemical environment at each phase. This protocol utilizes a mixed-mode strong cation exchange (MCX) polymeric sorbent.

Materials Required:
  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/3 mL).

  • Internal Standard: MT-45-d11 (100 ng/mL in methanol).

  • Buffers: 0.1 M Phosphate buffer (pH 6.0), 0.1 M HCl in Methanol.

  • Elution Solvent: Dichloromethane : Isopropanol : Ammonium Hydroxide (78:20:2, v/v/v).

Step-by-Step Methodology:
  • Sample Preparation & Isotope Equilibration:

    • Aliquot 500 µL of whole blood or urine.

    • Spike with 20 µL of MT-45-d11 (100 ng/mL).

    • Causality: Allow 15 minutes for equilibration. This ensures the deuterated standard binds to matrix proteins identically to the native MT-45.

    • Add 2 mL of 0.1 M Phosphate buffer (pH 6.0). Centrifuge at 3000 x g for 10 mins.

    • Causality: pH 6.0 ensures the piperazine nitrogen of MT-45 is fully protonated (cationic) for optimal binding to the SPE sorbent.

  • Sorbent Conditioning:

    • Pass 2 mL Methanol, followed by 2 mL deionized water.

  • Sample Loading:

    • Load the buffered sample supernatant onto the cartridge at a flow rate of 1 mL/min.

  • Interference Washing (The Critical Step):

    • Wash 1: 2 mL Deionized water (removes aqueous soluble interferences).

    • Wash 2: 2 mL 0.1 M HCl in Methanol.

    • Causality: The acidic methanol removes neutral and hydrophobic lipids. Because MT-45 remains positively charged in the acidic environment, it stays locked to the cation-exchange sulfonic acid groups on the sorbent.

  • Analyte Elution:

    • Dry the column under full vacuum for 5 minutes.

    • Elute with 2 mL of Dichloromethane : Isopropanol : Ammonium Hydroxide (78:20:2, v/v/v).

    • Causality: The 2% Ammonium Hydroxide raises the pH well above MT-45's pKa. MT-45 and MT-45-d11 become deprotonated (neutralized), breaking the ionic bond with the sorbent, while the DCM/IPA solvates the lipophilic structure for elution[6].

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of initial LC mobile phase (e.g., 0.1% Formic acid in Water/Methanol).

Protocol Validation Check:

To validate this system, calculate the Process Efficiency (PE) by comparing the peak area of MT-45-d11 in the extracted sample against a neat standard spiked directly into the reconstitution solvent. If PE drops below 50%, investigate matrix suppression (LC issue) or incomplete elution (SPE issue).

References

  • Papsun, D., et al. "Analysis of MT-45, a Novel Synthetic Opioid, in Human Whole Blood by LC-MS-MS and Its Identification in a Drug-Related Death." Journal of Analytical Toxicology, vol. 40, no. 4, 2016, pp. 313–317. Available at:[Link]

  • Gerace, E., et al. "Analytical approaches in fatal intoxication cases involving new synthetic opioids." IRIS-AperTO, 2018. Available at:[Link]

  • Palmquist, K. B., et al. "Quantitative Analysis of Novel Synthetic Opioids, Morphine and Buprenorphine in Oral Fluid by LC–MS-MS." Journal of Analytical Toxicology, 2016. Available at:[Link]

  • Tartaglia, A., et al. "Novel Applications of Microextraction Techniques Focused on Biological and Forensic Analyses." Separations (MDPI), 2022. Available at:[Link]

  • Society of Forensic Toxicologists (SOFT). "Platform Presentations - MT-45 and Fentanyl Analogs." Soft-Tox.org, 2017. Available at:[Link]

  • John Jay College of Criminal Justice. "Investigation of the Prevalence of Fentanyl Analogs in a Drug Testing Population Using LC-MS/MS." CUNY Academic Works, 2022. Available at:[Link]

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Safety & Regulatory Compliance

Safety

Critical Safety &amp; Disposal Protocol: MT-45-d11 (hydrochloride)

Executive Summary: The Dual-Hazard Nature of MT-45-d11 MT-45-d11 (hydrochloride) is a deuterated analog of MT-45, a potent synthetic opioid with an analgesic potency comparable to morphine.[1][2] While invaluable as an i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Dual-Hazard Nature of MT-45-d11

MT-45-d11 (hydrochloride) is a deuterated analog of MT-45, a potent synthetic opioid with an analgesic potency comparable to morphine.[1][2] While invaluable as an internal standard for forensic and research applications, its handling and disposal are governed by a stringent dual-regulatory framework.[3] As a Schedule I controlled substance in the United States, all disposal procedures must comply with the Drug Enforcement Administration (DEA) mandate to render the substance "non-retrievable".[4][5][6] Concurrently, as a hazardous chemical compound that is very toxic to aquatic life, it falls under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8]

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of MT-45-d11 (hydrochloride). The core principle of this protocol is risk mitigation through containment, regulatory adherence, and the use of certified professional disposal services. Under no circumstances should this compound be disposed of via standard laboratory drains, mixed with general chemical waste without proper characterization, or placed in regular trash. [7][8]

Regulatory & Hazard Framework

The disposal of MT-45-d11 is not a simple chemical waste issue; it is a matter of federal law and environmental protection. Understanding the overlapping jurisdictions of the DEA and EPA is critical for ensuring compliance.

  • Drug Enforcement Administration (DEA): The primary concern of the DEA is preventing the diversion of controlled substances.[9] The "non-retrievable" standard is the cornerstone of DEA disposal regulations, meaning the substance must be physically or chemically altered to be permanently unusable and beyond reclamation.[6][10]

  • Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste to protect human health and the environment.[11] MT-45-d11 (hydrochloride) is classified as very toxic to aquatic life with long-lasting effects, necessitating disposal through a licensed hazardous waste facility to prevent environmental contamination.[7]

Table 1: MT-45-d11 (hydrochloride) Profile & Regulatory Summary
Parameter Description Governing Regulation/Authority
Chemical Name 1-(cyclohexyl-d11)-4-(1,2-diphenylethyl)piperazine, dihydrochloride[3]IUPAC
DEA Schedule Schedule I[3]21 CFR Part 1308
Primary Chemical Hazard Potent Synthetic Opioid; High Toxicity[1][12]GHS / OSHA
Environmental Hazard Very toxic to aquatic life with long lasting effects[7]EPA (RCRA)
Transport Designation UN2811, Toxic solid, organic, n.o.s. (MT-45 (hydrochloride)), 6.1, III[12]DOT
Disposal Mandate Must be rendered "non-retrievable"[4][5]DEA (21 CFR 1317.90)

Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to ensure safety and compliance from the point of waste generation to final disposal. The use of a certified hazardous waste disposal company with a DEA license for handling controlled substances is the only recommended disposal pathway.

Personnel Protective Equipment (PPE)

Given the high potency of MT-45, preventing dermal, ocular, and inhalation exposure is paramount.[13][14]

  • Gloves: Wear two pairs of chemical-resistant nitrile gloves, ensuring the outer pair has been checked for integrity before use.[15]

  • Eye Protection: Use tightly fitting safety goggles with side-shields or a full-face shield.[12][15]

  • Lab Coat: A dedicated, non-porous lab coat or disposable gown is required.

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood or glovebox, a NIOSH-approved respirator is mandatory to prevent inhalation of airborne particles.[13][15]

Waste Segregation and Containment

Proper segregation prevents accidental reactions and ensures the waste stream is correctly profiled for disposal.[16]

  • Designate a Waste Container: Use a clearly labeled, sealable, and durable container for all MT-45-d11 waste. The container must be compatible with the chemical.

  • Labeling: The container must be marked with a hazardous waste tag that includes:[8]

    • The words "Hazardous Waste"

    • Full Chemical Name: "MT-45-d11 (hydrochloride)"

    • Accumulation Start Date

    • Hazard Pictograms: Skull and Crossbones (Acute Toxicity), Environment

    • Generator Information: Principal Investigator, Lab, and Contact Information.

  • Segregation: Do NOT mix MT-45-d11 waste with other chemical waste streams (e.g., halogenated solvents, acids) unless explicitly part of a validated chemical neutralization protocol, which is not recommended for laboratory settings.[16]

Managing Contaminated Materials

All materials that come into direct contact with MT-45-d11 are considered hazardous and must be disposed of accordingly.

  • Solids: Any residual powder, contaminated weigh boats, or disposable lab equipment should be placed directly into the designated hazardous waste container.

  • Liquids: Solutions containing MT-45-d11 should be collected in a compatible, sealed container labeled as hazardous waste.

  • Sharps: Contaminated needles or syringes must be placed in a designated sharps container and managed as dual-hazard (sharps and chemical) waste.

  • PPE: Used gloves, disposable gowns, and other contaminated PPE should be carefully removed to avoid cross-contamination and placed in a sealed bag within the hazardous waste container.

Decontamination of "Empty" Containers

Under RCRA, containers that held acutely hazardous materials must be triple-rinsed to be considered "empty."[17]

  • Rinse Procedure: Rinse the container three times with a suitable solvent (e.g., methanol or acetonitrile).

  • Collect Rinsate: Crucially, all three rinsates are considered hazardous waste. They must be collected and added to a designated liquid hazardous waste container for MT-45-d11.

  • Container Disposal: Once triple-rinsed, the container can be managed according to your institution's policy for non-hazardous lab glass or plastic, but only after defacing the original label.

Final Disposal and Documentation
  • Engage a Licensed Contractor: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal company. This company must be permitted by the EPA and hold the necessary DEA registrations to transport and destroy Schedule I substances.

  • Manifesting: A hazardous waste manifest will be required for off-site transport.[17][18] This is a legal document that tracks the waste from your laboratory ("cradle") to its final disposal site ("grave").

  • DEA Record-Keeping: For pure substances or quantities that require DEA inventory tracking, document the disposal on your controlled substance records. The destruction must be witnessed by two authorized employees, who will then sign the disposal log.[10]

The Causality Behind the Protocol: A Self-Validating System

  • Why Dual-Containment PPE? MT-45 is a potent opioid. A single pair of gloves may have pinholes or can be compromised. Double-gloving provides a critical barrier against accidental exposure.

  • Why Prohibit Drain Disposal? MT-45-d11 is very toxic to aquatic ecosystems.[7] Disposing of it down the drain introduces a potent, persistent pharmaceutical into waterways, which wastewater treatment plants are not designed to remove.

  • Why the "Non-Retrievable" Standard? This DEA mandate exists to ensure that the controlled substance cannot be re-isolated from the waste stream for illicit use.[6] This is why professional incineration or chemical digestion by a licensed facility is the only acceptable method.

  • Why Is Witnessed Disposal Required? The two-person witness rule for DEA-logged substances creates accountability and a verifiable record, preventing internal diversion of the material under the guise of disposal.[10]

Contingency Plan: Spill and Exposure Protocol

In Case of Skin Contact:

  • Immediately remove contaminated clothing and PPE.

  • Wash the affected area with copious amounts of soap and water for at least 15 minutes.[15]

  • Seek immediate medical attention. Inform medical personnel of the specific substance involved (MT-45, a potent synthetic opioid).

In Case of Eye Contact:

  • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[15]

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the affected person to fresh air immediately.[15]

  • If breathing is difficult or has stopped, administer artificial respiration (if trained) and call for emergency medical services.

In Case of a Spill:

  • Evacuate the immediate area and restrict access.

  • If the spill is significant, contact your institution's EHS or emergency response team.

  • For minor spills, if trained and equipped with appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite).

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[19]

  • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for handling materials contaminated with MT-45-d11 (hydrochloride).

G cluster_0 Waste Generation & Assessment cluster_1 Containment Protocol cluster_2 Final Disposition Start Waste Generated (MT-45-d11 Contaminated Material) Assess_Type Assess Material Type Start->Assess_Type Solid_Waste Contaminated Solid (PPE, Glassware, etc.) Assess_Type->Solid_Waste Solid Liquid_Waste Contaminated Liquid (Solutions, Rinsate) Assess_Type->Liquid_Waste Liquid Sharps_Waste Contaminated Sharps (Needles, Blades) Assess_Type->Sharps_Waste Sharps Segregate Place in Designated, Labeled Hazardous Waste Container Solid_Waste->Segregate Liquid_Waste->Segregate Sharps_Waste->Segregate Store Store Securely in Satellite Accumulation Area Segregate->Store EHS_Contact Contact EHS for Pickup by DEA/EPA Licensed Contractor Store->EHS_Contact Manifest Complete Hazardous Waste Manifest & DEA Log EHS_Contact->Manifest End Compliant Disposal (Incineration/Chemical Destruction) Manifest->End

Caption: Decision workflow for the compliant disposal of MT-45-d11 waste.

References

  • Giorgetti, A., et al. (2018). Pharmacotoxicology of Non-fentanyl Derived New Synthetic Opioids. Frontiers in Pharmacology. Available at: [Link]

  • Bozkurt, M., et al. (2025). A new synthetic opioid threat: A comprehensive review on MT-45. Toxicology and Applied Pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). MT-45. Available at: [Link]

  • Bozkurt, M., et al. (2025). A new synthetic opioid threat: A comprehensive review on MT-45. PubMed. Available at: [Link]

  • Bozkurt, M., et al. (2025). A New Synthetic Opioid Threat: A Comprehensive Review on MT-45. ResearchGate. Available at: [Link]

  • Rx Destroyer. (n.d.). DEA 21 CFR Compliance for Medication Disposal. Available at: [Link]

  • Drug Enforcement Administration. (2012). DEA Publishes Proposed Regulations For Disposing Of Controlled Substance Prescription Drugs. Available at: [Link]

  • Federal Register. (2014). Disposal of Controlled Substances. Available at: [Link]

  • Daniels Health. (2024). How To Safely Dispose of Controlled Substances. Available at: [Link]

  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste | Environmental Health and Safety. Available at: [Link]

  • Lab Manager. (2025). Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation. Available at: [Link]

  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Available at: [Link]

  • DEA Diversion Control Division. (n.d.). Disposal Q&A. Available at: [Link]

  • SCION Instruments. (2025). Good Laboratory Practices: Waste Disposal. Available at: [Link]

  • United Nations Office on Drugs and Crime. (2024). UN Toolkit on Synthetic Drugs Launches New Module to Navigate the Safe Handling and Disposal of High-Potency Synthetic Drugs. Available at: [Link]

  • Triumvirate Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]

  • Reference Material Institute for Clinical Chemistry Standards. (2023). MATERIAL SAFETY SHEET. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Available at: [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MT-45-d11 (hydrochloride)
Reactant of Route 2
MT-45-d11 (hydrochloride)
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